molecular formula C8H11N3O3 B1599090 1-(3,5-Dimethyl-4-nitro-1h-pyrazol-1-yl)acetone CAS No. 1002651-00-4

1-(3,5-Dimethyl-4-nitro-1h-pyrazol-1-yl)acetone

Cat. No.: B1599090
CAS No.: 1002651-00-4
M. Wt: 197.19 g/mol
InChI Key: VJZWEQIULJNRTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethyl-4-nitro-1h-pyrazol-1-yl)acetone is a useful research compound. Its molecular formula is C8H11N3O3 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3,5-dimethyl-4-nitropyrazol-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-5(12)4-10-7(3)8(11(13)14)6(2)9-10/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZWEQIULJNRTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392054
Record name 1-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002651-00-4
Record name 1-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway to obtain 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is a multi-step process involving the formation of a pyrazole ring, followed by electrophilic nitration and subsequent N-alkylation. This document will detail the chemical principles, experimental procedures, and characterization of the intermediates and the final product, providing a robust framework for its preparation in a laboratory setting.

Introduction: The Significance of Substituted Pyrazoles

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with numerous pyrazole-containing compounds exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic functionalization of the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. The title compound, this compound, incorporates several key features: a stable dimethylpyrazole core, an electron-withdrawing nitro group at the C4 position, and an N-acetonyl group, which can serve as a handle for further synthetic modifications.

Synthetic Strategy: A Three-Step Approach

The synthesis of this compound is most effectively achieved through a three-step sequence, as illustrated below. This strategy relies on the initial construction of the pyrazole ring, followed by regioselective nitration and, finally, the introduction of the acetonyl moiety.

Synthesis_Pathway A Acetylacetone + Hydrazine B 3,5-Dimethylpyrazole A->B Cyclocondensation C 3,5-Dimethyl-4-nitro-1H-pyrazole B->C Nitration D This compound C->D N-Alkylation

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 3,5-Dimethylpyrazole

The foundational step in this synthesis is the construction of the 3,5-dimethylpyrazole ring. This is a classic cyclocondensation reaction between a 1,3-dicarbonyl compound, acetylacetone (2,4-pentanedione), and hydrazine.

Chemical Principles

The reaction proceeds via the nucleophilic attack of the hydrazine nitrogens on the carbonyl carbons of acetylacetone, followed by dehydration to form the stable aromatic pyrazole ring. The use of hydrazine hydrate or hydrazine sulfate in a suitable solvent is common. The reaction is typically straightforward and high-yielding.

Experimental Protocol

Materials:

  • Acetylacetone

  • Hydrazine hydrate or Hydrazine sulfate

  • Ethanol or Water

  • Sodium hydroxide (if using hydrazine sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydrazine sulfate in an aqueous solution of sodium hydroxide, or use hydrazine hydrate directly in ethanol or water.

  • Cool the reaction mixture in an ice bath.

  • Slowly add acetylacetone dropwise to the stirred hydrazine solution while maintaining a low temperature.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.

  • Upon cooling, the product, 3,5-dimethylpyrazole, will precipitate as a white crystalline solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of hexane and ethyl acetate.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Typical MolesTypical Mass/VolumeYield (%)Melting Point (°C)
Acetylacetone100.120.110.0 g (10.2 mL)--
Hydrazine Hydrate50.060.15.0 g (4.85 mL)--
3,5-Dimethylpyrazole96.13--80-90106-108[1]

Part 2: Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole

The second step involves the electrophilic nitration of the 3,5-dimethylpyrazole ring. The electron-rich pyrazole ring is susceptible to electrophilic attack, and the directing effects of the two methyl groups favor substitution at the C4 position.

Chemical Principles

A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyrazole ring. Careful control of the reaction temperature is crucial to prevent over-nitration or decomposition.

Experimental Protocol

Materials:

  • 3,5-Dimethylpyrazole

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

Procedure:

  • In a flask immersed in an ice-salt bath, slowly add concentrated sulfuric acid to 3,5-dimethylpyrazole with constant stirring.

  • Once the pyrazole has dissolved, slowly add concentrated nitric acid dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at low temperature for an additional hour, then let it warm to room temperature and stir for several hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The product, 3,5-dimethyl-4-nitro-1H-pyrazole, will precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallization from ethanol can be performed for further purification.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Typical MolesTypical Mass/VolumeYield (%)
3,5-Dimethylpyrazole96.130.054.8 g-
Conc. Nitric Acid63.01-~15 mL-
Conc. Sulfuric Acid98.08-~15 mL-
3,5-Dimethyl-4-nitro-1H-pyrazole141.12--70-80

Part 3: Synthesis of this compound

The final step is the N-alkylation of 3,5-dimethyl-4-nitro-1H-pyrazole with chloroacetone to introduce the acetonyl group at the N1 position.

Chemical Principles

The N-alkylation of pyrazoles is a common synthetic transformation.[2][3][4] In the presence of a base, the proton on the pyrazole nitrogen is removed to form a pyrazolate anion, which then acts as a nucleophile and attacks the electrophilic carbon of chloroacetone in an Sₙ2 reaction. The choice of base and solvent is critical for achieving a good yield and preventing side reactions. Common bases include potassium carbonate or sodium hydride, and suitable solvents are typically polar aprotic solvents like acetone or dimethylformamide (DMF).

N_Alkylation_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack Pyrazole 3,5-Dimethyl-4-nitro-1H-pyrazole Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate -H⁺ Base Base (e.g., K₂CO₃) Base->Pyrazolate Product 1-(3,5-dimethyl-4-nitro-1H- pyrazol-1-yl)acetone Pyrazolate->Product Chloroacetone Chloroacetone Chloroacetone->Product Sₙ2

Figure 2: Mechanism of N-alkylation of the nitrated pyrazole.

Experimental Protocol

Materials:

  • 3,5-Dimethyl-4-nitro-1H-pyrazole

  • Chloroacetone

  • Potassium Carbonate (anhydrous)

  • Acetone or Dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate in acetone or DMF, add 3,5-dimethyl-4-nitro-1H-pyrazole.

  • Add chloroacetone to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )CAS NumberTypical MolesTypical Mass/Volume
3,5-Dimethyl-4-nitro-1H-pyrazole141.125334-40-70.022.82 g
Chloroacetone92.5278-95-50.0222.04 g (1.76 mL)
Potassium Carbonate138.21584-08-70.034.15 g
This compound197.191002651-00-4[5]--

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include singlets for the two methyl groups on the pyrazole ring, a singlet for the methylene protons of the acetonyl group, and a singlet for the methyl protons of the acetyl group. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The spectrum will show distinct signals for the carbons of the pyrazole ring, the methyl groups, the methylene carbon, and the carbonyl carbon.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands are expected for the C=O stretching of the ketone (around 1720 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1550 and 1350 cm⁻¹, respectively), and C-N stretching vibrations.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the target compound (197.19 g/mol ).

  • Melting Point:

    • A sharp melting point range for the purified crystalline solid is indicative of high purity.

Safety Considerations

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

  • Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care, using appropriate PPE. The nitration reaction is exothermic and should be performed with adequate cooling to control the temperature.

  • Chloroacetone is a lachrymator and is toxic. It should be handled in a fume hood with appropriate PPE.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

Conclusion

The synthesis of this compound is a well-defined, three-step process that is accessible in a standard organic chemistry laboratory. By following the outlined procedures and adhering to the necessary safety precautions, researchers can reliably prepare this valuable heterocyclic compound for further investigation in various scientific disciplines. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the nitration and N-alkylation steps, and in the thorough purification and characterization of the intermediates and the final product.

References

Please note that while the synthesis is based on established chemical principles, a specific peer-reviewed publication detailing the complete synthesis and characterization of this exact molecule was not identified in the search. The provided protocols are based on general and analogous reactions.

  • Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. Scribd. [URL: https://www.scribd.com/document/486337505/Ankur-Bhaumik-18895-UC206L-Lab4-Pyrazole-Synthesis]
  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3343982/]
  • This compound, 1002651-00-4. Chemcd. [URL: https://www.chemcd.com/product/1-(3_5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETONE-cas-1002651-00-4.html]
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [URL: https://www.mdpi.com/2624-8549/3/1/9]
  • 3,5-Bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3275082/]
  • Application Notes and Protocols for N-Alkylation of 3-Chloro-1H-pyrazole. Benchchem. [URL: https://www.benchchem.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [URL: https://www.tsijournals.com/articles/synthesis-of-novel-substituted3-5dimethyl1hpyrazolyl-phthalazine14diones.pdf]
  • Method for preparing 3.5-dimethylpyrazole. Google Patents. [URL: https://patents.google.
  • 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone. Benchchem. [URL: https://www.benchchem.com/product/b1270263]
  • N-alkylation method of pyrazole. Google Patents. [URL: https://patents.google.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9602008/]
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra09176h]
  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR. [URL: https://www.jocpr.
  • 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/607923]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of the novel heterocyclic compound, 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone. While direct experimental data for this specific molecule is emerging, this document synthesizes information from closely related analogues to present a robust profile encompassing its synthesis, spectroscopic characteristics, structural features, and predicted physicochemical parameters. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and chemical synthesis, enabling further exploration of this compound's potential applications. We will delve into the rationale behind the proposed synthetic pathways, the interpretation of expected spectral data, and the molecular characteristics that are likely to govern its behavior in various systems.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in the field of heterocyclic chemistry, renowned for their wide spectrum of biological activities and applications in materials science.[1] The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile scaffold in drug discovery, with numerous approved pharmaceuticals incorporating this moiety.[2] These compounds are known to exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[3][4] The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of its electronic and steric properties, which in turn modulates its biological activity and physicochemical characteristics.[2]

The subject of this guide, this compound, combines several key structural features:

  • The 3,5-dimethylpyrazole core: This provides a stable aromatic platform.

  • A 4-nitro group: This electron-withdrawing group is expected to significantly influence the electronic properties of the pyrazole ring, potentially enhancing its biological activity.

  • An N-acetonyl group: This substituent introduces a reactive ketone functionality and a flexible side chain, offering a site for further chemical modification and potential interactions with biological targets.

This unique combination of functional groups suggests that this compound could be a valuable intermediate for the synthesis of more complex molecules or possess interesting intrinsic properties.

Synthesis and Reaction Mechanisms

The synthesis of this compound can be logically approached in a three-step sequence, starting from readily available precursors. The proposed synthetic pathway is outlined below.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Nitration cluster_2 Step 3: N-Alkylation A Acetylacetone C 3,5-dimethylpyrazole A->C H₂O or EtOH B Hydrazine Hydrate B->C D 3,5-dimethyl-4-nitropyrazole C->D HNO₃/H₂SO₄ F 1-(3,5-dimethyl-4-nitro- 1H-pyrazol-1-yl)acetone D->F K₂CO₃, Acetone E Chloroacetone E->F

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 3,5-dimethylpyrazole

The formation of the pyrazole ring is a classic condensation reaction.

  • Reaction: Acetylacetone is reacted with hydrazine hydrate.[5]

  • Mechanism: The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbons of acetylacetone, followed by cyclization and dehydration to form the aromatic pyrazole ring.

  • Experimental Protocol:

    • In a round-bottom flask, dissolve acetylacetone (1.0 eq) in a suitable solvent such as water or ethanol.[6][7]

    • Cool the mixture in an ice bath.

    • Slowly add hydrazine hydrate (1.0-1.2 eq) dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • The product, 3,5-dimethylpyrazole, often precipitates as a white solid and can be collected by filtration, washed with cold water, and dried.[5] The melting point of the synthesized 3,5-dimethylpyrazole is expected to be in the range of 106-108°C.[5]

Step 2: Nitration of 3,5-dimethylpyrazole

The introduction of the nitro group at the C4 position is a standard electrophilic aromatic substitution.

  • Reaction: 3,5-dimethylpyrazole is treated with a nitrating mixture.

  • Mechanism: The nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile. The electron-rich pyrazole ring attacks the nitronium ion, followed by deprotonation to restore aromaticity. The substitution occurs preferentially at the C4 position due to the directing effects of the two methyl groups and the nitrogen atoms.

  • Experimental Protocol:

    • To a flask containing 3,5-dimethylpyrazole (1.0 eq), cautiously add concentrated sulfuric acid while cooling in an ice bath.

    • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.

    • After the addition, stir the reaction mixture at room temperature for several hours.

    • Carefully pour the reaction mixture onto crushed ice. The resulting precipitate, 3,5-dimethyl-4-nitro-1H-pyrazole, is collected by filtration, washed thoroughly with water until neutral, and dried. A similar procedure has been reported for the synthesis of related nitropyrazoles.[8]

Step 3: N-Alkylation with Chloroacetone

The final step involves the alkylation of the pyrazole nitrogen.

  • Reaction: 3,5-dimethyl-4-nitro-1H-pyrazole is reacted with chloroacetone in the presence of a weak base.

  • Mechanism: The base, typically potassium carbonate, deprotonates the N-H of the pyrazole, forming a nucleophilic pyrazolate anion. This anion then undergoes an Sₙ2 reaction with chloroacetone, displacing the chloride and forming the N-C bond.

  • Experimental Protocol:

    • In a round-bottom flask, suspend 3,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in acetone.

    • Add chloroacetone (1.2 eq) to the suspension.

    • Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound. A similar N-acetylation procedure has been described for other pyrazole derivatives.[9]

Molecular Structure and Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are anticipated.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments.

    • Methyl protons (C3-CH₃ and C5-CH₃): Two singlets, each integrating to 3H, are expected in the region of δ 2.2-2.6 ppm. The exact chemical shifts will be influenced by the electronic effects of the nitro and acetonyl groups.

    • Methylene protons (N-CH₂): A singlet integrating to 2H is anticipated in the range of δ 4.5-5.5 ppm. The deshielding is due to the adjacent nitrogen atom and the carbonyl group.

    • Acetonyl methyl protons (CO-CH₃): A singlet integrating to 3H is expected around δ 2.1-2.4 ppm.

  • ¹³C NMR: The carbon-13 NMR spectrum will provide information about the carbon skeleton.

    • Methyl carbons (C3-CH₃ and C5-CH₃): Signals for these carbons are expected in the aliphatic region, around δ 10-15 ppm.

    • Methylene carbon (N-CH₂): This carbon will be deshielded and is predicted to appear in the range of δ 50-60 ppm.

    • Acetonyl methyl carbon (CO-CH₃): Expected to be in the region of δ 25-30 ppm.

    • Pyrazole ring carbons (C3, C4, C5): These aromatic carbons will have distinct chemical shifts. C3 and C5 are expected around δ 140-150 ppm, while C4, being directly attached to the nitro group, will be significantly deshielded and may appear around δ 120-130 ppm.[10]

    • Carbonyl carbon (C=O): A characteristic signal for the ketone carbonyl is expected in the downfield region, around δ 200-210 ppm.[11]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present.

  • N-O stretching (NO₂ group): Strong asymmetric and symmetric stretching vibrations are expected in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[12]

  • C=O stretching (ketone): A strong absorption band is anticipated in the range of 1700-1725 cm⁻¹.

  • C=N and C=C stretching (pyrazole ring): These will likely appear as a series of bands in the 1600-1400 cm⁻¹ region.

  • C-H stretching: Aliphatic C-H stretching from the methyl and methylene groups will be observed around 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The molecular weight of this compound (C₈H₁₁N₃O₃) is 197.19 g/mol . A prominent molecular ion peak or a protonated molecule [M+H]⁺ at m/z 198 should be observable.

  • Fragmentation Pattern: Common fragmentation pathways for pyrazole derivatives may include cleavage of the N-acetonyl side chain, loss of the nitro group, and fragmentation of the pyrazole ring.[13]

Physicochemical Properties

The physicochemical properties of a compound are critical for its application, particularly in drug development.

PropertyPredicted Value/RangeRationale/Reference
Molecular Formula C₈H₁₁N₃O₃-
Molecular Weight 197.19 g/mol -
Appearance Pale yellow crystalline solidBased on related nitropyrazole compounds.[14]
Melting Point 150-170 °C4-nitropyrazole has a melting point of 160-164 °C.[15] The larger substituent may slightly alter this.
pKa 9.0 - 10.0The pKa of 4-nitropyrazole is approximately 9.63.[15] The N-substituent is not expected to drastically change this value.
LogP (Octanol/Water) 0.5 - 1.5Pyrazole has a LogP of 0.33.[16] The addition of methyl, nitro, and acetonyl groups will increase lipophilicity.
Solubility Sparingly soluble in water; soluble in polar organic solvents like acetone, ethanol, and DMSO.4-nitropyrazole is sparingly soluble in water but soluble in polar organic solvents.[14] The N-acetonyl group may slightly improve aqueous solubility.

Crystal Structure and Solid-State Properties

While a single crystal X-ray diffraction study of the title compound has not been reported, insights can be drawn from related structures. The crystal structure of copper(I) complexes with 3,5-dimethyl-4-nitropyrazole as a ligand has been determined.[17] This suggests that the 3,5-dimethyl-4-nitropyrazole moiety is a stable and readily crystallizable unit.

It is anticipated that in the solid state, this compound will exhibit intermolecular interactions such as C-H···O hydrogen bonds involving the nitro and carbonyl oxygen atoms. π-π stacking interactions between the pyrazole rings of adjacent molecules may also be present, influencing the crystal packing.[18]

Potential Biological and Chemical Activity

The structural motifs present in this compound suggest several avenues for its potential application.

  • Biological Activity: Pyrazole derivatives are known to possess a wide array of biological activities.[1][19] The presence of the nitro group, a common pharmacophore, may impart or enhance antimicrobial, antifungal, or anticancer properties.[20][21] The ketone functionality also offers a potential site for hydrogen bonding with biological macromolecules.

  • Chemical Reactivity: The activated methylene group adjacent to the carbonyl in the N-acetonyl side chain is a prime site for various chemical transformations, such as condensation and alkylation reactions. This makes the title compound a potentially versatile building block for the synthesis of more complex heterocyclic systems.

Conclusion

This compound is a compound of significant interest due to its unique combination of a substituted pyrazole core and a reactive side chain. This technical guide has provided a comprehensive, albeit predictive, overview of its physicochemical properties based on established chemical principles and data from closely related compounds. The proposed synthetic route is robust and utilizes standard organic transformations. The predicted spectroscopic and physicochemical data provide a solid foundation for the identification and characterization of this molecule. Further experimental validation of these properties is warranted and will undoubtedly pave the way for the exploration of its potential applications in medicinal chemistry and materials science.

References

  • Scribd. Synthesis of 3 - 5-Dimethylpyrazole. Available from: [Link]

  • Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Available from: [Link]

  • Google Patents. CN1482119A - Method for preparing 3.5-dimethylpyrazole.
  • Signal Transduction and Targeted Therapy. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • ResearchGate. 13 C NMR chemical shifts (ppm) of C-nitropyrazoles[14]. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Available from: [Link]

  • Scribd. Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis | PDF. Available from: [Link]

  • MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link]

  • ResearchGate. Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Available from: [Link]

  • ResearchGate. The 3,5-dimethyl-4-nitropyrazole ligand in the construction of supramolecular networks of silver(I) complexes. Available from: [Link]

  • ResearchGate. 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively). Available from: [Link]

  • PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives. Available from: [Link]

  • Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”. Available from: [Link]

  • ACS Publications. Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes, Including an ab-initio XRPD Study of [Cu(dmnpz)]3 (Hdmnpz = 3,5-Dimethyl-4-nitropyrazole). Available from: [Link]

  • PubChem - NIH. 4-nitropyrazole. Available from: [Link]

  • IJTSRD. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Available from: [Link]

  • ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Available from: [Link]

  • MDPI. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Available from: [Link]

  • PMC - NIH. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link]

  • University of Calgary. IR: nitro groups. Available from: [Link]

  • PMC - NIH. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Available from: [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]

  • Biointerface Research in Applied Chemistry. The Latest Progress on the Preparation and Biological activity of Pyrazoles. Available from: [Link]

  • ACS Publications. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available from: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.. Available from: [Link]

  • PMC - NIH. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available from: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

  • University of Colorado Boulder. INFRARED SPECTROSCOPY (IR). Available from: [Link]

  • ResearchGate. Crystal structure of 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl). Available from: [Link]

  • Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]

  • MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: [Link]

  • PMC - PubMed Central. Current status of pyrazole and its biological activities. Available from: [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • SpringerLink. Computational and infrared spectroscopic investigations of N-substituted carbazoles. Available from: [Link]

  • ResearchGate. Mass spectral investigation of compounds 1 and 11-15.. Available from: [Link]

Sources

In-Depth Technical Guide: Physicochemical Properties and Biological Evaluation of 1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetone (CAS Number: 1002651-00-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 1002651-00-4, identified as 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone. This document delves into its physicochemical properties, plausible synthetic routes, and potential biological activities, drawing insights from the broader class of nitropyrazole derivatives. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information on structurally related molecules to offer a predictive and insightful resource for researchers in medicinal chemistry and drug discovery. The potential of this compound as a research chemical is explored, with a focus on its prospective role as an intermediate in the synthesis of novel therapeutic agents or as a candidate for biological screening, particularly in oncology.

Chemical Identity and Physicochemical Properties

This compound is a substituted nitropyrazole derivative. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The presence of a nitro group and an acetonyl substituent on the pyrazole ring suggests specific chemical reactivity and potential for biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1002651-00-4Chemcd[2]
Chemical Name This compoundChemcd[2]
Molecular Formula C₈H₁₁N₃O₃Chemcd[2]
Molecular Weight 197.19 g/mol Chemcd[2]
Appearance Not specified (predicted to be a solid)-
Solubility Not specified-
Melting Point Not specified-
Boiling Point Not specified-

Plausible Synthetic Pathways

Synthesis_Pathway cluster_0 Step 1: Synthesis of 3,5-Dimethyl-4-nitropyrazole cluster_1 Step 2: N-Alkylation Acetylacetone Acetylacetone Dimethylpyrazole 3,5-Dimethylpyrazole Acetylacetone->Dimethylpyrazole Knorr Pyrazole Synthesis Hydrazine Hydrazine Hydrate Hydrazine->Dimethylpyrazole Nitropyrazole 3,5-Dimethyl-4-nitropyrazole Dimethylpyrazole->Nitropyrazole Electrophilic Nitration Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->Nitropyrazole Nitropyrazole_step2 3,5-Dimethyl-4-nitropyrazole Final_Product This compound Nitropyrazole_step2->Final_Product Nucleophilic Substitution Chloroacetone Chloroacetone Chloroacetone->Final_Product Base Base (e.g., K₂CO₃) Base->Final_Product

Figure 1: Plausible two-step synthesis pathway for this compound.
Step 1: Synthesis of 3,5-Dimethyl-4-nitropyrazole

The initial step would likely follow the well-established Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1][3]

  • Protocol 1: Knorr Synthesis of 3,5-Dimethylpyrazole [4]

    • To a solution of acetylacetone (1.0 equivalent) in a suitable solvent (e.g., water or ethanol), slowly add hydrazine hydrate (1.0 equivalent).

    • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization.

    • Upon completion, the product, 3,5-dimethylpyrazole, can be isolated by filtration if it precipitates, or by extraction following solvent removal.

    • The crude product can be purified by recrystallization.

Following the synthesis of 3,5-dimethylpyrazole, the nitro group is introduced at the C4 position via electrophilic nitration.

  • Protocol 2: Nitration of 3,5-Dimethylpyrazole

    • In a flask cooled in an ice bath, a mixture of concentrated sulfuric acid and nitric acid is prepared.

    • 3,5-Dimethylpyrazole is slowly added to the cooled nitrating mixture with constant stirring.

    • The reaction is allowed to proceed at a controlled temperature until completion, monitored by thin-layer chromatography (TLC).

    • The reaction mixture is then carefully poured onto crushed ice to precipitate the 3,5-dimethyl-4-nitropyrazole.

    • The solid product is collected by filtration, washed with water to remove residual acid, and dried.

Step 2: N-Alkylation

The final step involves the N-alkylation of the 3,5-dimethyl-4-nitropyrazole with an appropriate three-carbon building block, such as chloroacetone.

  • Protocol 3: N-Alkylation with Chloroacetone [5]

    • 3,5-Dimethyl-4-nitropyrazole (1.0 equivalent) is dissolved in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF).

    • A base, typically a weak inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is added to the solution to deprotonate the pyrazole nitrogen.

    • Chloroacetone (1.0-1.2 equivalents) is then added to the reaction mixture.

    • The mixture is stirred, often with heating, until the reaction is complete (monitored by TLC).

    • The inorganic salts are removed by filtration, and the solvent is evaporated under reduced pressure.

    • The crude product, this compound, can be purified by column chromatography on silica gel.

Potential Biological Activity and Mechanism of Action

While no specific biological data for CAS 1002651-00-4 has been reported, the broader class of nitropyrazole derivatives has been investigated for various pharmacological activities, particularly as anticancer agents.[6][7]

Anticancer Potential

Numerous studies have demonstrated the cytotoxic effects of nitropyrazole-containing compounds against various cancer cell lines.[8][9][10][11] The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the pyrazole ring, potentially enhancing its interaction with biological targets.

  • Mechanism of Action: The cytotoxic and genotoxic effects of some nitropyrazole derivatives have been linked to the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[12] This oxidative stress can lead to DNA damage and induce apoptosis in cancer cells. Furthermore, pyrazole derivatives have been shown to target various proteins involved in cancer progression, including kinases like EGFR and CDK, as well as tubulin.[6][13]

Biological_Activity cluster_Cellular_Effects Cellular Effects Compound This compound ROS_RNS ↑ ROS/RNS Production Compound->ROS_RNS Kinase_Inhibition Kinase Inhibition (e.g., EGFR, CDK) Compound->Kinase_Inhibition Tubulin_Polymerization Inhibition of Tubulin Polymerization Compound->Tubulin_Polymerization DNA_Damage DNA Damage ROS_RNS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Kinase_Inhibition->Apoptosis Tubulin_Polymerization->Apoptosis

Figure 2: Potential mechanisms of anticancer activity for nitropyrazole derivatives.
Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, a series of in vitro assays would be necessary.

  • Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay) [11]

    • Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) and a non-cancerous control cell line are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

    • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.

Analytical Characterization

The structural confirmation and purity assessment of synthesized this compound would rely on standard analytical techniques. While specific spectra for this compound are not widely published, expected spectral features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Singlets for the two methyl groups on the pyrazole ring. - A singlet for the methylene protons of the acetone group. - A singlet for the methyl protons of the acetone group.
¹³C NMR - Resonances for the carbon atoms of the pyrazole ring. - A resonance for the carbonyl carbon of the acetone group. - Resonances for the methyl and methylene carbons.
IR Spectroscopy - Characteristic stretching vibrations for the C=O group (ketone). - Asymmetric and symmetric stretching vibrations for the NO₂ group. - C-H stretching and bending vibrations.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns consistent with the loss of the acetone side chain or the nitro group.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the presence of the nitro group and its potential to generate reactive species, caution should be exercised when handling this compound. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Perspectives

This compound (CAS 1002651-00-4) represents a chemical entity with significant potential for further investigation in the field of medicinal chemistry. Based on the established biological activities of related nitropyrazole derivatives, this compound warrants evaluation for its cytotoxic properties against a panel of cancer cell lines. Future research should focus on optimizing a reliable synthetic route, comprehensive spectroscopic characterization, and a thorough investigation of its biological mechanism of action. The insights gained from such studies could pave the way for the development of novel therapeutic agents with the pyrazole scaffold at their core.

References

  • Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. PubMed, 15 Oct. 2019, [Link].[12]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. OUCI, [Link].[6]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications, [Link].[14]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central, [Link].[13]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences, [Link].[7]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 20 Mar. 2025, [Link].[8]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica, [Link].[9]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central, [Link].[15]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI, 5 Sep. 2023, [Link].[16]

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR, [Link].[17]

  • Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 22 Jan. 2008, [Link].[10]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed Central, 13 Nov. 2025, [Link].[18]

  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. PubMed Central, 22 Jun. 2021, [Link].[11]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD, [Link].[19]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR, [Link].[20]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PubMed Central, 22 Nov. 2024, [Link].[21]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications, [Link].[22]

  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. JOCPR, [Link].[23]

  • Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. ResearchGate, 15 Mar. 2018, [Link].[24]

  • 3,5-Bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate. NIH, [Link].[25]

  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. JOCPR, [Link].[26]

  • Supplementary Information. The Royal Society of Chemistry, [Link].[27]

  • This compound ,1002651-00-4. Chemcd, [Link].[2]

  • synthesis of 1-vinyl-3(5)-methyl-4-nitropyrazole and study of the effect of methyl substitutes in the pyrazole ring during radical polymerization. ResearchGate, 7 Dec. 2025, [Link].[28]

    • Organic Syntheses Procedure, [Link].[29]

  • Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis | PDF. Scribd, [Link].[4]

  • Crystal structure of 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl). ResearchGate, [Link].[30]

  • Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. NIH, [Link].[31]

  • Allylic-Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. PubMed, 6 Mar. 2020, [Link].[32]

  • 13 C NMR chemical shifts (ppm) of C-nitropyrazoles[33]. | Download Table. ResearchGate, [Link].[34]

  • IS NIR Spectra. [No source found].[33]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [No source found].[35]

  • SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. [No source found].[36]

  • Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3. [No source found].[37]

  • JavaScript is required... PubChem, [Link].[38]

Sources

The Pyrazole Scaffold: A Versatile Nucleus in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Pyrazole Ring

First identified by Ludwig Knorr in 1883, the pyrazole is a five-membered heterocyclic ring containing two adjacent nitrogen atoms.[1] This seemingly simple aromatic structure has proven to be a remarkably versatile scaffold in a multitude of scientific disciplines, ranging from medicinal chemistry and agrochemicals to material science.[2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to interact with a wide array of biological targets.[4] This guide provides an in-depth exploration of the synthesis, chemical characteristics, and diverse applications of pyrazole derivatives, with a focus on their significance in drug discovery and crop protection.

The Art of Pyrazole Synthesis: Crafting the Core

The construction of the pyrazole ring is a well-established field of organic chemistry, with several named reactions and modern methodologies available to the synthetic chemist. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole core.

The Knorr Pyrazole Synthesis: A Classic Approach

The Knorr synthesis, a cornerstone of pyrazole chemistry, involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1][5] This acid-catalyzed reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[6]

Experimental Protocol: Knorr Synthesis of a Phenyl-Substituted Pyrazolone [5]

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the reaction mixture.

  • Heating: Heat the mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

  • Work-up: Once the starting material is consumed, add 10 mL of water to the hot reaction mixture with continued stirring.

  • Crystallization: Turn off the heat and allow the solution to cool slowly while stirring for 30 minutes to facilitate the precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel, rinse with a small amount of water, and allow it to air dry.

Knorr_Synthesis

General workflow of the Knorr pyrazole synthesis.
Modern Synthetic Strategies

While the Knorr synthesis remains a valuable tool, contemporary organic chemistry has introduced a variety of other methods for pyrazole synthesis. These include multicomponent reactions, cycloaddition reactions, and transition-metal-catalyzed cross-coupling reactions, which offer improved efficiency, regioselectivity, and access to a wider range of functionalized pyrazole derivatives.[1]

Physicochemical Properties and Characterization

The physicochemical properties of pyrazole derivatives, such as their solubility, lipophilicity, and electronic characteristics, are crucial determinants of their biological activity.[7] These properties can be fine-tuned by the introduction of different substituents on the pyrazole ring.

Characterization Techniques:

The structural elucidation of newly synthesized pyrazole derivatives relies on a combination of spectroscopic and spectrometric techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the substitution pattern and overall structure of the pyrazole core.[8][9]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.[9][10]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.[9]

Pyrazole Derivatives in Medicinal Chemistry: A Legacy of Therapeutic Innovation

The pyrazole scaffold is a privileged structure in medicinal chemistry, found in a wide range of approved drugs with diverse therapeutic applications.[2]

Anticancer Agents: Targeting Uncontrolled Cell Proliferation

Numerous pyrazole derivatives have demonstrated potent anticancer activity by targeting key signaling pathways involved in tumor growth and survival.[8]

Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives disrupt the dynamics of microtubule assembly, leading to cell cycle arrest and apoptosis.[8]

  • DNA Intercalation: Certain pyrazole compounds can intercalate into the DNA double helix, interfering with DNA replication and transcription.[2]

Anticancer_Mechanism

Simplified signaling pathway showing the inhibition of a receptor tyrosine kinase by a pyrazole derivative.

Table 1: Selected Anticancer Pyrazole Derivatives and their IC50 Values

CompoundTargetCancer Cell LineIC50 (µM)Reference
AxitinibVEGFR--[2]
CrizotinibALK, MET--[7]
RuxolitinibJAK1, JAK2--[2]
Indole-pyrazole derivativeCDK2HCT116, MCF7, HepG2, A549< 23.7[2]
Selanyl-pyrazole derivativeEGFR, VEGFR-2HepG213.85[2]
Anti-inflammatory Agents: Quelling the Fire of Inflammation

The discovery of Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor, revolutionized the treatment of inflammatory disorders.[12] This landmark achievement highlighted the potential of the pyrazole scaffold in designing potent and selective anti-inflammatory drugs with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action:

The primary mechanism of action of most anti-inflammatory pyrazole derivatives is the inhibition of the COX-2 enzyme.[12] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, these drugs reduce inflammation without affecting the gastroprotective functions of the constitutively expressed COX-1 enzyme.[12]

Experimental Protocol: Synthesis of Celecoxib [13][14]

  • Reaction Setup: Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser.

  • Addition of Hydrazine: Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

  • Reaction Conditions: Heat the mixture at reflux for several hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture and isolate the crude product. Purify the crude Celecoxib by recrystallization from a suitable solvent system, such as ethyl acetate/heptane.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

Anti_Inflammatory_Mechanism

Mechanism of action of COX-2 inhibiting pyrazole derivatives.

Pyrazole Derivatives in Agrochemicals: Protecting Our Crops

The versatility of the pyrazole ring extends to the field of agrochemicals, where it is a key component in a number of highly effective fungicides, insecticides, and herbicides.[3]

Fungicides: Combating Fungal Pathogens

Pyrazole carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[13] These compounds disrupt the mitochondrial respiratory chain in fungi, leading to a depletion of cellular energy and ultimately, cell death.

Mechanism of Action:

SDHIs bind to the ubiquinone-binding site of the succinate dehydrogenase enzyme (also known as complex II) in the mitochondrial electron transport chain.[13] This binding event blocks the oxidation of succinate to fumarate, a critical step in the Krebs cycle and cellular respiration.

Insecticides: A Targeted Approach to Pest Control

The anthranilic diamide class of insecticides, which includes the pyrazole derivative Chlorantraniliprole, represents a major advancement in insect pest management. These compounds exhibit a novel mode of action, targeting the insect's ryanodine receptors.[15][16]

Mechanism of Action:

Chlorantraniliprole and related compounds bind to and activate insect ryanodine receptors, which are calcium channels located in the sarcoplasmic reticulum of muscle cells.[15] This leads to an uncontrolled release of calcium from internal stores, causing muscle paralysis and ultimately, the death of the insect.[4] This mode of action is highly selective for insects, resulting in low toxicity to mammals and other non-target organisms.[16]

Experimental Protocol: Synthesis of Chlorantraniliprole (Final Coupling Step) [12][17]

  • Reaction Setup: In a reaction vessel, dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide in a suitable solvent such as tetrahydrofuran (THF).

  • Activation: Add a coupling reagent, such as thionyl chloride or a carbodiimide, to activate the carboxylic acid.

  • Coupling: Add the substituted aniline to the activated carboxylic acid and stir the reaction mixture at an appropriate temperature until the reaction is complete.

  • Work-up and Purification: After completion, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like methanol to yield pure Chlorantraniliprole.

Insecticide_Mechanism

Mode of action of Chlorantraniliprole on insect ryanodine receptors.
Herbicides: Controlling Unwanted Vegetation

Certain pyrazole derivatives exhibit herbicidal activity by inhibiting key enzymes in plant metabolic pathways. For example, some pyrazole herbicides target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the biosynthesis of plastoquinone and tocopherols.[1] Inhibition of HPPD leads to a bleaching of the plant tissue due to the indirect inhibition of carotenoid biosynthesis.[1] Another target for pyrazolate herbicides is the enzyme phytoene desaturase (PDS), which is also a critical enzyme in the carotenoid biosynthesis pathway.[18]

Table 2: Commercially Significant Pyrazole-Based Agrochemicals

CompoundTypeTarget
PenthiopyradFungicideSuccinate Dehydrogenase
FluxapyroxadFungicideSuccinate Dehydrogenase
ChlorantraniliproleInsecticideRyanodine Receptor
CyantraniliproleInsecticideRyanodine Receptor
PyrasulfotoleHerbicide4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
TopramezoneHerbicide4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Future Perspectives

The pyrazole nucleus continues to be a fertile ground for chemical innovation. The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships of pyrazole derivatives, promises to deliver new therapeutic agents and crop protection solutions with enhanced efficacy, selectivity, and safety profiles. The application of computational chemistry and machine learning in the design of new pyrazole-based molecules is expected to accelerate the discovery process, further solidifying the legacy of this remarkable heterocyclic scaffold.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2023). Preprints.org. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). Journal of Agricultural and Food Chemistry. [Link]

  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2023). Journal of Agricultural and Food Chemistry. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Medicinal Chemistry. [Link]

  • Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem LibreTexts. [Link]

  • Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. (2014). Molecules. [Link]

  • Process For The Preparation Of Chlorantraniliprole. (2018). Quick Company. [Link]

  • The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. (2022). ResearchGate. [Link]

  • Process for preparation of celecoxib. (2011).
  • Synthesis of celecoxib. (2007). ResearchGate. [Link]

  • Physico-chemical properties of the designed pyrazole derivatives. (2023). ResearchGate. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2022). Molecules. [Link]

  • Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. (2025). Indian Journal of Chemistry. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Structural basis for diamide modulation of ryanodine receptor. (2020). Nature Communications. [Link]

  • Calmodulin Modulation of Insect Ryanodine Receptors. (2022). Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis and Characterization of Some New Pyrazole Derivatives. (2018). ResearchGate. [Link]

  • Insect ryanodine receptors: molecular targets for novel pest control chemicals. (2009). Invertebrate Neuroscience. [Link]

Sources

The Multifaceted Biological Activities of Nitro-Substituted Pyrazoles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of Nitropyrazoles

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a nitro group onto this privileged scaffold dramatically alters its electronic properties, often enhancing its biological activity and opening new avenues for drug discovery. This technical guide provides an in-depth exploration of the diverse biological activities of nitro-substituted pyrazoles, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising class of compounds. We will delve into their synthesis, multifaceted biological actions, mechanisms of action, and the experimental methodologies crucial for their evaluation, all grounded in scientific integrity and practical insights.

The Pyrazole Scaffold and the Influence of Nitro-Substitution

Pyrazoles are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical and agrochemical research due to their wide range of biological activities.[1] The pyrazole ring is an aromatic system, and its unique electronic structure allows for diverse substitutions, leading to a vast library of derivatives with varied pharmacological profiles.

The introduction of a nitro group (–NO₂) profoundly impacts the physicochemical properties of the pyrazole ring. As a strong electron-withdrawing group, the nitro moiety can:

  • Enhance Biological Activity: The increased polarity and altered electronic distribution can lead to stronger interactions with biological targets.

  • Modulate Lipophilicity: This can influence the compound's ability to cross cell membranes and its overall pharmacokinetic profile.

  • Introduce New Mechanisms of Action: The nitro group can be bioreduced in hypoxic environments, a characteristic exploited in the design of hypoxia-selective anticancer and antimicrobial agents.[2]

The synthesis of nitro-substituted pyrazoles is typically achieved through electrophilic nitration of the pyrazole ring using various nitrating agents, such as nitric acid in the presence of a dehydrating agent like sulfuric acid.[3] The position of nitration can be controlled by the existing substituents on the pyrazole ring.

A Spectrum of Biological Activities

Nitro-substituted pyrazoles exhibit a remarkable breadth of biological activities, making them attractive candidates for therapeutic and agricultural applications. This section will explore their prominent roles as anticancer, antimicrobial, anti-inflammatory, antiparasitic, and herbicidal agents.

Anticancer Activity: Targeting the Hallmarks of Cancer

Nitro-substituted pyrazoles have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer progression.

Mechanisms of Anticancer Action:

  • Kinase Inhibition: A significant number of pyrazole derivatives, including those with nitro substituents, function as kinase inhibitors.[4][5] They can target various kinases involved in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. For instance, some nitropyrazole derivatives have shown inhibitory activity against Aurora kinases, which are crucial for mitosis.[4] Molecular docking studies have helped to elucidate the binding modes of these compounds within the ATP-binding pocket of kinases.[6]

  • Induction of Apoptosis and Cell Cycle Arrest: Many nitro-substituted pyrazoles exert their cytotoxic effects by inducing programmed cell death (apoptosis) and halting the cell cycle.[7][8] This can be achieved through the modulation of key regulatory proteins such as p53, Bax, and Bcl-2.[9] Flow cytometry analysis is a common method to quantify apoptosis and cell cycle distribution in treated cancer cells.

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives disrupt the dynamics of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape.[10] This inhibition of tubulin polymerization leads to mitotic arrest and subsequent apoptosis.

Quantitative Data: Anticancer Activity of Nitro-Substituted Pyrazoles

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrazole DerivativeHCT116 (Colon)0.39[4]
Pyrazole DerivativeMCF7 (Breast)0.46[4]
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-PyrazoleMDA-MB-468 (Breast)14.97 (24h), 6.45 (48h)[7]
Pyrazolo[1,5-a]pyrimidineHepG2 (Liver)3.53[11]
Pyrazolo[1,5-a]pyrimidineMCF7 (Breast)6.71[11]
Pyrazolo[1,5-a]pyrimidineHela (Cervical)5.16[11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.[12][13][14]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitro-substituted pyrazole compounds in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration.

Visualization: Anticancer Mechanism of Action

anticancer_mechanism cluster_drug Nitro-Substituted Pyrazole cluster_cell Cancer Cell Nitropyrazole Nitropyrazole Kinases Kinase Signaling (e.g., Aurora, EGFR) Nitropyrazole->Kinases Inhibition Microtubules Microtubule Dynamics Nitropyrazole->Microtubules Disruption Apoptosis_Regulation Apoptosis Regulators (Bcl-2/Bax) Nitropyrazole->Apoptosis_Regulation Modulation Cell_Cycle Cell Cycle Progression Proliferation Cell Proliferation Kinases->Proliferation Drives Microtubules->Cell_Cycle Essential for Apoptosis Apoptosis Apoptosis_Regulation->Apoptosis Controls Cell_Cycle->Proliferation Leads to antiparasitic_mechanism cluster_activation Bioreductive Activation cluster_damage Cellular Damage Nitropyrazole Nitro-Substituted Pyrazole Parasite_Cell Parasite Cell Nitroreductase Parasitic Nitroreductase Parasite_Cell->Nitroreductase Uptake Reactive_Species Reactive Nitrogen Species Nitroreductase->Reactive_Species Reduces DNA_Damage DNA Damage Reactive_Species->DNA_Damage Protein_Damage Protein Damage Reactive_Species->Protein_Damage Lipid_Peroxidation Lipid Peroxidation Reactive_Species->Lipid_Peroxidation Parasite_Death Parasite Death DNA_Damage->Parasite_Death Protein_Damage->Parasite_Death Lipid_Peroxidation->Parasite_Death

Caption: Bioreductive activation of nitropyrazoles in parasites.

Herbicidal Activity: Protecting Crops from Unwanted Vegetation

The pyrazole scaffold is a key component in several commercial herbicides. Nitro-substituted pyrazoles have also been investigated for their herbicidal properties. [5][10][15][16] Mechanisms of Herbicidal Action:

The mode of action of pyrazole-based herbicides can vary. Some act by inhibiting specific enzymes in plants, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the biosynthesis of plastoquinone and tocopherols. [15]Inhibition of this enzyme leads to bleaching of the plant tissues. Other potential mechanisms include inhibition of mitosis and disruption of photosynthesis. [17] Experimental Protocol: In Vivo Herbicidal Activity Assay

  • Plant Cultivation: Grow target weed species and crop species in pots under controlled greenhouse conditions.

  • Compound Application: Apply the nitro-substituted pyrazole compounds at various concentrations to the plants, either as a pre-emergence (to the soil before weed emergence) or post-emergence (to the foliage of emerged weeds) treatment.

  • Evaluation: After a specific period (e.g., 14-21 days), visually assess the herbicidal effects, such as growth inhibition, chlorosis (yellowing), and necrosis (tissue death), and compare them to untreated control plants.

  • Data Analysis: The herbicidal activity can be rated on a scale (e.g., 0-100%, where 100% is complete kill) to determine the effective dose.

Structure-Activity Relationships (SAR) and In Silico Approaches

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design. [18]For nitro-substituted pyrazoles, SAR studies can help identify the optimal position of the nitro group and the nature of other substituents on the pyrazole ring to maximize potency and selectivity for a specific biological target.

In Silico Approaches:

  • Molecular Docking: This computational technique predicts the preferred orientation of a ligand (the nitro-substituted pyrazole) when bound to a target protein (e.g., an enzyme or receptor). [6][13][19][20][21]It provides insights into the binding interactions, such as hydrogen bonds and hydrophobic interactions, which can guide the design of more potent inhibitors.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. These models can be used to predict the activity of new, unsynthesized compounds.

Conclusion and Future Perspectives

Nitro-substituted pyrazoles represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, antiparasitic, and herbicidal agents is well-documented. The future of nitropyrazole research lies in:

  • Mechanism-Driven Drug Design: A deeper understanding of their mechanisms of action will enable the design of more potent and selective compounds with fewer off-target effects.

  • Exploiting Hypoxia-Selectivity: The bioreductive activation of the nitro group in hypoxic environments offers a unique opportunity to develop targeted therapies for cancer and infectious diseases.

  • Advanced In Vivo Studies: Rigorous in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety of promising nitropyrazole candidates.

  • Combinatorial Approaches: Investigating the synergistic effects of nitropyrazoles with existing drugs could lead to more effective treatment strategies.

This technical guide provides a solid foundation for researchers to explore the vast potential of nitro-substituted pyrazoles. By combining rational design, rigorous experimental evaluation, and a deep understanding of their biological activities, the scientific community can continue to unlock the therapeutic and agricultural promise of this remarkable class of compounds.

References

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Available at: [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Available at: [Link]

  • Synthesis, Characterization, Molecular Docking Studies and Biological Evaluation of Some Novel 3,5-disubstituted-1-phenyl-4,5-dihydro-1H-pyrazole Derivatives. Available at: [Link]

  • IC50 values for anti-inflammatory activity determined in RAW264.7 macrophages. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Available at: [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Available at: [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Available at: [Link]

  • (PDF) Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents ID: Orcid ID. Available at: [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Available at: [Link]

  • Synthesis and herbicidal activity of new pyrazole ketone derivatives | Request PDF. Available at: [Link]

  • Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. Available at: [Link]

  • IC 50 value of derivatives in anticancer activity. Available at: [Link]

  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. Available at: [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. Available at: [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Available at: [Link]

  • The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. Available at: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]

  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Available at: [Link]

  • Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. Available at: [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Available at: [Link]

  • Discovery of an Orally Efficacious Pyrazolo[3,4-d]pyrimidine Benzoxaborole as a Potent Inhibitor of Cryptosporidium. Available at: [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Available at: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. Available at: [Link]

  • Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src). Available at: [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Available at: [Link]

  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... | Download Table. Available at: [Link]

  • Antimicrobial Susceptibility Testing. Available at: [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. Available at: [Link]

  • Broth Dilution Method for MIC Determination. Available at: [Link]

  • Structure-Activity Relationships in Pyrazole Derivatives for Enhanced Antiparasitic Efficacy. Available at: [Link]

  • Inhibition of the Ras-Net (Elk-3) Pathway by a Novel Pyrazole That Affects Microtubules. Available at: [Link]

  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Available at: [Link]

  • Bioactivity of Novel Pyrazole-Thiazolines Scaffolds against Trypanosoma cruzi: Computational Approaches and 3D Spheroid Model on Drug Discovery for Chagas Disease. Available at: [Link]

  • Design, Molecular Docking, Synthesis and Biological Study of Pyrazole Containing Hydrazinyl Pyrimidine Derivatives with Potent Antitubercular Activity. Available at: [Link]

  • Design, synthesis, biological evaluation, and nitric-oxide release studies of a novel series of celecoxib prodrugs possessing a. Available at: [Link]

  • The anti-parasite action of imidazole derivatives likely involves oxidative stress but not HIF-1α signaling. Available at: [Link]

  • Novel 3-nitro-1H-1,2,4-triazole-based Compounds as Potential anti-Chagasic Drugs: In Vivo Studies. Available at: [Link]

  • Complete inhibition of anisomycin and UV radiation but not cytokine induced JNK and p38 activation by an aryl-substituted dihydropyrrolopyrazole quinoline and mixed lineage kinase 7 small interfering RNA. Available at: [Link]

  • Differential inhibition of signaling pathways by two new imidazo-pyrazoles molecules in fMLF-OMe- and IL8-stimulated human neutrophil. Available at: [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Available at: [Link]

  • Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. Available at: [Link]

Sources

An In-depth Technical Guide to the Initial Characterization of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial characterization of the novel heterocyclic compound, 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone (CAS No. 1002651-00-4). This document outlines a plausible synthetic pathway, detailed protocols for its preparation, and a thorough analysis of its expected physicochemical and spectroscopic properties. The characterization is based on established principles of organic chemistry and spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide integrates data from closely related analogs to provide a robust predictive characterization. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar nitropyrazole derivatives.

Introduction: The Significance of N-Substituted Nitropyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique physicochemical properties.[1][2] The introduction of a nitro group onto the pyrazole ring can significantly modulate its electronic properties, often enhancing its biological efficacy or leading to applications in energetic materials.[3] Furthermore, N-alkylation of the pyrazole core allows for the introduction of various functional groups, providing a versatile scaffold for drug design and development.

The target molecule, this compound, combines these key structural features: a nitrated pyrazole ring and an N-acetonyl substituent. This unique combination suggests potential applications as a synthon for more complex heterocyclic systems, a candidate for biological screening, or a ligand in coordination chemistry. A thorough initial characterization is paramount for unlocking its full potential.

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be logically approached in a two-step sequence, starting from readily available commercial reagents. The proposed pathway involves the initial synthesis of the 3,5-dimethylpyrazole core, followed by nitration and subsequent N-alkylation.

Synthesis_Pathway acetylacetone Acetylacetone dmp 3,5-Dimethylpyrazole acetylacetone->dmp hydrazine Hydrazine Hydrate hydrazine->dmp nitro_dmp 3,5-Dimethyl-4-nitropyrazole dmp->nitro_dmp Nitration nitrating_agent HNO₃ / H₂SO₄ nitrating_agent->nitro_dmp target This compound nitro_dmp->target N-Alkylation chloroacetone Chloroacetone chloroacetone->target base Base (e.g., K₂CO₃) base->target

Caption: Proposed two-step synthetic pathway for this compound.

Step 1: Synthesis of 3,5-Dimethylpyrazole

The formation of the pyrazole ring is a classic condensation reaction between a 1,3-dicarbonyl compound and hydrazine.

  • Protocol:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 eq) and ethanol (5 mL/g of acetylacetone).

    • Slowly add hydrazine hydrate (1.05 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.

    • After the initial reaction subsides, heat the mixture to reflux for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 3,5-dimethylpyrazole as a white crystalline solid.

Step 2: Synthesis of 3,5-Dimethyl-4-nitropyrazole

The nitration of 3,5-dimethylpyrazole is expected to occur at the C4 position due to the directing effects of the two methyl groups.

  • Protocol:

    • In a flask cooled in an ice-salt bath, slowly add 3,5-dimethylpyrazole (1.0 eq) to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v).

    • Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried.

    • Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Step 3: Synthesis of this compound

The final step is the N-alkylation of the nitrated pyrazole with chloroacetone.

  • Protocol:

    • To a solution of 3,5-dimethyl-4-nitropyrazole (1.0 eq) in a polar aprotic solvent such as acetone or acetonitrile, add a base like anhydrous potassium carbonate (1.5 eq).

    • Add chloroacetone (1.2 eq) to the suspension.

    • Heat the reaction mixture to reflux and stir for 6-8 hours, monitoring the progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the pure this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties is presented below.

PropertyValueSource
CAS Number 1002651-00-4Chemcd[4]
Molecular Formula C₈H₁₁N₃O₃Chemcd[4]
Molecular Weight 197.19 g/mol Chemcd[4]
Appearance Predicted: White to pale yellow solid
Solubility Predicted: Soluble in polar organic solvents
Melting Point Not reported

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra for the title compound, the following characterization is based on the analysis of structurally related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl groups on the pyrazole ring, the methylene protons of the acetone moiety, and the methyl protons of the acetone moiety.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.2 - 2.4Singlet3HPyrazole-CH₃ (C3 or C5)
~ 2.3 - 2.5Singlet3HPyrazole-CH₃ (C5 or C3)
~ 5.0 - 5.2Singlet2HN-CH₂-C=O
~ 2.1 - 2.3Singlet3HC=O-CH₃
  • Rationale: The chemical shifts of the pyrazole methyl groups are based on data for similar 3,5-dimethylpyrazole derivatives. The methylene protons adjacent to the pyrazole nitrogen and the carbonyl group are expected to be deshielded and appear as a singlet. The methyl protons of the acetone group will also be a singlet in a typical range for such functionalities.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~ 10 - 15Pyrazole-CH₃
~ 15 - 20Pyrazole-CH₃
~ 25 - 30C=O-CH₃
~ 50 - 55N-CH₂-C=O
~ 130 - 135Pyrazole C4-NO₂
~ 145 - 150Pyrazole C3/C5
~ 150 - 155Pyrazole C5/C3
~ 200 - 205C=O
  • Rationale: The predicted chemical shifts are based on typical values for N-substituted nitropyrazoles and ketones.[5][6] The carbonyl carbon is expected to be the most downfield signal. The pyrazole ring carbons will have distinct shifts influenced by the methyl and nitro substituents.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000WeakC-H stretching (aromatic)
~ 2950 - 2850WeakC-H stretching (aliphatic)
~ 1720 - 1700StrongC=O stretching (ketone)
~ 1550 - 1500StrongN-O stretching (asymmetric)
~ 1350 - 1300StrongN-O stretching (symmetric)
  • Rationale: The strong absorption band for the carbonyl group is a key diagnostic feature. The asymmetric and symmetric stretching vibrations of the nitro group are also expected to be prominent and strong.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

  • Expected Molecular Ion (M⁺): m/z = 197.0800 (for C₈H₁₁N₃O₃)

  • Predicted Fragmentation Pattern:

    • Loss of the acetyl group (-CH₂COCH₃) leading to a fragment at m/z = 140.

    • Loss of the nitro group (-NO₂) leading to a fragment at m/z = 151.

    • Cleavage of the acetone side chain to give a fragment corresponding to the acetyl cation (CH₃CO⁺) at m/z = 43.

Experimental Workflow for Characterization

A systematic workflow is essential for the unambiguous characterization of the synthesized compound.

Characterization_Workflow synthesis Synthesis & Purification tlc_mp TLC & Melting Point synthesis->tlc_mp Purity Check nmr NMR Spectroscopy (¹H, ¹³C, 2D) tlc_mp->nmr ir IR Spectroscopy tlc_mp->ir ms Mass Spectrometry (HRMS) tlc_mp->ms structure_confirmation Structure Confirmation nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation elemental Elemental Analysis elemental->structure_confirmation

Sources

"discovery and synthesis of novel pyrazole compounds"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from anti-inflammatory to anticancer therapies.[1][2][3][4] Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, provides a versatile framework for molecular design, enabling diverse interactions with biological targets.[5][6] This guide offers a comprehensive exploration of the discovery and synthesis of novel pyrazole compounds, designed for researchers, medicinal chemists, and drug development professionals. We will delve into foundational synthetic strategies, examine the causality behind advanced experimental choices, and highlight the integration of computational methods in the rational design of new pyrazole-based therapeutic agents. The narrative emphasizes field-proven insights, self-validating protocols, and authoritative scientific grounding to provide a definitive resource for advancing pyrazole chemistry.

The Enduring Significance of the Pyrazole Core in Drug Discovery

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry.[7][8] This status is not arbitrary; it stems from the unique physicochemical properties of the ring system. The two nitrogen atoms—one acting as a hydrogen bond donor (pyrrole-type) and the other a hydrogen bond acceptor (pyridine-type)—allow for complex and specific interactions within protein binding pockets.[3][9] This versatility has led to the development of blockbuster drugs such as:

  • Celecoxib: A selective COX-2 inhibitor for treating inflammation.[1][10]

  • Rimonabant: A cannabinoid receptor antagonist developed for anti-obesity.[1][10]

  • Sildenafil (Viagra®): A phosphodiesterase-5 (PDE5) inhibitor.[11][12]

  • Stanozolol: An anabolic steroid.[11]

The therapeutic breadth of these compounds underscores the pyrazole core's adaptability.[1][2][13] The primary driver for continued research is the scaffold's synthetic accessibility and the profound impact that substituent modifications have on pharmacological activity, allowing chemists to fine-tune efficacy and minimize off-target effects.[5]

Foundational Synthetic Strategies: The Classical Pillars

A thorough understanding of classical pyrazole synthesis is essential, as these methods form the basis for many modern innovations. The choice of a foundational method is dictated by the availability of starting materials and the desired substitution pattern on the final pyrazole ring.

Cyclocondensation with 1,3-Difunctional Systems

The most traditional and widely used method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic compound.[1][7][14][15]

  • From 1,3-Diketones: This is the quintessential Knorr pyrazole synthesis. The reaction of a 1,3-dicarbonyl compound with hydrazine proceeds via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole. The primary challenge with this method when using substituted hydrazines (e.g., methylhydrazine) is the potential formation of regioisomeric products, which can be difficult to separate.[12][16]

  • From α,β-Unsaturated Carbonyls: Chalcones and other α,β-unsaturated ketones or aldehydes can react with hydrazines to form pyrazoline intermediates.[1][7] These can then be oxidized in situ or in a separate step to furnish the corresponding pyrazole.[7][14] This two-step process offers an alternative entry point when 1,3-dicarbonyls are unstable or inaccessible.

G cluster_main Classic Pyrazole Synthesis from 1,3-Diketones diketone 1,3-Diketone intermediate Hydrazone Intermediate diketone->intermediate Condensation hydrazine Hydrazine (R-NHNH2) hydrazine->intermediate pyrazole Substituted Pyrazole intermediate->pyrazole Cyclization & Dehydration

Caption: General workflow of the Knorr pyrazole synthesis.

[3+2] Dipolar Cycloaddition

Another fundamental approach is the 1,3-dipolar cycloaddition of diazo compounds (as the 3-atom component) with alkynes (the 2-atom component).[11][14] This method is powerful for creating specific substitution patterns that are otherwise difficult to achieve. The regioselectivity of the cycloaddition is a critical consideration and is governed by the electronic and steric properties of the substituents on both the diazo compound and the alkyne.

Modern Synthetic Methodologies: Efficiency, Complexity, and Sustainability

Recent advancements in pyrazole synthesis have focused on improving efficiency, increasing molecular complexity in fewer steps, and adhering to the principles of green chemistry.[7][17][18]

Multi-Component Reactions (MCRs)

MCRs are one-pot processes where three or more reactants combine to form a single product that incorporates most or all of the atoms of the starting materials.[11] This strategy offers significant advantages over traditional multi-step synthesis, including operational simplicity, high atom economy, and reduced waste generation.[11][19]

Many MCRs for pyrazole synthesis have been developed. For instance, a four-component reaction involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate can be used to construct highly substituted pyrano[2,3-c]pyrazoles in a single, efficient step.[11] The causality behind the success of MCRs lies in the sequential and compatible formation of intermediates in the same reaction vessel, avoiding costly and time-consuming isolation and purification steps.

MCR_Workflow Conceptual Flow of a Four-Component Pyrazole Synthesis reactants Aldehyde Malononitrile β-Ketoester Hydrazine intermediates Knoevenagel Adduct (from Aldehyde + Malononitrile) Pyrazolone (from β-Ketoester + Hydrazine) reactants->intermediates In Situ Intermediate Formation final_product Highly Substituted Fused Pyrazole (e.g., Pyrano[2,3-c]pyrazole) intermediates->final_product Michael Addition & Cyclization

Caption: Workflow for a Multi-Component Reaction (MCR).

Transition-Metal Catalysis

Transition-metal catalysts have revolutionized pyrazole synthesis by enabling reactions under milder conditions and with greater control over regioselectivity.[7]

  • Silver-Catalyzed Reactions: Silver catalysts, such as AgOTf, have been effectively used in the reaction of trifluoromethylated ynones with aryl hydrazines, leading to the highly regioselective formation of 3-CF3-pyrazoles in excellent yields at room temperature.[7]

  • Copper-Catalyzed Reactions: Copper-catalyzed methods are common, facilitating reactions like the condensation of enaminones with hydrazines followed by Ullmann coupling to produce 1,3-substituted pyrazoles.[12]

  • Ruthenium-Catalyzed Hydrogen Transfer: An innovative approach uses ruthenium catalysts to synthesize 4-alkyl-pyrazoles directly from 2-alkyl-1,3-diols and hydrazines.[16] This dehydrogenative condensation avoids the need for unstable 1,3-dialdehyde intermediates, showcasing how modern catalysis can overcome the limitations of classical methods.[16]

Green Chemistry Approaches

The pharmaceutical industry is increasingly adopting sustainable practices.[17][20][21] In pyrazole synthesis, this translates to the use of environmentally benign solvents, alternative energy sources, and recyclable catalysts.

  • Aqueous Synthesis: Water is an ideal green solvent due to its safety, low cost, and environmental friendliness.[19][22] Numerous catalytic and multi-component reactions have been adapted to run efficiently in aqueous media.[19][22]

  • Microwave and Ultrasound Irradiation: These techniques can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[20][23] Microwave-assisted synthesis is particularly prevalent for constructing pyrazole derivatives.[23]

  • Heterogeneous Catalysis: Using solid-supported catalysts (e.g., silica-supported sulfuric acid) simplifies product purification, as the catalyst can be easily removed by filtration and often reused, aligning with green chemistry principles.[22]

Rational Design and Discovery: The Computational Synergy

Modern drug discovery rarely relies on synthesis alone. Computational chemistry is an indispensable tool for designing novel pyrazole compounds with desired biological activities.

Structure-Activity Relationship (SAR) Studies

SAR provides critical insights into how specific structural modifications on the pyrazole scaffold influence its biological activity.[5] For example, in a series of pyrazole-based cannabinoid receptor antagonists, studies revealed that potent activity required specific substituents at the 1, 3, and 5-positions of the ring, such as a 2,4-dichlorophenyl group at N1 and a p-substituted phenyl ring at C5.[24][25][26] This knowledge guides chemists in designing more potent and selective analogs.

In Silico Design and Virtual Screening

Computational techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling accelerate the discovery process.[27][28]

  • Molecular Docking: This technique predicts the binding orientation of a designed molecule within the active site of a biological target. It was used to identify novel pyrazole derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro) by screening a large virtual library of compounds.[29]

  • QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models can then predict the activity of new, unsynthesized compounds, helping to prioritize which molecules to synthesize and test.[27][28]

Detailed Experimental Protocol: A Modern Approach

To provide a practical, field-proven methodology, the following is a representative protocol for a one-pot, three-component synthesis of a 1,3,5-trisubstituted pyrazole, a common motif in medicinal chemistry. This protocol is a composite based on principles described in recent literature.[11][12]

Objective: To synthesize 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole via a one-pot, three-component reaction followed by oxidative aromatization.

Materials:

  • 1-(Naphthalen-1-yl)ethan-1-one (1.0 mmol)

  • 4-Fluorobenzaldehyde (1.0 mmol)

  • Phenylhydrazine (1.1 mmol)

  • Ethanol (10 mL)

  • Potassium hydroxide (KOH) (2.0 mmol)

  • Iodine (I₂) (1.2 mmol)

  • Standard laboratory glassware and magnetic stirrer

  • Microwave reactor (optional, for acceleration)

Step-by-Step Methodology:

  • Step 1: Chalcone Formation (Claisen-Schmidt Condensation):

    • To a 50 mL round-bottom flask, add 1-(naphthalen-1-yl)ethan-1-one (1.0 mmol) and 4-fluorobenzaldehyde (1.0 mmol) in ethanol (5 mL).

    • Add an aqueous solution of KOH (2.0 mmol in 1 mL water) dropwise while stirring at room temperature.

    • Continue stirring for 2-4 hours until TLC analysis indicates the consumption of starting materials. This forms the α,β-unsaturated ketone (chalcone) intermediate. Causality: The base catalyzes the deprotonation of the ketone, initiating the condensation with the aldehyde.

  • Step 2: Pyrazoline Formation (Cyclocondensation):

    • To the reaction mixture containing the chalcone, add phenylhydrazine (1.1 mmol).

    • Reflux the mixture for 3-5 hours (or heat in a microwave reactor at 100°C for 10-15 minutes). Monitor the reaction by TLC. Causality: The hydrazine undergoes a Michael addition to the chalcone, followed by intramolecular cyclization and dehydration to form the pyrazoline ring.

  • Step 3: Oxidative Aromatization:

    • Cool the reaction mixture to room temperature.

    • Add iodine (I₂) (1.2 mmol) in small portions.

    • Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the disappearance of the pyrazoline spot on TLC. Causality: Iodine acts as a mild oxidizing agent to remove two hydrogen atoms from the pyrazoline ring, resulting in the stable aromatic pyrazole system.

  • Step 4: Work-up and Purification:

    • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove excess iodine.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1,3,5-trisubstituted pyrazole.

Self-Validation: This protocol is self-validating as the progress of each stage (chalcone formation, pyrazoline formation, aromatization) can be independently monitored via TLC. The final product's identity and purity should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Quantitative Data Summary

The efficiency of different synthetic strategies is often compared by reaction yields and conditions. The table below summarizes representative data for various modern pyrazole synthesis methods.

Synthesis MethodCatalyst/ConditionsSubstrate ScopeTypical Yield (%)Reference
Silver-Catalyzed CyclizationAgOTf (1 mol%)Trifluoromethylated ynones, aryl hydrazinesUp to 99%[7]
MCR for Fused PyrazolesTaurine, WaterAldehydes, acyl hydrazides, malononitrileGood to Excellent[11]
Ru-Catalyzed DehydrogenationRu-MACH-BH2-Alkyl-1,3-diols, hydrazines45-89%[16]
Microwave-Assisted SynthesisSolvent-freeTosylhydrazones, α,β-unsaturated carbonylsHigh[7]
Aqueous MCRCeO₂/SiO₂Aldehydes, β-ketoesters, hydrazines, 2-naphthol85-92%[22]

Conclusion and Future Outlook

The synthesis of novel pyrazole compounds remains a dynamic and highly relevant field in drug discovery. While classical methods provide a solid foundation, the future lies in the continued development of more efficient, selective, and sustainable synthetic strategies. The integration of multi-component reactions and transition-metal catalysis will allow for the rapid generation of complex and diverse molecular libraries.[7][11] Furthermore, the synergy between advanced synthetic chemistry and computational design will be paramount, enabling a more rational, target-oriented approach to discovering the next generation of pyrazole-based therapeutics.[28][29] The ongoing pursuit of green chemistry principles will ensure that these discoveries are made in an environmentally responsible manner, addressing the dual challenges of human health and planetary well-being.[17][20]

References

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Google Search.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents.
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme.
  • Recent advances in the multicomponent synthesis of pyrazoles. PubMed.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Deriv
  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives.
  • Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. PubMed.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer
  • Green Synthetic Strategies for Pyrazole Deriv
  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Deriv
  • Recent Advances in Synthesis and Properties of Pyrazoles. SciSpace.
  • (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • Recent developments in synthetic chemistry and biological activities of pyrazole deriv
  • Recent Advances in Synthesis and Properties of Pyrazoles. OUCI.
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • Recent Advances in the Synthesis of Pyrazoles. A Review. Taylor & Francis Online.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC (NIH).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review.
  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer C
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET.
  • Various methods for the synthesis of pyrazole.
  • Traditional methods for synthesizing Pyrazoles are shown in scheme (a) cyclocondensation; cycloaddition (b)[13] . ResearchGate.

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI.
  • Design, synthesis and biological evaluation of novel pyrazoline-containing derivatives as potential tubulin assembling inhibitors. PubMed.

Sources

An In-depth Technical Guide to Exploratory Studies on Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the foundational aspects of working with pyrazole-based compounds. From synthesis and characterization to the exploration of their biological activities, this document is designed to be a practical resource rooted in scientific integrity and field-proven insights.

Introduction: The Privileged Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1][2] This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][3][4] The versatility of the pyrazole ring system allows for the synthesis of diverse derivatives with tailored properties.[2][5] Notably, pyrazole-based compounds have been successfully developed into drugs for various therapeutic areas, including inflammation, cancer, and infectious diseases, underscoring the significance of this chemical class in drug discovery.[1][3][6]

Part 1: Synthesis of Pyrazole-Based Compounds

The synthesis of pyrazole derivatives can be broadly categorized into two classical and highly reliable approaches: condensation reactions and cycloaddition reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis: The Condensation of 1,3-Dicarbonyls and Hydrazines

One of the most fundamental and widely used methods for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] This method is valued for its simplicity and the ready availability of the starting materials.

This protocol describes a general procedure for the synthesis of a 1,3,5-trisubstituted pyrazole derivative using a 1,3-diketone and a substituted hydrazine.

Materials:

  • Substituted 1,3-diketone (1.0 eq)

  • Substituted hydrazine hydrochloride (1.1 eq)

  • Ethanol (or glacial acetic acid)

  • Sodium bicarbonate (optional, for neutralization)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,3-diketone (1.0 eq) and ethanol (sufficient to dissolve the diketone).

  • Add the substituted hydrazine hydrochloride (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • If an acidic catalyst was used, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine solution (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrazole derivative.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Hydrazine Hydrochloride: Using the hydrochloride salt of the hydrazine improves its stability and handling.

  • Ethanol/Acetic Acid as Solvent: These polar protic solvents facilitate the dissolution of the reactants and the proton transfer steps involved in the condensation and cyclization mechanism.

  • Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation and subsequent dehydration steps, leading to the formation of the stable aromatic pyrazole ring.

[3+2] Cycloaddition Reactions

Another powerful strategy for synthesizing pyrazoles is through [3+2] cycloaddition reactions, which involve the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, this typically involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne (the dipolarophile). This method offers excellent control over regioselectivity.

This protocol outlines the in-situ generation of a nitrile imine from a hydrazonoyl halide and its subsequent cycloaddition with a terminal alkyne.

Materials:

  • Hydrazonoyl halide (e.g., N-phenyl-2-oxopropanehydrazonoyl chloride) (1.0 eq)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 eq)

  • Triethylamine (2.0 eq)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Silica gel for column chromatography

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the hydrazonoyl halide (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous toluene.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (2.0 eq) to the reaction mixture. The triethylamine acts as a base to generate the nitrile imine in situ.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the triethylammonium halide salt.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices:

  • In-situ Generation of Nitrile Imine: Nitrile imines are reactive intermediates and are typically generated in the presence of the dipolarophile to ensure efficient trapping and prevent side reactions. Triethylamine is a common and effective base for this purpose.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the hydrazonoyl halide and quench the nitrile imine. Therefore, using anhydrous solvents and an inert atmosphere is crucial for good yields.

  • Control of Regioselectivity: The electronic and steric properties of the substituents on the nitrile imine and the alkyne dictate the regioselectivity of the cycloaddition, often leading to the preferential formation of a single regioisomer.

Part 2: Characterization of Pyrazole-Based Compounds

The unambiguous characterization of newly synthesized pyrazole derivatives is essential to confirm their structure and purity. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for elucidating the structure of pyrazole derivatives.

  • ¹H NMR: The chemical shifts of the protons on the pyrazole ring are characteristic. The C4-H proton typically appears as a singlet in the aromatic region (around 6.0-7.0 ppm). The chemical shifts of the protons on the substituents provide information about their electronic environment.

  • ¹³C NMR: The carbon signals of the pyrazole ring are also found in the aromatic region. The chemical shifts of C3, C4, and C5 carbons can be used to distinguish between different isomers.

Interpreting Complex NMR Spectra:

A common challenge in the NMR spectroscopy of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism. The proton on the nitrogen can rapidly exchange between the N1 and N2 positions, leading to an equilibrium between two tautomeric forms. If this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons (and their attached protons in ¹H NMR) will be averaged, leading to broadened signals or a single averaged signal.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups in the pyrazole derivative.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretch (if N-unsubstituted)3100-3500 (broad)
C=N stretch (ring)1500-1600
C=C stretch (ring)1400-1550
C-H stretch (aromatic)3000-3100
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the synthesized compound, which helps to confirm its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Part 3: Biological Activity and Signaling Pathways

Pyrazole-based compounds exhibit a remarkable range of biological activities, with anti-inflammatory and anticancer properties being among the most extensively studied.

Anti-inflammatory Activity: Targeting the Cyclooxygenase (COX) Pathway

Many pyrazole derivatives exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation.[1][8]

The COX enzyme exists in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is induced at sites of inflammation.[8] The selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

The well-known anti-inflammatory drug Celecoxib is a diaryl-substituted pyrazole that acts as a selective COX-2 inhibitor.[1][9] Its mechanism of action involves the sulfonamide side chain binding to a hydrophilic side pocket present in the active site of COX-2, but not in COX-1, thereby conferring its selectivity.[10]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Celecoxib Celecoxib (Pyrazole-based Inhibitor) Celecoxib->COX2 Selective Inhibition CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinE_CDK2 Cyclin E / CDK2 Complex Rb_E2F Rb-E2F Complex (Inactive) CyclinE_CDK2->Rb_E2F Phosphorylates Rb Rb_p Phosphorylated Rb E2F Active E2F Rb_p->E2F Releases E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates DNA_Synthesis DNA Synthesis S_Phase_Genes->DNA_Synthesis Pyrazole_Inhibitor Pyrazole-based CDK2 Inhibitor Pyrazole_Inhibitor->CyclinE_CDK2 Inhibits

Caption: CDK2 Signaling Pathway and its Inhibition by Pyrazole-based Compounds.

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key players in this process. [11][12]Pyrazole derivatives have been designed as potent inhibitors of VEGFR-2, thereby blocking the downstream signaling pathways that lead to endothelial cell proliferation and migration. [11][12]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream_Signaling Activates Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) Downstream_Signaling->Angiogenesis Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth Pyrazole_Inhibitor Pyrazole-based VEGFR-2 Inhibitor Pyrazole_Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and its Inhibition by Pyrazole-based Compounds.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test pyrazole compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test pyrazole compound (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Causality Behind Experimental Choices:

  • MTT Reagent: The reduction of MTT to formazan is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.

  • Serial Dilution: Testing a range of concentrations allows for the determination of a dose-response curve and the calculation of the IC₅₀ value, a standard measure of a compound's potency.

Conclusion

This guide has provided a foundational framework for the exploratory study of pyrazole-based compounds. The synthetic protocols, characterization guidelines, and methodologies for biological evaluation described herein are designed to be robust and reproducible. The inherent versatility of the pyrazole scaffold, coupled with a rational approach to its chemical modification, continues to make it a highly attractive starting point for the discovery of novel therapeutic agents. As research in this area progresses, a deeper understanding of the structure-activity relationships and the intricate interactions with biological targets will undoubtedly lead to the development of next-generation pyrazole-based drugs with enhanced efficacy and safety profiles.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Pyrazole Derivatives A Review. (n.d.). IJFMR. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved from [Link]

  • Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. (2023). Bentham Science. Retrieved from [Link]

  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2022). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Retrieved from [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia MDPI. Retrieved from [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved from [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). JOCPR. Retrieved from [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). National Center for Biotechnology Information. Retrieved from [Link]

  • Celecoxib. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. Retrieved from [Link]

  • Targeting Cyclin-Dependent Kinases in Human Cancers: From Small Molecules to Peptide Inhibitors. (2022). MDPI. Retrieved from [Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2023). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Celecoxib -NSAID Mechanism of Action. (2018). YouTube. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). OUCI. Retrieved from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). OUCI. Retrieved from [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Taylor & Francis Online. Retrieved from [Link]

  • Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Rational design of new VEGFR-2 inhibitors. (2022). ResearchGate. Retrieved from [Link]

  • Switching Cdk2 On or Off with Small Molecules to Reveal Requirements in Human Cell Proliferation. (2011). National Center for Biotechnology Information. Retrieved from [Link]

  • Structures of compounds having COX-2 or 5-LOX inhibitory activities. (2023). ResearchGate. Retrieved from [Link]

  • CDK2 Inhibition Enhances Antitumor Immunity by Increasing IFN Response to Endogenous Retroviruses. (2022). AACR Publications. Retrieved from [Link]

  • Targeting CDK2 for cancer therapy. (2025). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Application Notes: Leveraging 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Nitro-Substituted Pyrazole Building Block

1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone is a specialized chemical intermediate whose structure is primed for strategic elaboration in organic synthesis. Its key features—a stable, substituted pyrazole core, a synthetically versatile nitro group, and a reactive acetone sidechain—make it a valuable precursor for constructing more complex heterocyclic systems. The pyrazole ring is a well-established pharmacophore found in numerous therapeutic agents, while the nitro group serves as a critical handle for introducing nitrogen-based functionalities, most commonly an amino group.[1] This amino group, in turn, becomes the linchpin for subsequent cyclocondensation reactions to build fused-ring systems of significant interest in medicinal chemistry, such as pyrazolo[3,4-b]pyridines.[2][3]

These application notes provide a technical guide to the core reactivity of this reagent and detail a validated, two-step protocol for its use in the synthesis of substituted pyrazolo[3,4-b]pyridine scaffolds, which are recognized for their potential as kinase inhibitors and other biologically active molecules.[3][4]

Section 1: Physicochemical & Spectroscopic Profile

A clear understanding of the reagent's properties is fundamental to its effective use. The data below represents typical values and should be confirmed for each specific batch.

PropertyValue
Molecular Formula C₈H₁₁N₃O₃
Molecular Weight 197.19 g/mol
Appearance Typically a pale yellow to off-white solid
Core Scaffold 3,5-dimethyl-4-nitro-1H-pyrazole
Key Functional Groups C4-Nitro, N1-Acetone

Note: Spectroscopic data (NMR, IR) should be acquired as part of standard quality control before use.

Section 2: Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is dominated by the reactivity of its C4-nitro group.

2.1 The Nitro Group: A Masked Amine

The electron-withdrawing nitro group is not typically the desired final functionality. Its primary role is that of a robust and stable precursor to a nucleophilic primary amine. The reduction of the aromatic nitro group is one of the most reliable transformations in organic chemistry.

Common Reduction Methods:

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas, transfer hydrogenation reagents like ammonium formate). This method is clean but may be sensitive to other reducible functional groups in the molecule.

  • Metal/Acid Reduction: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in acidic media (e.g., HCl) are highly effective. Tin(II) chloride (SnCl₂) in concentrated HCl is a particularly common and reliable choice for this transformation, offering good yields and tolerance for many other functional groups.[5]

  • Hydrazine-based Reduction: Hydrazine hydrate in the presence of a catalyst can also be employed for the reduction of nitro groups.[5]

The choice of method depends on the overall molecular architecture and the presence of other sensitive functionalities. For the purpose of synthesizing pyrazolo[3,4-b]pyridines, the tin(II) chloride method is well-documented and effective.

Section 3: Key Application: Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds

Pyrazolo[3,4-b]pyridines are a class of fused heterocycles that are prominent in drug discovery.[2][3] The following two-step protocol transforms this compound into this valuable scaffold.

G cluster_0 Step 1: Nitro Group Reduction cluster_1 Step 2: Cyclocondensation Start This compound Intermediate 1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetone Start->Intermediate SnCl₂·2H₂O conc. HCl, EtOH Reflux Product Substituted Pyrazolo[3,4-b]pyridine Intermediate->Product Acetic Acid Reflux Reagent 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Reagent->Product

Figure 1: Two-step workflow for the synthesis of pyrazolo[3,4-b]pyridines.

Protocol 1: Reduction to 1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetone

This protocol details the critical reduction of the nitro group to form the key aminopyrazole intermediate. The use of tin(II) chloride is advantageous due to its efficacy and chemoselectivity.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH) solution (e.g., 5M)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (approx. 4-5 eq) in concentrated HCl to the suspension. Causality Note: A stoichiometric excess of the reducing agent is crucial to ensure complete conversion of the nitro group.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up (Quenching & Neutralization): Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. Slowly neutralize the acidic solution by adding a 5M NaOH solution until the pH is basic (pH > 8). A precipitate of tin salts will form. Safety Note: Neutralization is exothermic; perform this step in an ice bath.

  • Extraction: Filter the mixture to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the combined filtrate to a separatory funnel and extract three times with ethyl acetate.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetone.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if necessary.

Protocol 2: Cyclocondensation to form a Pyrazolo[3,4-b]pyridine

The aminopyrazole intermediate readily undergoes cyclocondensation with 1,3-bielectrophiles, such as 1,3-dicarbonyl compounds, to form the fused pyridine ring. This reaction is a variant of the Friedländer annulation.[3]

Materials:

  • 1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetone (from Protocol 1)

  • A 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0 - 1.2 eq)

  • Glacial Acetic Acid

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the aminopyrazole intermediate (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) in glacial acetic acid.

  • Reaction: Heat the mixture to reflux (approx. 120 °C) for 4-8 hours. The reaction progress should be monitored by TLC. Causality Note: Acetic acid serves as both the solvent and an acid catalyst, facilitating the condensation and subsequent dehydration/aromatization steps.

  • Work-up (Isolation): Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice water. A precipitate of the product should form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol or diethyl ether to remove residual acetic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

This cyclocondensation reaction is highly versatile, and by varying the substitution pattern on the 1,3-dicarbonyl component, a diverse library of pyrazolo[3,4-b]pyridines can be generated.[6][7][8]

Section 4: Safety & Handling

  • Nitro Compounds: Nitroaromatic compounds should be handled with care as they can be energetic. Avoid excessive heat, shock, or friction.

  • Reagents: Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling all chemicals, particularly concentrated acids (HCl) and bases (NaOH).

  • Procedures: All operations should be conducted in a well-ventilated fume hood.

References

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PubMed Central. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central, NIH. [Link]

  • New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. (n.d.). ResearchGate. [Link]

  • Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. (2012). PubMed. [Link]

  • Scheme 5: Synthesis of 6-substituted pyrazolo[3,4-b]pyridines under... (n.d.). ResearchGate. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. (n.d.). SciSpace. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH. [Link]

  • Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. (2007). ResearchGate. [Link]

  • Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. (2015). International Journal of Current Microbiology and Applied Sciences. [Link]

  • Recent developments in aminopyrazole chemistry. (n.d.). arkat usa. [Link]

  • Direct nitration of five membered heterocycles. (n.d.). Semantic Scholar. [Link]

  • 3,5-Bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate. (n.d.). NIH. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. [Link]

  • Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. (n.d.). Scribd. [Link]

  • ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2012). ResearchGate. [Link]

  • Synthesis of some novel heterocyclic dyes derived from pyrazole derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116). (n.d.). ResearchGate. [Link]

  • Method for preparing 3.5-dimethylpyrazole. (n.d.).
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). orientjchem.org. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

  • Cupper Acetyl Acetone Catalyzed Synthesis of 1, 3, 5-Triaryl-2-Pyrazolines Derivatives from Chalcone. (2025). ResearchGate. [Link]

Sources

Application Notes and Protocols for 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone: Synthesis and Derivative Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed experimental protocols for the synthesis of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. We further delineate protocols for key downstream reactions, specifically the reduction of the nitro group and a Knoevenagel condensation at the active methylene position of the acetone moiety. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and a framework for the exploration of novel derivatives.

Introduction: The Significance of Substituted Pyrazoles

Pyrazoles are a prominent class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Their synthetic tractability and diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties, make them a focal point of contemporary chemical research. The subject of this guide, this compound (CAS No. 1002651-00-4), is a particularly interesting building block. It combines the stable 3,5-dimethylpyrazole core with two key functional groups: a C4-nitro group, which can be readily transformed into other functionalities, and a reactive acetone side chain, amenable to a variety of condensation reactions.[3] This dual reactivity opens avenues for the synthesis of a diverse library of complex molecules for screening and development.

Synthetic Workflow Overview

The synthesis of this compound is a multi-step process that begins with fundamental precursors. The overall workflow is depicted below, followed by detailed protocols for each stage.

Synthetic Workflow A Acetylacetone + Hydrazine Hydrate B 3,5-Dimethylpyrazole A->B Cyclocondensation C 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone B->C N-Alkylation D This compound C->D Nitration

Caption: Overall synthetic workflow for the target compound.

Detailed Experimental Protocols: Synthesis

Protocol 1: Synthesis of 3,5-Dimethylpyrazole

This initial step involves a classic Knoevenagel condensation followed by cyclization to form the pyrazole ring.

Materials:

  • Acetylacetone

  • Hydrazine hydrate

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine acetylacetone (0.1 mol, 10.01 g) and ethanol (50 mL).

  • Slowly add hydrazine hydrate (0.1 mol, 5.01 g) dropwise to the stirred solution at room temperature. The addition is exothermic, and a gentle reflux may be observed.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Allow the mixture to cool to room temperature, then pour it into 200 mL of cold water.

  • Collect the precipitated white solid by vacuum filtration and wash with cold water.

  • Dry the product in a desiccator or vacuum oven to yield 3,5-dimethylpyrazole.[4]

Expected Yield: 85-95%

ReagentMolar Mass ( g/mol )Amount (mol)Volume/Mass
Acetylacetone100.120.110.2 mL
Hydrazine hydrate50.060.14.86 mL
Ethanol--50 mL
Water--200 mL
Protocol 2: Synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone

This step involves the N-alkylation of the synthesized 3,5-dimethylpyrazole.

Materials:

  • 3,5-Dimethylpyrazole

  • Chloroacetone

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a 250 mL round-bottom flask, add 3,5-dimethylpyrazole (0.05 mol, 4.81 g), anhydrous potassium carbonate (0.075 mol, 10.37 g), and anhydrous acetone (100 mL).

  • Stir the suspension vigorously and add chloroacetone (0.055 mol, 5.09 g) dropwise.

  • Heat the reaction mixture to reflux for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the potassium carbonate.

  • Remove the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone.

Expected Yield: 70-85%

ReagentMolar Mass ( g/mol )Amount (mol)Mass
3,5-Dimethylpyrazole96.130.054.81 g
Chloroacetone92.520.0555.09 g
Potassium carbonate138.210.07510.37 g
Acetone (anhydrous)--100 mL
Protocol 3: Synthesis of this compound

This final synthetic step is the electrophilic nitration of the pyrazole ring at the C4 position. The electron-donating methyl groups at C3 and C5 activate the C4 position for electrophilic attack.[1]

Materials:

  • 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, cool concentrated sulfuric acid (20 mL) to 0-5 °C in an ice bath.

  • Slowly add 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone (0.02 mol, 3.04 g) to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (2 mL) to cold concentrated sulfuric acid (5 mL).

  • Add the nitrating mixture dropwise to the solution of the pyrazole derivative, maintaining the temperature between 0 and 5 °C. The use of concentrated sulfuric acid acts as a dehydrating agent and promotes the formation of the nitronium ion (NO₂⁺), the active electrophile in this reaction.[5][6]

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (100 g) with stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.

  • Dry the product to obtain this compound.

Expected Yield: 75-90%

ReagentAmount
1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone3.04 g
Concentrated H₂SO₄ (for dissolution)20 mL
Concentrated HNO₃ (for nitrating mixture)2 mL
Concentrated H₂SO₄ (for nitrating mixture)5 mL

Detailed Experimental Protocols: Derivative Reactions

The title compound serves as a versatile intermediate for further synthetic transformations. Below are protocols for two representative reactions targeting its key functional groups.

Protocol 4: Reduction of the Nitro Group to an Amine

The reduction of the nitro group to a primary amine is a crucial transformation, opening up possibilities for amide bond formation, diazotization, and other reactions.

Reduction Workflow A This compound B 1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetone A->B Reduction (e.g., Fe/NH₄Cl) Condensation Workflow A This compound + Aromatic Aldehyde B Chalcone-like derivative A->B Knoevenagel Condensation (e.g., NaOH/Ethanol)

Caption: Workflow for Knoevenagel condensation.

Materials:

  • This compound

  • Benzaldehyde (or other aromatic aldehyde)

  • Sodium hydroxide

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (0.005 mol, 0.99 g) and benzaldehyde (0.005 mol, 0.53 g) in ethanol (30 mL) in a 100 mL round-bottom flask.

  • Cool the solution in an ice bath and slowly add a 10% aqueous solution of sodium hydroxide (5 mL) dropwise with stirring. The base catalyzes the deprotonation of the active methylene group, initiating the condensation. 3. Stir the reaction mixture at room temperature for 6-8 hours. The formation of a precipitate indicates product formation.

  • Pour the reaction mixture into cold water (100 mL) and acidify with dilute HCl to a pH of ~6.

  • Collect the solid product by vacuum filtration, wash with water, and recrystallize from ethanol to obtain the pure chalcone-like derivative.

Expected Yield: 60-80%

ReagentMolar Mass ( g/mol )Amount (mol)Mass/Volume
This compound197.190.0050.99 g
Benzaldehyde106.120.0050.51 mL
10% NaOH (aq)--5 mL
Ethanol--30 mL

Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis and derivatization of this compound. The synthetic route is efficient and utilizes readily available starting materials. The subsequent functionalization of both the nitro group and the acetone moiety highlights the compound's utility as a versatile scaffold for the development of novel chemical entities. These methodologies are designed to be adaptable, allowing for the exploration of a wide range of derivatives for applications in drug discovery and materials science.

References

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. Retrieved from [Link]

  • International Journal for Multidisciplinary Research. (2026). Synthesis of Pyrazole Derivatives A Review. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Scribd. (n.d.). Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. Retrieved from [Link]

  • TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]

  • Journal of Organic Chemistry & Chemical Research. (2015). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]

  • TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]

  • KBR. (n.d.). Nitration and Sulfuric Acid Recovery. Retrieved from [Link]

  • Google Patents. (n.d.). Nitration process.
  • Academy of Sciences Malaysia. (n.d.). Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Retrieved from [Link]

  • Journal of Organic Chemistry & Chemical Research. (2015). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole. Retrieved from [Link]

  • KBR. (n.d.). Nitration and Sulfuric Acid Recovery. Retrieved from [Link]

  • Google Patents. (n.d.). Nitration process.
  • Reddit. (2025). Do nitration mixture work if both the nitric and sulfuric acid are dilute?. Retrieved from [Link]

  • Scribd. (n.d.). Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct nitration of five membered heterocycles. Retrieved from [Link]

  • Scribd. (n.d.). Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. Retrieved from [Link]

Sources

Application Note: 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone - A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of the applications of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone in modern medicinal chemistry. The structure of this document is designed to be a practical and insightful resource for researchers, moving from foundational synthesis to advanced biological applications, while grounding all claims and protocols in established scientific principles.

Introduction: The Strategic Value of the Pyrazole Core

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the ability to engage in various non-covalent interactions with biological targets. The compound This compound is a highly functionalized pyrazole derivative that serves as an exceptional starting point for the development of novel therapeutic agents. Its key structural features each offer distinct advantages for drug design:

  • 3,5-Dimethyl Groups: These provide steric bulk and lipophilicity, which can be crucial for modulating target binding and pharmacokinetic properties.

  • 4-Nitro Group: As a strong electron-withdrawing group, it significantly influences the electronic properties of the pyrazole ring. It can also act as a bio-reducible "warhead," a key feature in the mechanism of certain antimicrobial and anticancer agents.[4]

  • N1-Acetonyl Group (-CH₂COCH₃): This side chain provides a reactive handle for a wide range of chemical modifications, allowing for the facile introduction of diverse pharmacophoric elements to build extensive compound libraries.

This guide will detail the synthesis of this key intermediate and provide robust protocols for exploring its potential in two major therapeutic areas: antimicrobial and anticancer drug discovery.

Synthesis and Characterization

The efficient synthesis of the title compound is paramount for its use in any discovery program. The most common and logical route involves a two-step process: the nitration of the commercially available 3,5-dimethylpyrazole, followed by N-alkylation.

Objective: To provide a reliable, step-by-step method for the laboratory-scale synthesis of the title compound.

Materials:

  • 3,5-Dimethylpyrazole

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Chloroacetone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath, reflux condenser, rotary evaporator.

Step-by-Step Procedure:

Part A: Nitration of 3,5-Dimethylpyrazole

  • Reaction Setup: In a 250 mL flask, cautiously add 3,5-dimethylpyrazole (1.0 eq) to concentrated sulfuric acid (3-4 volumes) while cooling in an ice-salt bath to maintain a temperature of 0 to -5 °C.

  • Nitrating Agent Addition: Add fuming nitric acid (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed 0 °C. The generation of the nitronium ion (NO₂⁺) is highly exothermic and temperature control is critical.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours.

  • Quenching: Pour the reaction mixture slowly and carefully onto a large volume of crushed ice with vigorous stirring.

  • Isolation: The precipitated product, 3,5-dimethyl-4-nitropyrazole, is collected by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7). Dry the product under vacuum.

Part B: N-Alkylation

  • Reaction Setup: To a solution of the dried 3,5-dimethyl-4-nitropyrazole (1.0 eq) in anhydrous acetone (10 volumes), add anhydrous potassium carbonate (1.5 eq).

  • Reagent Addition: Add chloroacetone (1.2 eq) to the suspension.

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate using a rotary evaporator.

  • Purification: Dissolve the crude residue in DCM and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The final product, this compound, can be further purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Nitration: The use of a strong acid mixture (H₂SO₄/HNO₃) is required to generate the electrophilic nitronium ion for the electrophilic aromatic substitution on the pyrazole ring. The low temperature prevents unwanted side reactions and ensures regioselectivity at the C4 position.

  • N-Alkylation: Potassium carbonate is an effective base for deprotonating the pyrazole N-H, creating a nucleophile that readily attacks the electrophilic carbon of chloroacetone. Acetone is an ideal polar aprotic solvent for this Sₙ2 reaction.

Application Area 1: Development of Novel Antimicrobial Agents

Nitrated heterocyclic compounds have a proven track record as antimicrobial agents.[4] Their mechanism often involves the intracellular reduction of the nitro group to generate cytotoxic radical species, making them effective against a range of pathogens.[4] Derivatives of the title compound are therefore excellent candidates for antimicrobial screening.

The primary hypothesis for the antimicrobial action of nitropyrazole derivatives is based on the bioreduction of the nitro group by microbial nitroreductase enzymes. This process generates reactive nitrogen intermediates that can induce widespread cellular damage.

G Start Start: 1-(3,5-dimethyl-4-nitro- 1H-pyrazol-1-yl)acetone Library Synthesize Derivative Library (Modify Acetonyl Group) Start->Library Screen Primary Screen: In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cells) Library->Screen Hit Hit Identification (IC50 < 10 µM) Screen->Hit Hit->Library Inactive MoA Mechanism of Action (e.g., Kinase Panel, Apoptosis Assay) Hit->MoA Active SAR Lead Optimization (SAR Studies) MoA->SAR Preclinical Preclinical Candidate SAR->Preclinical

Caption: Workflow for anticancer drug discovery.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of pyrazole derivatives against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well flat-bottom cell culture plates

  • Humidified CO₂ incubator (37 °C, 5% CO₂)

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Replace the old medium in the plates with 100 µL of the medium containing the test compounds. Include vehicle controls (DMSO-treated cells) and blank controls (medium only).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation

Quantitative data from the described protocols should be summarized in a clear, tabular format for easy comparison and interpretation.

Table 1: Example Bioactivity Data for Hypothetical Pyrazole Derivatives

Compound IDModification on Acetonyl GroupTarget: S. aureus (MIC, µg/mL)Target: MCF-7 Cells (IC₅₀, µM)
PZ-001 -(CH₂)N(CH₃)₂> 6425.1
PZ-002 -(CH₂)C₆H₅-4-Cl84.7
PZ-003 -(CH₂)-morpholine3215.8
Ciprofloxacin N/A (Control)1N/A
Doxorubicin N/A (Control)N/A0.9
Conclusion and Future Perspectives

This compound is a strategically designed chemical entity with significant potential as a foundational block for medicinal chemistry programs. The protocols outlined herein provide a robust framework for its synthesis and subsequent evaluation in antimicrobial and anticancer discovery efforts. Future work should focus on creating diverse libraries by modifying the acetonyl side chain to probe structure-activity relationships, elucidating specific molecular targets for the most active compounds, and advancing promising leads into preclinical models.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. ResearchGate. [Link]

  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry. [Link]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

  • Synthesis and antimicrobial activity of some new 3, 5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and antibacterial evaluations of (3, 5-dimethyl-1H-pyrazol-4-yl)-phenyldiazenes. ResearchGate. [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

Sources

Application Notes and Protocols for 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone: A Versatile Research Chemical

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of the research chemical 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone. This document outlines detailed protocols and explains the scientific rationale behind the experimental procedures, ensuring both technical accuracy and practical utility.

Introduction: The Significance of Substituted Pyrazoles in Modern Research

Nitrogen-containing heterocycles are fundamental scaffolds in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Among these, pyrazoles, which are five-membered aromatic rings with two adjacent nitrogen atoms, have garnered significant attention due to their diverse biological activities.[1] The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1]

The subject of these notes, this compound, is a functionalized pyrazole derivative. The presence of a nitro group at the C4 position and an N-acetonyl group provides multiple reactive sites, making it a valuable intermediate for the synthesis of more complex molecules and novel heterocyclic systems.[1] Its precursor, 3,5-dimethyl-4-nitro-1H-pyrazole, is recognized as a useful intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] This guide will explore the synthetic route to this compound and propose its application in synthetic chemistry and potentially in early-stage drug discovery as a building block.

Synthesis and Characterization

The synthesis of this compound can be logically approached in a two-step process: first, the synthesis of the pyrazole core, 3,5-dimethyl-4-nitro-1H-pyrazole, followed by its N-alkylation to introduce the acetonyl group.

Synthesis of 3,5-dimethyl-4-nitro-1H-pyrazole

The synthesis of the pyrazole ring system often involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[3] For 3,5-dimethylpyrazole, the reaction of acetylacetone with hydrazine hydrate is a common and efficient method.[4][5][6] Subsequent nitration of the 3,5-dimethylpyrazole ring yields the desired 3,5-dimethyl-4-nitro-1H-pyrazole.

Protocol 1: Synthesis of 3,5-dimethyl-4-nitro-1H-pyrazole

Materials:

  • 3,5-dimethyl-4-iodopyrazole

  • Tetrahydrofuran (THF)

  • Concentrated Nitric Acid (density 1.52 g/cm³)

  • Faujasite catalyst

  • Dichloromethane

Procedure:

  • Dissolve 3,5-dimethyl-4-iodopyrazole (1 mmol) in tetrahydrofuran (10 mL).[7]

  • Add Faujasite catalyst (250 mg) to the solution.[7]

  • Slowly add concentrated nitric acid (10 mL) to the reaction mixture.[7]

  • Stir the mixture at room temperature until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).[7]

  • Upon completion, filter the catalyst.[7]

  • Extract the filtrate multiple times with dichloromethane.[7]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Characterization: The final product should be characterized by:

  • Melting Point: Compare with literature values.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity.

  • Mass Spectrometry: To determine the molecular weight.

  • FT-IR Spectroscopy: To identify functional groups.

Synthesis of this compound

The introduction of the acetonyl group at the N1 position of the pyrazole ring can be achieved through N-alkylation using an appropriate electrophile, such as chloroacetone.[1]

Protocol 2: N-Alkylation to yield this compound

Materials:

  • 3,5-dimethyl-4-nitro-1H-pyrazole

  • Chloroacetone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (as solvent)

Procedure:

  • To a solution of 3,5-dimethyl-4-nitro-1H-pyrazole (1 mmol) in dry acetone (20 mL), add anhydrous potassium carbonate (1.5 mmol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add chloroacetone (1.1 mmol) dropwise to the mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

Characterization: The purified this compound should be characterized using the same analytical techniques as described in section 2.1.

Visualization of the Synthetic Workflow:

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 3,5-dimethyl-4-nitro-1H-pyrazole cluster_step2 Step 2: N-Alkylation A 3,5-dimethyl-4-iodopyrazole B Nitration (Conc. HNO₃, Faujasite catalyst, THF) A->B C 3,5-dimethyl-4-nitro-1H-pyrazole B->C D 3,5-dimethyl-4-nitro-1H-pyrazole E N-Alkylation (Chloroacetone, K₂CO₃, Acetone) D->E F This compound E->F

Caption: Two-step synthesis of this compound.

Potential Research Applications

This compound is a versatile research chemical with potential applications in several areas of chemical and pharmaceutical research.

Intermediate for Heterocyclic Synthesis

The presence of the ketone carbonyl group and the nitro group offers multiple avenues for further chemical transformations.

  • Carbonyl Group Reactions: The carbonyl group can undergo a variety of reactions, such as condensation with hydrazines to form hydrazones, which can then be cyclized to generate new heterocyclic rings. It can also be reduced to an alcohol or converted to other functional groups.

  • Nitro Group Transformations: The nitro group can be reduced to an amino group, which is a key functional group for introducing further diversity. The resulting 4-aminopyrazole derivative can be used in amide bond formation, diazotization reactions, or as a building block for fused pyrazole systems.

  • Cross-Coupling Reactions: The pyrazole ring can be functionalized at the C4 position. While the nitro group is not a typical leaving group for cross-coupling, its reduction to an amino group, followed by diazotization and conversion to a halide, would provide a handle for reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

Protocol 3: Exemplary Reduction of the Nitro Group

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Acetic Acid

  • Sodium bicarbonate solution

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (15 mL).

  • Add Tin(II) chloride dihydrate (5 mmol) or iron powder (5 mmol) to the solution.

  • Add concentrated HCl dropwise while stirring, and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it to obtain the crude 1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetone.

  • Purify the product by column chromatography or recrystallization.

Visualization of Potential Transformations:

Transformations A This compound B Reduction of Nitro Group A->B D Carbonyl Condensation A->D C 1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetone B->C E Hydrazone Derivatives D->E F Further Cyclization E->F G Novel Heterocyclic Systems F->G

Caption: Potential chemical transformations of the title compound.

Ligand for Coordination Chemistry

The pyrazole nitrogen atoms and the ketone oxygen atom can act as coordination sites for metal ions.[1] This makes this compound a potential ligand for the synthesis of novel metal complexes. These complexes could be investigated for their catalytic activity, magnetic properties, or biological applications.

Scaffold for Bioactive Molecule Synthesis

Given the wide range of biological activities associated with pyrazole derivatives, this compound can serve as a starting point for the synthesis of new potential therapeutic agents.[3][6] The various functional groups allow for the systematic modification of the molecule to explore structure-activity relationships (SAR).

Safety and Handling

As a novel research chemical, this compound should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicological properties of this compound have not been fully investigated. Treat it as a potentially hazardous substance. A related compound, 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone, is listed as harmful if swallowed.[8]

Conclusion

This compound is a promising research chemical with significant potential as a versatile building block in synthetic organic chemistry, coordination chemistry, and medicinal chemistry. The protocols outlined in these application notes provide a foundation for its synthesis and further exploration. Researchers are encouraged to adapt and optimize these procedures based on their specific experimental goals, while always adhering to strict safety protocols. The continued investigation of such functionalized pyrazole derivatives is expected to contribute to the development of new molecules with valuable properties.

References

  • Etter, M. C., MacDonald, J. C., & Bernstein, J. (1990). Graph-set analysis of hydrogen-bond patterns in organic crystals. Acta Crystallographica Section B: Structural Science, 46(2), 256-262.
  • MySkinRecipes. 3,5-Dimethyl-4-nitro-1H-pyrazole. [Link]

  • Safyanova, I., et al. (2011). 3,5-Dimethyl-4-nitroso-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2520-o2521.
  • Mathivathanan, L. (2012). 3,5-Bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o411.
  • Bhaumik, A. Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. Scribd. [Link]

  • Mathivathanan, L. (2012). 3,5-Bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate. PubMed. [Link]

  • Google Patents. Method for preparing 3.5-dimethylpyrazole.
  • Wardell, S. M. S. V., et al. (2013). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 69(2), o249.
  • TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Krawczyk, M., et al. (2023). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules, 28(22), 7529.
  • ResearchGate. Crystal structure of 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole and molecular docking studies of 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole and 5-methyl-1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-phenyl-1H-pyrazole towards tyrosine kinases. [Link]

  • PubChem. 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. [Link]

Sources

Application Notes and Protocols for the Analysis of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone is a heterocyclic compound featuring a nitro-substituted pyrazole core. The pyrazole moiety is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities. The introduction of a nitro group can significantly influence the compound's physicochemical properties, including its electronic and metabolic characteristics, making it a molecule of interest in medicinal chemistry and drug development.

These application notes provide a comprehensive guide to the analytical methodologies for the characterization and quantification of this compound. The protocols herein are designed to ensure scientific rigor and reproducibility, drawing upon established principles for the analysis of nitroaromatic and pyrazole-based compounds.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other chemicals used. As a nitroaromatic compound, it should be handled with care, assuming potential toxicity and the ability to be harmful if swallowed, and to cause skin and eye irritation[1][2][3][4][5].

General Handling Guidelines:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat[1][2][3].

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes[1][2].

  • In case of accidental exposure, follow the first-aid measures outlined in the SDS[4][5].

  • Dispose of waste according to institutional and local regulations.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is provided below. These values are computationally derived and should be used as a guide for method development.

PropertyValueSource
Molecular FormulaC₈H₁₁N₃O₃[6]
Molecular Weight197.19 g/mol [6]
XLogP30.8Predicted
Hydrogen Bond Donors0[6]
Hydrogen Bond Acceptors6[6]

Analytical Protocols

The following sections detail the recommended protocols for the comprehensive analysis of this compound. The methodologies are based on established techniques for the analysis of related nitro-substituted pyrazole derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reverse-phase HPLC with UV detection is a robust and widely used technique for the analysis of pyrazole derivatives. The following method is a starting point and should be optimized for your specific instrumentation and sample matrix.

Rationale: A C18 column is chosen for its versatility in retaining moderately polar compounds like the target analyte. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape and resolution. Gradient elution is employed to effectively separate the main compound from potential impurities with different polarities.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve sample in Acetonitrile HPLC Inject onto C18 column SamplePrep->HPLC StandardPrep Prepare calibration standards in Acetonitrile StandardPrep->HPLC Detection UV Detection at 254 nm HPLC->Detection Integration Integrate peak areas Detection->Integration Quantification Quantify using calibration curve Integration->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis SamplePrep Dissolve sample in a suitable solvent (e.g., Acetone or Ethyl Acetate) GC Inject into GC with a DB-5ms column SamplePrep->GC MS Electron Ionization (EI) Mass Spectrometry GC->MS Chroma Analyze chromatogram MS->Chroma MassSpec Interpret mass spectrum and compare with libraries Chroma->MassSpec

Sources

Application & Protocol Guide: Leveraging Pyrazole Derivatives in Modern Antimicrobial Research

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents that sidestep existing resistance mechanisms. Among the privileged scaffolds in medicinal chemistry, the pyrazole nucleus stands out for its remarkable versatility and broad spectrum of biological activities.[1][2][3] This guide provides an in-depth exploration of pyrazole derivatives as antimicrobial agents, offering both foundational knowledge and detailed, field-proven protocols for their synthesis, evaluation, and mechanistic investigation.

Section 1: The Pyrazole Scaffold: A Privileged Structure in Antimicrobial Drug Discovery

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This unique arrangement confers a set of desirable physicochemical properties, including metabolic stability and the ability to act as both hydrogen bond donors and acceptors.[4] These features allow pyrazole derivatives to form specific, high-affinity interactions with a wide array of biological targets, making them a cornerstone in the design of new therapeutic agents.[5] Their derivatives have demonstrated potent activity against a wide range of pathogens, including multidrug-resistant bacteria and fungi.[6][7]

The versatility of the pyrazole core allows for extensive chemical modification at multiple positions. This enables chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to optimize potency, selectivity, and safety profiles. This inherent "tunability" is a key reason for the continued interest in pyrazole-based compounds in the fight against infectious diseases.

Section 2: Mechanisms of Antimicrobial Action

Pyrazole derivatives exert their antimicrobial effects through diverse mechanisms, a testament to their structural adaptability. Understanding these mechanisms is critical for rational drug design and for predicting potential resistance pathways. Key molecular targets include enzymes essential for pathogen survival and the structural integrity of the cell envelope.

Key Mechanisms Include:

  • Inhibition of Nucleic Acid Synthesis: A primary target for many antibacterial pyrazole derivatives is DNA gyrase (a type II topoisomerase), an enzyme crucial for DNA replication, transcription, and recombination in bacteria.[5][8] By binding to the active site of this enzyme, these compounds prevent the necessary supercoiling of DNA, leading to a bactericidal effect.[6][9][10] Some derivatives have shown potent activity against DNA gyrase from both Gram-positive and Gram-negative bacteria.[6][8]

  • Inhibition of Ergosterol Biosynthesis (Antifungal): In fungi, a major target is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[11][12] This enzyme is a critical component in the biosynthesis of ergosterol, the primary sterol in the fungal cell membrane.[12][13][14] Pyrazole derivatives, acting similarly to azole antifungals, inhibit this enzyme, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors. This disrupts membrane integrity and function, ultimately causing fungal cell death.[12][15]

  • Disruption of Cell Membrane Integrity: Some pyrazole-hydrazone derivatives have been shown to directly compromise the bacterial cell wall and membrane.[6] This action leads to increased membrane permeability, leakage of essential intracellular contents, and dissipation of the membrane potential, resulting in rapid cell death.[6]

  • Inhibition of Protein Synthesis: Certain pyrazole hybrids have demonstrated the ability to inhibit bacterial protein synthesis, adding another layer to their antimicrobial arsenal.[6]

The following diagram illustrates the primary antimicrobial mechanisms of action for pyrazole derivatives.

Pyrazole_MoA Figure 1. Key Antimicrobial Mechanisms of Pyrazole Derivatives pyrazole Pyrazole Derivative dna_gyrase DNA Gyrase (Bacterial Topoisomerase II) pyrazole->dna_gyrase Inhibition cyp51 Lanosterol 14α-demethylase (Fungal CYP51) pyrazole->cyp51 Inhibition membrane Cell Membrane / Wall pyrazole->membrane Disruption protein_synth Protein Synthesis Machinery pyrazole->protein_synth Inhibition dna_outcome DNA Replication Blocked dna_gyrase->dna_outcome ergosterol_outcome Ergosterol Depleted cyp51->ergosterol_outcome leakage_outcome Cell Lysis membrane->leakage_outcome protein_outcome Protein Synthesis Halted protein_synth->protein_outcome

Caption: Figure 1. Key Antimicrobial Mechanisms of Pyrazole Derivatives

Section 3: Application Protocol: Synthesis of a Model Pyrazole Derivative

Numerous synthetic routes to pyrazole derivatives exist, often starting from 1,3-dicarbonyl compounds or α,β-unsaturated ketones (chalcones).[16][17] The following protocol details a common and reliable method for synthesizing a pyrazole-1-sulphonamide derivative, adapted from established literature.[17] This class of compounds often exhibits significant antimicrobial activity.

Workflow: Synthesis of Pyrazole-1-Sulphonamides

Synthesis_Workflow Figure 2. General Workflow for Pyrazole Derivative Synthesis start Step 1: Chalcone Synthesis (Aldol Condensation) step2 Step 2: Hydrazone Formation start->step2 Piperidine catalyst step3 Step 3: Cyclization to Pyrazole (Acid Catalyzed) step2->step3 Glacial Acetic Acid end_product Final Product: Pyrazole-1-sulphonamide step3->end_product Purification ketone Aryl Methyl Ketone + p-Substituted Benzaldehyde ketone->start hydrazine p-Sulfamylphenyl Hydrazine hydrazine->step2 hcl 30% HCl hcl->step3

Caption: Figure 2. General Workflow for Pyrazole Derivative Synthesis

Protocol: Synthesis of 4-(3-methyl-5-(p-tolyl)-1H-pyrazol-1-yl)benzenesulfonamide

Rationale: This protocol follows a classical three-step synthesis. First, an α,β-unsaturated ketone (chalcone) is formed via a base-catalyzed aldol condensation. Second, this chalcone reacts with a substituted hydrazine to form a hydrazone intermediate. Finally, an acid-catalyzed intramolecular cyclization yields the final pyrazole ring.

Materials:

  • Benzyl methyl ketone

  • p-Tolualdehyde (4-methylbenzaldehyde)

  • Piperidine

  • Ethanol

  • p-Sulfamylphenyl hydrazine (4-hydrazinylbenzenesulfonamide)

  • Glacial acetic acid

  • 30% Hydrochloric acid

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Thin Layer Chromatography (TLC) apparatus

  • Recrystallization solvents (e.g., ethanol/water)

Step-by-Step Methodology:

  • Step 1: Synthesis of Chalcone (1-phenyl-4-(p-tolyl)but-3-en-2-one) a. In a round-bottom flask, dissolve benzyl methyl ketone (1 eq.) and p-tolualdehyde (1 eq.) in ethanol. b. Add a catalytic amount of piperidine (approx. 0.1 eq.) to the solution. c. Stir the mixture at room temperature for 4-6 hours or until TLC indicates the consumption of starting materials. d. Pour the reaction mixture into ice-cold water to precipitate the crude chalcone. e. Filter the solid, wash with cold water, and dry. Recrystallize from ethanol if necessary.

  • Step 2: Synthesis of Hydrazone Intermediate a. Dissolve the synthesized chalcone (1 eq.) and p-sulfamylphenyl hydrazine (1 eq.) in ethanol in a round-bottom flask.[17] b. Add a few drops of glacial acetic acid to catalyze the reaction. c. Reflux the mixture for 3-5 hours, monitoring the reaction progress by TLC. d. After completion, cool the reaction mixture to room temperature. The hydrazone product will often precipitate. e. Filter the solid product, wash with cold ethanol, and dry.

  • Step 3: Cyclization to Pyrazole a. Suspend the dried hydrazone intermediate in 30% hydrochloric acid.[17] b. Heat the mixture under reflux for 2-4 hours. The suspension should become a clear solution and then a new precipitate may form. c. Cool the reaction to room temperature and neutralize carefully with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is ~7. d. Filter the resulting solid, wash thoroughly with water to remove any salts, and dry. e. Purify the final pyrazole-1-sulphonamide product by recrystallization from a suitable solvent system (e.g., ethanol-water). f. Characterize the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry) and determine its melting point.

Section 4: Application Protocol: In Vitro Antimicrobial Susceptibility Testing

The primary method for evaluating the efficacy of a new antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The broth microdilution method is a standardized, quantitative, and efficient way to test multiple compounds against various microorganisms.[18][19]

Workflow: MIC and MBC/MFC Determination

MIC_MBC_Workflow Figure 3. Workflow for MIC & MBC/MFC Determination prep Prepare Materials: - Test Compound Stock - Bacterial/Fungal Inoculum - Culture Medium (MHB/RPMI) - 96-Well Plates serial_dilution Perform 2-Fold Serial Dilution of Test Compound in Plate prep->serial_dilution inoculate Inoculate Wells with Standardized Microbe Suspension serial_dilution->inoculate incubate Incubate Plate (e.g., 37°C for 18-24h) inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic plate_mbc Plate Aliquots from Clear Wells onto Agar Plates read_mic->plate_mbc For wells ≥ MIC incubate_agar Incubate Agar Plates plate_mbc->incubate_agar read_mbc Read MBC/MFC: Lowest concentration yielding ≥99.9% killing incubate_agar->read_mbc

Caption: Figure 3. Workflow for MIC & MBC/MFC Determination

Protocol: Broth Microdilution MIC/MBC Assay (Adapted from CLSI Guidelines) [20][21]

Rationale: This protocol establishes the lowest concentration of the pyrazole derivative that prevents visible microbial growth (MIC). Subsequently, it determines the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (MBC), distinguishing between static and cidal activity.

Materials:

  • Synthesized pyrazole derivative

  • DMSO (for stock solution)

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

  • Agar plates (e.g., Tryptic Soy Agar)

  • Positive control antibiotic (e.g., Chloramphenicol, Ciprofloxacin)[1]

  • Incubator

Step-by-Step Methodology:

  • Preparation of Inoculum: a. From a fresh agar plate (18-24h culture), pick several colonies of the test microorganism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). A spectrophotometer can be used (OD₆₂₅nm of 0.08-0.10). d. Dilute this adjusted suspension in the appropriate test broth (e.g., CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microdilution Plate: a. Prepare a stock solution of the pyrazole derivative in DMSO. b. In a 96-well plate, add 100 µL of broth to all wells. c. Add 100 µL of the test compound stock (at 2x the highest desired concentration) to the first column of wells. This creates the highest test concentration. d. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate, discarding the final 100 µL from the last dilution well. This will leave 100 µL in each well. e. Include control wells:

    • Positive Control: A row with a standard antibiotic.
    • Negative (Growth) Control: Wells with broth and inoculum only.
    • Solvent Control: Wells with the highest concentration of DMSO used.
    • Sterility Control: Wells with broth only.
  • Inoculation and Incubation: a. Add 100 µL of the prepared inoculum (from step 1d) to all wells except the sterility control. The final volume in each well is now 200 µL. b. Cover the plate and incubate at 37°C for 18-24 hours for bacteria.

  • MIC Determination: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the pyrazole derivative at which there is no visible growth (i.e., the first clear well).[1][19]

  • MBC Determination: a. From the wells showing no visible growth (the MIC well and higher concentrations), take a 10-20 µL aliquot.[18] b. Spot-plate each aliquot onto a fresh agar plate. c. Incubate the agar plates at 37°C for 18-24 hours. d. The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum (typically corresponding to ≤1-2 colonies).

Section 5: Data Interpretation & Structure-Activity Relationship (SAR) Analysis

Systematic evaluation of MIC values across a library of related pyrazole derivatives allows for the elucidation of Structure-Activity Relationships (SAR). SAR studies are crucial for identifying the chemical moieties responsible for potent antimicrobial activity and for guiding the design of next-generation compounds.[1][6]

For example, studies have shown that the presence of a carbothiohydrazide unit can significantly enhance antimicrobial activity compared to a thiadiazine unit.[1] Furthermore, the nature and position of substituents on the phenyl rings attached to the pyrazole core can drastically alter potency against different microbial strains.

Table 1: Representative MIC Data for SAR Analysis of Hypothetical Pyrazole Derivatives

Compound IDR¹ SubstituentR² SubstituentMIC (µg/mL) vs. S. aureus (Gram+)MIC (µg/mL) vs. E. coli (Gram-)MIC (µg/mL) vs. C. albicans (Fungus)
PZ-01 -H-H64128>128
PZ-02 -Cl (para)-H166432
PZ-03 -NO₂ (para)-H83216
PZ-04 -Cl (para)-CF₃484
PZ-05 -NO₂ (para)-CF₃242
Control CiprofloxacinN/A0.50.25N/A
Control FluconazoleN/AN/AN/A8

Data are hypothetical and for illustrative purposes only.

Interpretation of SAR from Table 1:

  • Effect of R¹: Introducing an electron-withdrawing group (EWG) like -Cl (PZ-02) or -NO₂ (PZ-03) at the para position of the phenyl ring significantly improves activity compared to the unsubstituted compound (PZ-01). The stronger EWG (-NO₂) provides greater potency.

  • Effect of R²: The addition of a highly lipophilic and electron-withdrawing trifluoromethyl (-CF₃) group (PZ-04, PZ-05) dramatically enhances broad-spectrum activity against all tested strains, suggesting this modification may improve target interaction or cell penetration.

Section 6: Advanced Protocol: Investigating the Mechanism of Action

Once a pyrazole derivative shows promising MIC values, investigating its mechanism of action is the next critical step. If SAR or computational docking suggests membrane activity, a cell membrane permeability assay is a logical choice.

Protocol: Cell Membrane Permeability Assay using Propidium Iodide (PI)

Rationale: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. If a compound damages the cell membrane, PI can enter the cell, bind to DNA, and exhibit a significant increase in fluorescence, providing a direct measure of membrane permeabilization.[22][23]

Materials:

  • Test microorganism (e.g., S. aureus) grown to mid-log phase

  • HEPES buffer (5 mM, pH 7.2) with 5 mM glucose

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Potent pyrazole derivative

  • Positive control (e.g., Melittin or another membrane-disrupting peptide)[24]

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader (Excitation ~535 nm, Emission ~617 nm)

Step-by-Step Methodology:

  • Cell Preparation: a. Grow the test bacteria in a suitable broth to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6). b. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). c. Wash the cell pellet twice with HEPES buffer. d. Resuspend the cells in the same HEPES buffer to a final OD₆₀₀ of 0.5.[25]

  • Assay Setup: a. In a 96-well black plate, add 100 µL of the bacterial suspension to each well. b. Add PI to each well to a final concentration of 5-10 µM. c. Add varying concentrations of the pyrazole derivative (e.g., 0.5x, 1x, 2x, 4x MIC) to the test wells.[22] d. Include a no-drug negative control and a positive control.

  • Measurement and Analysis: a. Immediately place the plate in a fluorescence plate reader. b. Measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes. c. A rapid, concentration-dependent increase in fluorescence indicates that the pyrazole derivative is permeabilizing the bacterial cell membrane.[22][24] d. Plot fluorescence intensity versus time for each concentration to visualize the kinetics of membrane disruption.

Conclusion

Pyrazole derivatives represent a highly promising and versatile class of compounds in the ongoing search for novel antimicrobial agents. Their chemical tractability, coupled with their ability to target multiple, distinct microbial pathways, ensures their continued relevance in drug discovery. The protocols and application notes provided herein offer a robust framework for researchers to synthesize, evaluate, and characterize new pyrazole-based compounds, contributing to the critical pipeline of next-generation therapeutics to combat infectious diseases.

References

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Gazzar, M. G., & Al-Obaid, A. M. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. [Link]

  • Al-Zahrani, A. A. M. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry. [Link]

  • Saleena, L. M., & Sreeja, S. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. [Link]

  • Rashmi Sharma, Dr Ajay M Chaturvedi. (2017). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research (IJFMR). [Link]

  • Anusha, K., & Jyothi, S. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry (IJC). [Link]

  • Parker, J. E., & Warrilow, A. G. S. (2020). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

  • Tanitame, A., Oyamada, Y., Ofuji, K., Kyoya, Y., Suzuki, K., Ito, H., ... & Terauchi, H. (2004). Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Mokoena, M. P., Mutshinyani, S., & Mararakanye, T. (2022). Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. International Journal of Molecular Sciences. [Link]

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • Sangani, C. B., & Shah, A. (2025). Structures of some pyrazole derivatives as antimicrobial compounds. ResearchGate. [Link]

  • Kakatiya, A., & Sunkari, J. (2024). Synthesis and Evaluation of Antimicrobial Activity of Some Heterocyclic Moieties of Pyrazole Derivatives. ResearchGate. [Link]

  • Nishikawa, T., et al. (2021). Antibacterial Activity of Membrane-Permeabilizing Bactericidal Cyclodextrin Derivatives. ACS Omega. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules. [Link]

  • Sviridova, E. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Various Authors. (2025). Pyrazole-derived DNA gyrase inhibitors. ResearchGate. [Link]

  • Li, X., et al. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of Medicinal Chemistry. [Link]

  • Heithoff, D. M., et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]

  • Ghosh, C., et al. (2021). Membrane permeability assay with SYTO9 and PI. ResearchGate. [Link]

  • Parker, J. E., & Lamb, D. C. (2021). Lanosterol 14 alpha-demethylase – Knowledge and References. Taylor & Francis Online. [Link]

  • Liu, J. J., et al. (2013). Synthesis, and antibacterial activity of novel 4,5-dihydro-1 H -pyrazole derivatives as DNA gyrase inhibitors. Organic & Biomolecular Chemistry. [Link]

  • CLSI. Clinical & Laboratory Standards Institute. [Link]

  • Thomas, J., et al. (2016). Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus: A Computational Study. Journal of Computer Science & Systems Biology. [Link]

  • Kim, H., et al. (2019). Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria. Antibiotics. [Link]

  • Singh, S., & Kumar, P. (2023). Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51): A comprehensive review with structural and molecular insights. Chemical Biology & Drug Design. [Link]

  • Yang, Y. A., et al. (2014). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PLoS ONE. [Link]

  • Sivakumar, P. M., et al. (2004). Modeling and interactions of Aspergillus fumigatus lanosterol 14-α demethylase `A' with azole antifungals. ResearchGate. [Link]

Sources

Application Notes & Protocols: A Methodological Framework for Assessing the Bioactivity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of pharmacological activities.[1][2][3][4][5] Its versatility has led to the development of drugs for inflammation, cancer, microbial infections, and more.[1][5] This guide provides a comprehensive methodological framework for researchers, scientists, and drug development professionals to assess the bioactivity of novel pyrazole compounds. We delve into the causality behind experimental choices, present detailed, self-validating protocols for key assays, and offer insights into data interpretation. The protocols cover essential areas of anticancer, anti-inflammatory, and antimicrobial screening, alongside foundational enzyme inhibition and in vitro ADME profiling to ensure a robust evaluation of new chemical entities.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in drug design.[1][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for versatile interactions with biological targets.[6] This has led to the successful clinical application of pyrazole-containing drugs such as the selective COX-2 inhibitor Celecoxib (for inflammation) and the kinase inhibitor Ruxolitinib (for myelofibrosis).[3][7]

The journey from a newly synthesized pyrazole derivative to a viable drug candidate is contingent on a rigorous and systematic evaluation of its biological activity. This process involves a tiered screening approach, beginning with broad primary assays and progressing to more specific, mechanism-of-action studies. This document outlines the critical experimental workflows for this evaluation.

Foundational Steps: Compound Management and Assay Validation

2.1. Compound Solubilization and Storage Reproducibility begins with proper compound handling. Most novel organic compounds, including pyrazoles, exhibit poor aqueous solubility.

  • Primary Solvent: Use 100% Dimethyl Sulfoxide (DMSO) to prepare high-concentration stock solutions (e.g., 10-50 mM).

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Working Solutions: Prepare fresh dilutions from the stock in the appropriate cell culture medium or assay buffer for each experiment. Ensure the final DMSO concentration in the assay is low (typically ≤0.5%) to avoid solvent-induced artifacts.

2.2. The Principle of Assay Validation For any biological assay, validation is crucial to ensure that the results are accurate, reliable, and reproducible.[8] While a full GLP-compliant validation is extensive, key parameters should be assessed during assay development.[9][10][11]

  • Accuracy & Precision: How close are the measured values to the true value, and how reproducible are the results?

  • Selectivity & Specificity: Does the assay measure the intended analyte without interference from other components?

  • Range: What are the lower and upper limits of quantitation (LLOQ/HLOQ) where the assay is reliable?[8]

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.[8]

Workflow for Bioactivity Assessment

A logical, tiered approach is essential for efficiently screening pyrazole libraries. The following workflow diagram illustrates a typical progression from initial screening to more detailed characterization.

Bioactivity Assessment Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Preclinical Profiling Compound Pyrazole Compound Library Viability Cell Viability Assay (e.g., MTT/XTT on Cancer & Normal Cell Lines) Compound->Viability Anticancer Screen Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Compound->Antimicrobial Antimicrobial Screen Enzyme Target-Specific Enzyme Assays (e.g., COX-1/COX-2, Kinase) Viability->Enzyme Identify Hits (IC50 < 10 µM) Apoptosis Apoptosis Assays (e.g., Caspase Activity, Annexin V) Viability->Apoptosis Identify Hits (IC50 < 10 µM) ADME In Vitro ADME Assays (Metabolic Stability, Permeability) Antimicrobial->ADME Enzyme->ADME Characterize Lead Compounds Cytokine Cytokine Profiling (e.g., ELISA for TNF-α, IL-6) Cytokine->ADME Characterize Lead Compounds Apoptosis->ADME Characterize Lead Compounds InVivo In Vivo Model Confirmation (e.g., Xenograft, Paw Edema) ADME->InVivo Select Candidate COX Pathway Inhibition AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzyme AA->COX PGs Prostaglandins (e.g., PGE2) COX->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Pyrazole Pyrazole Inhibitor (e.g., Celecoxib) Pyrazole->COX Inhibition

Caption: Inhibition of the COX pathway by pyrazole compounds.

5.2. Protocol: In Vitro COX Inhibition Assay (ELISA-based)

Objective: To determine the IC₅₀ of a pyrazole compound against COX-1 and COX-2 enzymes and calculate its selectivity index (SI).

Materials:

  • COX-1 and COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Pyrazoles and reference compounds (e.g., Celecoxib, Indomethacin)

  • 96-well ELISA plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all buffers, standards, and reagents according to the kit manufacturer's instructions.

  • Compound Addition: Add 10 µL of assay buffer, 10 µL of a reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1), or 10 µL of the pyrazole compound at various concentrations to the wells.

  • Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.

  • Initiate Reaction: Add 10 µL of arachidonic acid to all wells to start the reaction. Incubate for a specified time (e.g., 10-15 minutes) at 37°C.

  • Quantification (ELISA): Stop the enzymatic reaction and quantify the amount of prostaglandin produced using a competitive ELISA protocol as described by the kit. This involves incubation with a prostaglandin-peroxidase conjugate and antibody, followed by washing and addition of a substrate for color development. [12]6. Absorbance Reading: Read the plate absorbance at the appropriate wavelength (e.g., 405-420 nm).

5.3. Data Analysis and Interpretation

  • Calculate Percent Inhibition: Determine the percentage of COX activity inhibited by the test compound relative to the vehicle control.

  • Determine IC₅₀: Plot percent inhibition against compound concentration to calculate the IC₅₀ for both COX-1 and COX-2. [12]3. Calculate Selectivity Index (SI):

    • SI = IC₅₀ (COX-1) / IC₅₀ (COX-2)

    • A high SI value (>10) indicates selectivity for COX-2, which is a desirable property for modern anti-inflammatory drugs. [12]

      Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI) Reference
      Celecoxib 15 0.04 375 Commercial Drug
      Pyrazolone 5f 25.12 1.50 16.75 [12]

      | Aminopyrazole 6f | >100 | 1.15 | >86.96 | [12]|

Table 2: Example COX inhibition data for pyrazole derivatives.

Antimicrobial Activity Assessment

Pyrazoles are also known for their activity against a range of bacterial and fungal pathogens. [1][13][14][15]The standard method for quantifying this activity is by determining the Minimum Inhibitory Concentration (MIC).

6.1. Principle: Broth Microdilution Method The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [16]The broth microdilution method is a widely used technique where a standardized inoculum of the microorganism is exposed to serial dilutions of the test compound in a 96-well plate format.

6.2. Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the MIC of pyrazole compounds against selected bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

Materials:

  • 96-well sterile plates

  • Bacterial/fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Pyrazole compounds and reference antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Spectrophotometer or plate reader

Procedure:

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from one column to the next.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

  • Inoculation: Add 50 µL of the microbial inoculum to each well, bringing the final volume to 100 µL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density (OD) at 600 nm.

Preliminary In Vitro ADME Profiling

For a compound to be a viable drug candidate, it must not only be potent but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. [17]Conducting key in vitro ADME assays early can prevent costly late-stage failures. [18][19] 7.1. Metabolic Stability Assay

  • Principle: This assay assesses how quickly a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs). A compound that is metabolized too rapidly will have a short half-life in vivo, limiting its therapeutic effect. The assay involves incubating the pyrazole compound with liver microsomes or hepatocytes and measuring the disappearance of the parent compound over time using LC-MS/MS. [20][21]* Key Output: In vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

7.2. Plasma Protein Binding (PPB) Assay

  • Principle: Drugs can bind to proteins in the blood plasma (e.g., albumin). Only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect. High plasma protein binding can limit efficacy. This is often measured using equilibrium dialysis, where the compound is allowed to equilibrate across a semi-permeable membrane separating a protein-containing solution (plasma) from a protein-free buffer. [17][20]* Key Output: Percentage of compound bound to plasma proteins.

7.3. Permeability Assay (Caco-2)

  • Principle: To be orally active, a drug must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 assay uses a monolayer of human colorectal adenocarcinoma cells, which differentiate to form a barrier that mimics the intestinal epithelium. The rate at which the pyrazole compound crosses this monolayer is measured to predict its intestinal permeability. [20][21]* Key Output: Apparent permeability coefficient (Pₐₚₚ).

Conclusion

The systematic assessment of pyrazole compounds requires a multi-faceted approach that combines primary bioactivity screening with mechanistic studies and early ADME profiling. The protocols outlined in this guide for anticancer, anti-inflammatory, and antimicrobial evaluation provide a robust starting point for identifying and characterizing promising lead candidates. By understanding the principles behind each assay and adhering to rigorous, validated methodologies, researchers can effectively navigate the complex path of drug discovery and unlock the full therapeutic potential of the versatile pyrazole scaffold.

References

  • Sharath, N., et al. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2023). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Molecules. Available at: [Link]

  • Selvita. (n.d.). In Vitro ADME. Available at: [Link]

  • Gerokonstantis, D. T., & Tsolaki, E. (2022). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • van der Stelt, M. (2012). A Practical Approach to Biological Assay Validation. EDRA Services. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Schleifer, H., et al. (2012). Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways. British Journal of Pharmacology. Available at: [Link]

  • Yusuf, M., et al. (2017). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. Available at: [Link]

  • Gontijo, R. J. F., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • Hassan, G. S., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances. Available at: [Link]

  • Mirasol, F. (2014). Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology. Available at: [Link]

  • Journal of Chemical Health Risks. (2023). Review on Biological Activities of Pyrazole Derivatives. Available at: [Link]

  • ResearchGate. (2024). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]

  • ACS Omega. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available at: [Link]

  • Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • El-Sayed, W. A., et al. (2011). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules. Available at: [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • Houghton, R., & Horro, P. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Available at: [Link]

  • MDPI. (2021). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Available at: [Link]

  • RSC Publishing. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available at: [Link]

  • International journal of health sciences. (2022). Pyrazole as an anti-inflammatory scaffold. Available at: [Link]

  • MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available at: [Link]

  • Mahajan, D., et al. (2021). Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. Polycyclic Aromatic Compounds. Available at: [Link]

  • ResearchGate. (2019). A Review on Pyrazole chemical entity and Biological Activity. Available at: [Link]

  • ResearchGate. (n.d.). In vitro 5‐LOX enzyme inhibition assay of the synthesized compounds in comparison with celecoxib. Available at: [Link]

  • SRI International. (n.d.). Biological assay development and validation. Available at: [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available at: [Link]

  • SRR Publications. (2020). Pyrazoles as anticancer agents: Recent advances. Available at: [Link]

  • Teptina, T., et al. (2015). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences. Available at: [Link]

  • Charles River Laboratories. (n.d.). Biological Assay Development. Available at: [Link]

  • NIH. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available at: [Link]

  • BioDuro. (n.d.). In Vitro ADME. Available at: [Link]

  • NIH. (2020). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Available at: [Link]

  • Amanote. (2020). Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX‐2 Inhibit. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • Open Research@CSIR-NIScPR. (2024). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Available at: [Link]

  • NIH. (2020). Natural and Biomimetic Antitumor Pyrazoles, A Perspective. Available at: [Link]

Sources

The Versatility of Substituted Pyrazoles: From Bench to Bedside

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry, agricultural science, and materials research.[1][2][3][4][5] Its unique structural features and synthetic accessibility have made it a "privileged scaffold," capable of interacting with a wide array of biological targets with high affinity and specificity.[6][7][8] This guide provides an in-depth exploration of the practical applications of substituted pyrazoles, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Part 1: Medicinal Chemistry Applications - Targeting Disease with Precision

Substituted pyrazoles have demonstrated remarkable success in the development of therapeutic agents across a spectrum of diseases, including inflammatory conditions, cancer, and erectile dysfunction.[2][9][10] Their ability to be readily functionalized allows for the fine-tuning of their pharmacological properties, leading to the creation of highly selective and potent drugs.

Anti-Inflammatory Agents: The COX-2 Inhibition Paradigm

One of the most well-known applications of substituted pyrazoles is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.

The Causality Behind Experimental Choices: Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1 and COX-2 enzymes. While COX-2 is induced during inflammation and mediates pain and fever, COX-1 plays a crucial role in protecting the gastric mucosa.[11] The diaryl-substituted pyrazole structure of drugs like Celecoxib (Celebrex) allows for selective binding to the larger, more flexible active site of the COX-2 enzyme.[11][12][13] This selectivity minimizes the gastrointestinal side effects associated with non-selective NSAIDs.[11] The sulfonamide side chain of celecoxib, for instance, binds to a hydrophilic region near the active site of COX-2, contributing to its high selectivity.[13][14]

Mechanism of Action: Celecoxib and other similar pyrazole-based inhibitors block the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins that mediate pain and inflammation.[12][14][15] By selectively inhibiting COX-2, these drugs reduce the production of pro-inflammatory prostaglandins at the site of inflammation.[13][14]

Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib (Substituted Pyrazole) Celecoxib->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by Celecoxib.

Protocol 1: In Vitro Fluorometric COX-2 Inhibition Assay

This protocol provides a method for determining the inhibitory activity of a test compound against the COX-2 enzyme.

Materials:

  • Purified human or ovine COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., a fluorogenic substrate)

  • Arachidonic Acid (substrate)

  • Test compound (substituted pyrazole)

  • Celecoxib (positive control)

  • DMSO (vehicle)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and Celecoxib in DMSO. Create serial dilutions to achieve a range of desired concentrations.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • COX Assay Buffer

    • COX-2 Enzyme

    • COX Probe

    • Test compound or control (DMSO for vehicle control, Celecoxib for positive control).

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to each well to start the reaction.

  • Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.[16][17]

  • Data Analysis: Determine the rate of reaction for each concentration of the test compound. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Self-Validation: The inclusion of a known selective COX-2 inhibitor like Celecoxib as a positive control validates the assay's ability to detect inhibition. A dose-dependent decrease in fluorescence with increasing inhibitor concentration should be observed.

Kinase Inhibitors: A Revolution in Cancer Therapy

Substituted pyrazoles are a prominent structural motif in a multitude of kinase inhibitors, which have revolutionized the treatment of various cancers and other diseases.[6][7][8]

The Causality Behind Experimental Choices: The pyrazole scaffold is a versatile building block for designing kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase active site.[8] Substitutions on the pyrazole ring can be tailored to occupy specific pockets within the ATP-binding site, thereby conferring selectivity for a particular kinase.[8] For example, Golidocitinib, a JAK1 inhibitor, incorporates a pyrazole ring, and an ortho substitution on this ring is crucial for its selectivity over JAK2.[8]

Mechanism of Action: Kinases are enzymes that transfer a phosphate group from ATP to a substrate protein, a process that is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. Pyrazole-based inhibitors act as competitive inhibitors of ATP, binding to the ATP-binding site of the kinase and preventing the phosphorylation of downstream substrates.

Experimental Workflow: Kinase Inhibitor Screening

Kinase_Inhibitor_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of substituted pyrazole Incubation Incubate kinase with substituted pyrazole Compound_Prep->Incubation Kinase_Prep Prepare kinase, substrate, and ATP solution Kinase_Prep->Incubation Reaction Initiate reaction with ATP/substrate mixture Incubation->Reaction Detection Detect kinase activity (e.g., luminescence) Reaction->Detection Data_Analysis Calculate % inhibition and IC50 value Detection->Data_Analysis

Caption: Workflow for screening substituted pyrazoles as kinase inhibitors.

Protocol 2: In Vitro Luminescence-Based Kinase Activity Assay

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase.[18]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound (substituted pyrazole)

  • Kinase Assay Buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a white-walled plate, add the kinase and the test compound at various concentrations.

    • Incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate for a specific time (e.g., 60 minutes) at 30°C.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced, and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Self-Validation: A known kinase inhibitor should be used as a positive control. A decrease in luminescence with increasing concentrations of the test compound indicates inhibitory activity.

Other Notable Medicinal Applications

The versatility of the pyrazole scaffold extends to other therapeutic areas:

  • Erectile Dysfunction: Sildenafil (Viagra) , a well-known treatment for erectile dysfunction, features a pyrazolo[4,3-d]pyrimidin-7-one core structure.[19][20][21][22] It acts as a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[19][20][21] By inhibiting PDE5, sildenafil increases cGMP levels, leading to smooth muscle relaxation and increased blood flow to the corpus cavernosum.[19][20]

  • Obesity: Although withdrawn from the market due to psychiatric side effects, Rimonabant was a substituted pyrazole that acted as a selective cannabinoid receptor 1 (CB1) antagonist.[23][24][25] It was designed to reduce appetite and food intake by blocking the activation of CB1 receptors in the brain.[23][24]

Part 2: Agrochemical Applications - Protecting Crops with Pyrazole Chemistry

Substituted pyrazoles are also integral to the development of modern agrochemicals, including herbicides and insecticides.[1][3][26]

Herbicides: Certain 4-benzoyl-1-methylpyrazole derivatives are potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD leads to the bleaching of new growth and eventual plant death.

Insecticides: Phenylpyrazole insecticides, such as fipronil, act as potent blockers of the GABA-gated chloride channels in insects. This disruption of the central nervous system leads to hyperexcitation and death of the insect.

Part 3: Synthesis of Substituted Pyrazoles - A General Protocol

The synthesis of substituted pyrazoles can be achieved through various methods. A common and versatile approach is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[27]

Protocol 3: General Procedure for the Synthesis of N-Substituted Pyrazoles

This protocol describes a direct method for preparing N-alkyl and N-aryl pyrazoles from primary amines.[28][29]

Materials:

  • Primary amine (aliphatic or aromatic)

  • 1,3-Diketone (e.g., 2,4-pentanedione)

  • Aminating reagent (e.g., O-(4-nitrobenzoyl)hydroxylamine)

  • Solvent (e.g., DMF)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the primary amine, 1,3-diketone, and aminating reagent in a suitable solvent.

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 85 °C) and stir for a defined period (e.g., 1.5 hours).[28][29]

  • Workup: After the reaction is complete, cool the mixture and perform an appropriate workup procedure, which may include quenching the reaction, extraction with an organic solvent, and washing with brine.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the desired N-substituted pyrazole.

Self-Validation: The structure of the synthesized pyrazole should be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

Conclusion

Substituted pyrazoles represent a remarkably versatile and impactful class of compounds in scientific research. Their continued exploration in medicinal chemistry, agrochemicals, and materials science promises to yield further innovations with significant benefits to human health and agriculture. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the potential of this privileged scaffold in their own investigations.

References

  • Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]

  • Celecoxib. StatPearls - NCBI Bookshelf. [Link]

  • Sildenafil. Wikipedia. [Link]

  • Celecoxib. Wikipedia. [Link]

  • What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction?. From the FDA Drug Label. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • [Mode of action of sildenafil]. PubMed. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

  • What is the mechanism of Rimonabant?. Patsnap Synapse. [Link]

  • Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

  • Rimonabant: endocannabinoid inhibition for the metabolic syndrome. PubMed. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • What is Rimonabant used for?. Patsnap Synapse. [Link]

  • What is the mechanism of Celecoxib?. Patsnap Synapse. [Link]

  • The mechanism of action of sildenafil and its subsequent potential... ResearchGate. [Link]

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. PubMed. [Link]

  • Rimonabant. Wikipedia. [Link]

  • Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Springer Protocols. [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]

  • PYRAZOLE CHEMISTRY IN CROP PROTECTION. Syngenta. [Link]

  • Recent applications of pyrazole and its substituted analogs. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection. ResearchGate. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. International Journal of Molecular Sciences. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]

  • Pyrazole derivatives used in drugs, agrochemicals, and materials. ResearchGate. [Link]

  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Bentham Science. [Link]

  • Recent applications of pyrazole and its substituted analogs. Semantic Scholar. [Link]

Sources

Application Note & Protocol: A Comprehensive Guide to the Safe Handling and Storage of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on the safe handling, storage, and characterization of the novel chemical entity, 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone. Due to the limited availability of specific safety data for this compound, this guide is built upon first-principles chemical safety, drawing parallels from the known characteristics of nitro-aromatic compounds, pyrazole derivatives, and energetic materials. The protocols outlined herein are designed to establish a self-validating system of safety and experimental integrity.

Part 1: Hazard Analysis and Risk Mitigation

The subject compound, this compound, is a heterocyclic compound containing a nitro (-NO2) group. The presence of this functional group is a primary structural alert for potential energetic properties. Nitro-containing compounds can be sensitive to heat, shock, and friction, and may undergo rapid, exothermic decomposition. Therefore, until empirical data proves otherwise, this compound must be treated as a potential energetic material.

1.1. Inferred Hazard Profile:

Structural Feature Associated Hazard Mitigation Strategy
4-Nitro-pyrazole Moiety Potential for explosive decomposition upon initiation by heat, friction, or impact. May be thermally unstable.Handle with non-sparking tools. Avoid grinding, milling, or aggressive mechanical action. Conduct all operations behind a blast shield. Perform thermal analysis (DSC/TGA) on a small scale to determine onset of decomposition.
Organic Peroxide Formation Although less common for this structure, the acetonyl side chain could potentially form peroxides over time if exposed to oxygen and light.Store under an inert atmosphere (e.g., argon or nitrogen) and protect from light. Periodically test for peroxides if stored for extended periods.
Toxicity The toxicological profile is unknown. Many nitro-aromatic compounds exhibit some level of toxicity.Assume the compound is toxic. Avoid inhalation of dust and direct contact with skin and eyes. Use appropriate Personal Protective Equipment (PPE).

1.2. Personal Protective Equipment (PPE) Protocol:

A stringent PPE regimen is mandatory when handling this compound.

  • Primary Protection:

    • Flame-resistant lab coat.

    • Chemical splash goggles and a full-face shield.

    • Heavy-duty, chemical-resistant gloves (e.g., nitrile, with consideration for breakthrough time).

  • Secondary Barriers:

    • All manipulations of the solid material should be conducted within a certified chemical fume hood with the sash at the lowest practical height.

    • A blast shield should be placed between the user and the experimental setup.

Part 2: Handling and Manipulation Protocols

The following protocols are designed to minimize the risk of accidental initiation and exposure.

2.1. Protocol for Weighing and Transferring the Solid Compound:

  • Preparation: Cordon off the work area. Ensure the chemical fume hood and all equipment are clean and free of contaminants. Place a blast shield in the fume hood.

  • Tool Selection: Use spatulas and weighing instruments made of non-sparking materials (e.g., plastic, bronze, or ceramic). Avoid metal-on-metal contact.

  • Grounding: If there is a risk of static discharge, ensure all equipment and personnel are properly grounded.

  • Dispensing: Gently scoop the material; do not scrape or apply significant pressure. If the material is clumped, do not attempt to grind it. Instead, use a gentle teasing motion with a non-sparking spatula.

  • Weighing: Weigh the compound on an analytical balance within the fume hood. Tare a pre-weighed vial, add the compound, and seal it before removing it from the balance.

  • Cleanup: Clean all surfaces immediately after use with a solvent-wetted cloth to suppress dust. Dispose of all contaminated materials as hazardous waste.

2.2. Protocol for Dissolution:

  • Solvent Selection: Choose a solvent in which the compound is readily soluble at room temperature to avoid the need for heating. Potential starting solvents include acetone, acetonitrile, or ethyl acetate.

  • Procedure: a. Add the chosen solvent to the reaction vessel first. b. With gentle stirring (using a magnetic stir bar), add the solid this compound in small portions. c. Do not heat the mixture to facilitate dissolution unless thermal analysis has confirmed the compound's stability at the intended temperature. d. If sonication is considered, use an ultrasonic bath and monitor the temperature closely, as localized heating can occur.

Part 3: Storage and Stability

Proper storage is critical to maintaining the compound's integrity and ensuring safety.

3.1. Recommended Storage Conditions:

Parameter Condition Rationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential decomposition and minimizes the risk of peroxide formation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents potential oxidative degradation and peroxide formation.
Light Amber vial or stored in the darkProtects against photochemical degradation.
Container Tightly sealed glass vial with a pressure-releasing cap if there is any concern of gas evolution.Ensures containment and prevents contamination.
Segregation Store away from strong acids, bases, oxidizing agents, and reducing agents. Store in a designated cabinet for reactive or energetic materials.Prevents accidental and potentially violent reactions with incompatible materials.

Part 4: Analytical Characterization and Quality Control

Regularly assessing the purity and stability of the compound is a key aspect of its safe use.

4.1. Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any impurities or degradation products.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for verifying the presence of key functional groups, particularly the nitro group (strong absorbances typically around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The primary method for assessing purity. A stability-indicating method should be developed to track the formation of any degradation products over time.

  • Differential Scanning Calorimetry (DSC): This is a critical safety analysis. A DSC scan should be performed on a small sample (1-2 mg) to determine the melting point and, more importantly, the onset temperature and energy of decomposition. This data is vital for setting a maximum safe handling temperature.

Part 5: Visual Workflows and Diagrams

To aid in the implementation of these protocols, the following diagrams illustrate key decision-making and operational workflows.

cluster_receiving Receiving & Initial Assessment cluster_storage Storage Protocol cluster_handling Handling Workflow cluster_disposal Waste Disposal receive Receive Compound log Log in Inventory receive->log assess Initial Hazard Assessment (Treat as Energetic) log->assess storage_conditions Store at 2-8°C Under Inert Gas Protect from Light assess->storage_conditions segregate Segregate from Incompatibles storage_conditions->segregate ppe Don Appropriate PPE (FR Coat, Face Shield) storage_conditions->ppe fume_hood Work in Fume Hood with Blast Shield ppe->fume_hood tools Use Non-Sparking Tools fume_hood->tools weigh Weigh & Transfer Gently tools->weigh dissolve Dissolve in Solvent (No Direct Heating) weigh->dissolve waste Treat all Waste as Reactive/Hazardous dissolve->waste dispose Follow Institutional Disposal Procedures waste->dispose

Figure 1: A comprehensive workflow for the safe handling of this compound from receipt to disposal.

start Is Thermal Stability Data (DSC/TGA) Available? yes_node Define Maximum Safe Handling Temperature (<< Onset of Decomposition) start->yes_node Yes no_node Assume Thermally Unstable. Strictly Prohibit Heating. start->no_node No impact_q Is Impact/Friction Sensitivity Data Available? yes_node->impact_q no_node->impact_q yes_impact Handle According to Measured Sensitivity Class impact_q->yes_impact Yes no_impact Assume High Sensitivity. Use Non-Sparking Tools. Avoid All Mechanical Stress. impact_q->no_impact No

Figure 2: A logical flow diagram for the risk assessment process concerning the thermal and mechanical stability of the title compound.

Part 6: References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • Pohanish, R. P. (2011). Sittig's Handbook of Toxic and Hazardous Chemicals and Carcinogens. Elsevier. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Publication. [Link]

  • Matyas, R., & Pachman, J. (2013). Primary Explosives. Springer Science & Business Media. [Link]

The Vanguard of Cancer Therapeutics: Synthesis and Application of Pyrazole Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold - A Privileged Structure in Anticancer Drug Discovery

In the relentless pursuit of novel and effective anticancer agents, the heterocyclic pyrazole nucleus has emerged as a "privileged scaffold." This five-membered aromatic ring, containing two adjacent nitrogen atoms, serves as the foundational structure for a multitude of compounds exhibiting potent and selective anticancer properties. The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to target specific vulnerabilities in cancer cells. Several FDA-approved drugs and numerous clinical candidates incorporate the pyrazole motif, underscoring its significance in modern medicinal chemistry.[1] This guide provides an in-depth exploration of the synthesis of anticancer pyrazole derivatives and detailed protocols for evaluating their therapeutic potential, with a focus on their role as kinase inhibitors.

Part 1: The Architectural Blueprint - Synthesis of Anticancer Pyrazole Derivatives

The synthesis of pyrazole derivatives is a well-established field, yet the quest for more efficient, sustainable, and diverse methodologies continues to drive innovation. Modern techniques such as microwave-assisted synthesis and multicomponent reactions have revolutionized the construction of these vital compounds.[1]

Core Synthetic Strategy: Microwave-Assisted Synthesis of 2,7-Diarylpyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine core is a particularly important pharmacophore, with several derivatives demonstrating potent inhibition of key oncogenic kinases like Cyclin-Dependent Kinase 2 (CDK2).[2][3] The following protocol details a highly efficient, solvent-free, microwave-assisted synthesis of 2,7-diarylpyrazolo[1,5-a]pyrimidines, adapted from established methodologies.[1]

Rationale: Microwave irradiation provides rapid and uniform heating, significantly accelerating reaction rates and often leading to higher yields and purer products compared to conventional heating methods.[4] The solvent-free approach aligns with the principles of green chemistry, minimizing waste and environmental impact.[4]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Microwave-Assisted Reaction cluster_workup Workup & Purification cluster_product Final Product beta-Enaminone beta-Enaminone MW_Reactor Microwave Reactor (180 °C, 2 min) beta-Enaminone->MW_Reactor NH-5-aminopyrazole NH-5-aminopyrazole NH-5-aminopyrazole->MW_Reactor Crude_Product Crude Product MW_Reactor->Crude_Product High Yield (88-97%) Purification Purification (Ethanol-Water) Crude_Product->Purification Final_Product 2,7-diarylpyrazolo[1,5-a]pyrimidine Purification->Final_Product

Caption: Microwave-assisted synthesis of 2,7-diarylpyrazolo[1,5-a]pyrimidines.

Experimental Protocol: Synthesis of 2,7-diarylpyrazolo[1,5-a]pyrimidines

Materials:

  • β-Enaminones (0.50 mmol)

  • NH-5-aminopyrazoles (0.50 mmol)

  • Ethanol

  • Deionized Water

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vial, combine the appropriate β-enaminone (0.50 mmol) and NH-5-aminopyrazole (0.50 mmol).[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 180 °C for 2 minutes.[1]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Collect the crude product by adding a mixture of ethanol and water to the reaction vial and filtering the resulting precipitate.

  • The identity and purity of the final 2,7-diarylpyrazolo[1,5-a]pyrimidine product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][5]

Purification: For many derivatives synthesized via this method, the crude product is of high purity. However, if further purification is required, flash column chromatography on silica gel is a standard and effective method.[6] The choice of eluent will depend on the polarity of the specific derivative, with gradients of heptane and ethyl acetate being commonly employed.[6]

Part 2: Unveiling the Anticancer Potential - Application in Cancer Research

Once synthesized, pyrazole derivatives are subjected to a battery of in vitro assays to determine their anticancer activity and elucidate their mechanism of action. A common and critical target for many pyrazolo[1,5-a]pyrimidines is the Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[2] Dysregulation of CDK2 activity is a hallmark of many cancers.[7]

Mechanism of Action: Targeting the CDK2 Signaling Pathway

Pyrazolo[1,5-a]pyrimidines often act as ATP-competitive inhibitors of CDK2.[7] By binding to the ATP-binding pocket of the kinase, they prevent the phosphorylation of downstream substrates, such as the Retinoblastoma protein (Rb). This leads to a halt in the cell cycle, typically at the G2/M phase, and can subsequently induce apoptosis (programmed cell death).[4][8]

CDK2_Pathway cluster_G1_S G1/S Transition cluster_Inhibition Inhibition by Pyrazolo[1,5-a]pyrimidine CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 G2M_Arrest G2/M Arrest CDK2->G2M_Arrest Rb Rb CyclinE_CDK2->Rb Phosphorylation CyclinE_CDK2->Rb E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Gene Transcription Rb->S_Phase_Genes Represses E2F->S_Phase_Genes Activates Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression PzP Pyrazolo[1,5-a]pyrimidine PzP->CDK2 Inhibits ATP Binding Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: The CDK2 signaling pathway and its inhibition by pyrazolo[1,5-a]pyrimidines.

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Rationale: This initial screen provides a quantitative measure of a compound's cytotoxicity against a panel of cancer cell lines, allowing for the determination of the half-maximal inhibitory concentration (IC50).

Experimental Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the pyrazole derivative (typically ranging from 0.01 to 100 µM) for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Data Presentation: Anticancer Activity of Representative Pyrazolo[1,5-a]pyrimidines

Compound IDTargetCancer Cell LineIC50 (µM)Reference
5h CDK2MOLT-4 (Leukemia)0.93[2]
5h CDK2HL-60 (Leukemia)0.80[2]
5i CDK2MOLT-4 (Leukemia)Comparable to Dinaciclib[2]
5i CDK2HL-60 (Leukemia)Twice the activity of Dinaciclib[2]
6t CDK2/TRKANCI-60 PanelBroad-spectrum activity[7]
6s CDK2/TRKANCI-60 PanelBroad-spectrum activity[7]
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Rationale: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Apoptosis_Assay_Workflow Cell_Culture Cancer Cell Culture Treatment Treat with Pyrazole Derivative (IC50) Cell_Culture->Treatment Staining Stain with Annexin V-FITC and Propidium Iodide Treatment->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Data Analysis (Quadrants) Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for the Annexin V apoptosis assay.

Experimental Protocol:

  • Treat cancer cells with the pyrazole derivative at its IC50 concentration for 24-48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Rationale: Propidium Iodide stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in each phase of the cell cycle, revealing any cell cycle arrest induced by the compound.

Experimental Protocol:

  • Treat cancer cells with the pyrazole derivative at its IC50 concentration for 24-48 hours.

  • Harvest the cells and fix them in ice-cold 70% ethanol overnight.

  • Wash the cells with PBS and resuspend them in a solution containing RNase A and Propidium Iodide.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The resulting DNA content histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.[4]

Conclusion and Future Directions

The pyrazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The synthetic methodologies are continuously evolving to become more efficient and environmentally friendly. The detailed protocols provided herein offer a robust framework for the synthesis and comprehensive biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives. Future research will likely focus on the development of more selective kinase inhibitors, the exploration of novel mechanisms of action, and the use of advanced drug delivery systems to enhance the therapeutic index of these promising compounds. The integration of computational methods, such as molecular docking and virtual screening, will further accelerate the design and optimization of the next generation of pyrazole-based anticancer drugs.[7]

References

  • Ballesteros-Casallas, A., Paulino, M., Vidossich, P., Melo, C., Jiménez, E., Castillo, J.-C., Portilla, J., & Miscione, G. P. (2022). Synthesis of 2,7-diarylpyrazolo[1,5-a]pyrimidine derivatives with antitumor activity. Theoretical identification of targets. European Journal of Medicinal Chemistry Reports, 4, 100028. [Link]

  • El-Sayed, M. A.-A., Abdel-Aziz, M., & Abdel-Hafez, A.-A. M. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(12), 2899. [Link]

  • Al-Abdullah, E. S., Al-Dies, A. M., & El-Emam, A. A. (2021). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Molecules, 26(21), 6433. [Link]

  • Castillo, J. C., Hurtado-Rodríguez, D., Abonía, R., & Insuasty, D. (2022). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. RSC Advances, 12(49), 31839-31855. [Link]

  • Hassan, A. S., El-Sayed, M. A.-A., & Abdel-Aziz, M. (2022). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry, 118, 105431. [Link]

  • Gomaa, M. A.-M., & Ali, M. M. (2020). Pyrazolo[1,5-a]pyrimidines structures as anticancer agents. Journal of the Iranian Chemical Society, 17(10), 2495-2510. [Link]

  • Castillo, J. C., Becerra, D., Insuasty, D., & Abonía, R. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(3), 947. [Link]

  • Kumar, D., Kumar, N., & Singh, R. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(1), 22. [Link]

  • Terungwa, S. U., Laryl, A., & Orjime, S. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-20. [Link]

  • El-Sayed, M. A.-A., Abdel-Aziz, M., & Abdel-Hafez, A.-A. M. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(12), 2899. [Link]

  • Hassan, A. S., El-Sayed, M. A.-A., & Abdel-Aziz, M. (2022). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry, 118, 105431. [Link]

  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. S. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][9][10]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1937-1952. [Link]

  • Terungwa, S. U., Laryl, A., & Orjime, S. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-20. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone. As Senior Application Scientists, we offer insights grounded in chemical principles and practical laboratory experience to help you navigate the challenges of this synthetic route, ensuring both efficiency and success in your research.

I. Synthesis of the Precursor: 3,5-Dimethyl-4-nitropyrazole

The journey to your target molecule begins with the successful synthesis of the 3,5-dimethyl-4-nitropyrazole precursor. This is typically achieved through the electrophilic nitration of 3,5-dimethylpyrazole. While this reaction is generally regioselective for the 4-position due to the directing effects of the two methyl groups, several issues can arise.

Frequently Asked Questions (FAQs): 3,5-Dimethyl-4-nitropyrazole Synthesis

Q1: My nitration reaction is sluggish or not proceeding to completion. What are the likely causes?

A1: Incomplete nitration can stem from several factors related to the reaction conditions. Nitration of pyrazoles requires a potent electrophile, the nitronium ion (NO₂⁺), which is generated from nitric acid in the presence of a strong acid catalyst like sulfuric acid.

  • Insufficiently Strong Acid Medium: A common issue is an inadequate concentration of sulfuric acid, which is crucial for the efficient generation of the nitronium ion.

  • Low Reaction Temperature: While temperature control is vital to prevent side reactions, a temperature that is too low can significantly hinder the reaction rate.

  • Poor Solubility: The starting 3,5-dimethylpyrazole may have limited solubility in the acidic medium, leading to a slow reaction. Vigorous stirring is essential to maximize the interfacial area between the reactants.

Troubleshooting Flowchart: Nitration of 3,5-Dimethylpyrazole

start Low or No Conversion check_acid Verify Acid Concentration (H₂SO₄/HNO₃ ratio) start->check_acid check_temp Check Reaction Temperature check_acid->check_temp Correct increase_acid Increase H₂SO₄ Concentration check_acid->increase_acid Incorrect check_stirring Ensure Vigorous Stirring check_temp->check_stirring Optimal increase_temp Gradually Increase Temperature (monitor for side reactions) check_temp->increase_temp Too Low improve_mixing Use a Mechanical Stirrer check_stirring->improve_mixing Insufficient success Successful Nitration check_stirring->success Sufficient increase_acid->success increase_temp->success improve_mixing->success

Caption: Troubleshooting workflow for the nitration of 3,5-dimethylpyrazole.

Q2: I'm observing the formation of an unexpected N-nitro pyrazole intermediate. How can I avoid this?

A2: The formation of an N-nitro pyrazole can occur, particularly under less acidic conditions where the N1 nitrogen is more nucleophilic.[1] This intermediate can often be rearranged to the desired C-nitro product under more strongly acidic conditions or with heating. To favor direct C-nitration, ensure a sufficiently acidic environment from the start of the reaction.

Experimental Protocol: Synthesis of 3,5-Dimethyl-4-nitropyrazole

This protocol is a reliable starting point for the nitration of 3,5-dimethylpyrazole.[2][3][4]

Reagents and Conditions

ReagentMolar Equiv.Notes
3,5-Dimethylpyrazole1.0---
Concentrated H₂SO₄~4-5 volsActs as catalyst and solvent.
Concentrated HNO₃1.1 - 1.5Nitrating agent.
Temperature 0-10 °C (addition), then RT or gentle heatingCrucial for controlling exotherm.
Reaction Time 1-4 hoursMonitor by TLC.

Step-by-Step Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 3,5-dimethylpyrazole to concentrated sulfuric acid at 0 °C.

  • Slowly add concentrated nitric acid dropwise while maintaining the temperature between 0 and 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature or warm gently (e.g., to 40-50 °C) while monitoring the progress by TLC (Thin Layer Chromatography).

  • Upon completion, pour the reaction mixture carefully onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., aqueous sodium hydroxide or ammonium hydroxide) until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

II. N-Alkylation of 3,5-Dimethyl-4-nitropyrazole with Chloroacetone

The second stage of the synthesis involves the N-alkylation of 3,5-dimethyl-4-nitropyrazole with chloroacetone to yield the target compound. The primary challenges in this step are achieving a good yield and avoiding potential side reactions.

Frequently Asked Questions (FAQs): N-Alkylation with Chloroacetone

Q1: My N-alkylation reaction is giving a very low yield. What are the key parameters to optimize?

A1: Low yields in the N-alkylation of pyrazoles are a common issue and can often be resolved by systematically evaluating the reaction components.[5]

  • Base Selection: The choice of base is critical for the deprotonation of the pyrazole's N-H proton, making it nucleophilic. A base that is too weak will result in a low concentration of the pyrazolide anion. Common bases for this reaction include potassium carbonate (K₂CO₃) and sodium hydride (NaH). For this specific substrate, K₂CO₃ is often a good starting point.

  • Solvent Polarity: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally effective for this type of Sₙ2 reaction.

  • Reaction Temperature: Higher temperatures can increase the reaction rate but may also lead to the degradation of reactants or products. It is advisable to start at a moderate temperature (e.g., 50-60 °C) and adjust as needed based on reaction monitoring.

  • Reactivity of the Alkylating Agent: Chloroacetone is a reasonably reactive alkylating agent. However, its stability can be a concern, especially at elevated temperatures or in the presence of a strong base.

Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely side reactions?

A2: Chloroacetone is a bifunctional molecule and can participate in side reactions.[6][7]

  • Self-Condensation of Chloroacetone: Under basic conditions, chloroacetone can undergo self-condensation reactions.

  • Reaction at the Carbonyl Group: While less likely under these conditions, the carbonyl group of chloroacetone could potentially react.

  • Over-alkylation: Although less common for pyrazoles, it's a possibility to consider.

Potential Side Reactions in N-Alkylation

start Reaction Mixture (3,5-dimethyl-4-nitropyrazole + Chloroacetone + Base) desired_product Desired Product: This compound start->desired_product Desired N-Alkylation side_reaction_1 Self-Condensation of Chloroacetone start->side_reaction_1 Side Reaction side_reaction_2 Reaction at Carbonyl Group (less common) start->side_reaction_2 Side Reaction

Caption: Potential desired and side reactions in the N-alkylation step.

Experimental Protocol: Synthesis of this compound

This protocol provides a robust starting point for the N-alkylation reaction.

Reagents and Conditions

ReagentMolar Equiv.Notes
3,5-Dimethyl-4-nitropyrazole1.0---
Chloroacetone1.1 - 1.2Slight excess to ensure complete reaction.
Potassium Carbonate (K₂CO₃)1.5 - 2.0Anhydrous is preferred.
Solvent DMF or AcetonitrileAnhydrous.
Temperature 50-70 °C---
Reaction Time 4-12 hoursMonitor by TLC.

Step-by-Step Procedure:

  • To a solution of 3,5-dimethyl-4-nitropyrazole in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the pyrazolide anion.

  • Add chloroacetone dropwise to the suspension.

  • Heat the reaction mixture to the desired temperature and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • The crude product may precipitate out of the solution or can be extracted with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

III. Purification and Characterization

Proper purification and characterization are essential to ensure the identity and purity of your final product.

Frequently Asked Questions (FAQs): Purification and Characterization

Q1: What is a good solvent for the recrystallization of this compound?

A1: The choice of recrystallization solvent depends on the solubility profile of your compound. For compounds of this nature, common solvents to screen include ethanol, isopropanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexanes or ethanol/water.[8][9] The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q2: How can I confirm the structure and purity of my product using NMR?

A2: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. The following table provides expected chemical shifts for the target compound.

Expected NMR Data for this compound

¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~2.2-2.4s3HPyrazole-CH₃
~2.5-2.7s3HPyrazole-CH₃
~5.0-5.2s2HN-CH₂
~2.1-2.3s3HCOCH₃
¹³C NMR Chemical Shift (δ, ppm) Assignment
~200-205C=O
~145-150Pyrazole-C
~135-140Pyrazole-C
~125-130Pyrazole-C (C-NO₂)
~55-60N-CH₂
~25-30COCH₃
~10-15Pyrazole-CH₃
~10-15Pyrazole-CH₃

Note: These are estimated chemical shifts and may vary depending on the solvent and instrument.[10]

Interpreting Your Spectra for Impurities:

  • Unreacted 3,5-dimethyl-4-nitropyrazole: Look for the characteristic N-H proton signal (often a broad singlet) and the absence of the N-CH₂ and COCH₃ signals.

  • Residual Chloroacetone: A singlet around 4.3 ppm for the CH₂Cl group and a singlet around 2.3 ppm for the COCH₃ group.

  • Solvent Residues: Check for characteristic peaks of your reaction and purification solvents.

By carefully monitoring each step of the synthesis and applying these troubleshooting strategies, you can optimize the preparation of this compound and achieve high yields of a pure product.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

  • Google Patents. (n.d.).
  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles. [Link]

  • Dispatches from Molecule World. (2024). “Friedel-Crafty” Reactions with Chloroacetone. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles. [Link]

  • PubMed Central. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

  • Sciencemadness.org. (2010). Alkylation with chloracetic acid. [Link]

  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • Google Patents. (n.d.). Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.
  • NIH. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • ResearchGate. (n.d.). Direct nitration of five membered heterocycles. [Link]

  • Wiley Online Library. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Fiveable. (n.d.). Chloroacetone Definition - Organic Chemistry Key Term. [Link]

  • ResearchGate. (n.d.). Investigation of the alkylation of nitroazoles with ?-haloketones by13C,15N, and14N NMR. [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]

  • ResearchGate. (n.d.). Reaction kinetics in water of chloroethylene oxide, chloroacetaldehyde, and chloroacetone. [Link]

  • Mendeleev Communications. (n.d.). N-Alkylation in the reactions of 5-imidazolylphenylthiourea with alkyl halides and chloroacetone. [Link]

  • Chemcd. (n.d.). This compound ,1002651-00-4. [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. [Link]

  • Google Patents. (n.d.). Method for preparing 3.5-dimethylpyrazole.
  • JOCPR. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]

  • Semantic Scholar. (n.d.). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during experimental work. The following information is curated to explain the causality behind experimental choices and to offer robust, self-validating protocols.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of pyrazole derivatives, providing a foundational understanding of the key principles and methodologies.

Q1: What is the most common and versatile method for synthesizing substituted pyrazoles?

A1: The most prevalent and versatile method for synthesizing the pyrazole core is the Knorr pyrazole synthesis.[1][2][3] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] Its popularity stems from its simplicity and generally high yields.[4][5] Another widely used method is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a pyrrole, and can be adapted for pyrazole synthesis.[6][7][8][9]

Q2: What are the primary challenges I might face during pyrazole synthesis?

A2: Researchers often encounter several key challenges, including achieving high yields, controlling regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds, managing reaction conditions like temperature and reaction time, and dealing with the formation of side products.[1][4] Conventional methods can sometimes lead to yields below 70%.[4]

Q3: Are there more environmentally friendly or "green" methods for pyrazole synthesis?

A3: Yes, significant progress has been made in developing greener synthetic routes for pyrazole derivatives. These approaches include the use of ultrasonic irradiation, microwave-assisted synthesis, ionic liquids, and solvent-free reaction conditions.[4][10][11] These methods often result in faster reaction rates, reduced energy consumption, and shorter reaction times.[4][11] For instance, nano-ZnO catalysts and lithium perchlorate have been employed in eco-friendly procedures.[12]

Q4: How critical is the choice of solvent in my pyrazole synthesis?

A4: Solvent selection is a critical parameter that can significantly impact the reaction rate, yield, and even the regioselectivity of the product.[4][13] While polar protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc) have demonstrated superior results in certain reactions, especially for the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[4] The use of fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) has also been shown to improve regioselectivity.[14]

Q5: When should I consider using a catalyst in my reaction?

A5: A catalyst is often necessary to facilitate the reaction.[12] For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are frequently used to promote the formation of the initial imine intermediate.[1][3] In some cases, Lewis acids, nano-ZnO, or other specialized catalysts can enhance yields.[1][12] Bases are also employed, for instance, to facilitate deprotonation and encourage cyclization in the synthesis of pyrazole-5-carboxylates via 1,3-dipolar cycloaddition.[4]

Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides a detailed, problem-oriented guide to troubleshoot specific issues you may encounter during the synthesis of pyrazole derivatives.

Issue 1: Low or No Yield

A low yield is one of the most common frustrations in pyrazole synthesis. A systematic approach to troubleshooting can help identify and resolve the underlying cause.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials are consumed.[1] For many condensation reactions, increasing the temperature, such as by refluxing the reaction mixture, is beneficial.[1] Microwave-assisted synthesis can also be an effective strategy to improve yields and shorten reaction times.[1]

  • Suboptimal Catalyst: The choice and amount of catalyst can be critical.

    • Solution: For Knorr-type syntheses, ensure a catalytic amount of a suitable acid, like acetic acid, is present.[1] In some cases, exploring alternative catalysts such as Lewis acids or nano-ZnO may be beneficial.[1][12]

  • Side Reactions and Byproduct Formation: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.

    • Solution: Optimizing the reaction temperature is crucial. For example, in some syntheses, raising the temperature to 60°C improved the yield, but further increases led to a decrease.[12][15] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation of sensitive intermediates.[16]

  • Reagent Quality and Stoichiometry: The purity and ratio of your reactants are fundamental.

    • Solution: Use high-purity or freshly distilled hydrazine, as it can degrade over time.[16] Experiment with the stoichiometry; for instance, using a slight excess of hydrazine (around 1.1 to 2 equivalents) can sometimes improve yields, especially if the dicarbonyl compound is the limiting reagent.[2]

G start Low or No Yield Observed check_completion Is the reaction going to completion? (Monitor by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_catalyst Is the catalyst optimal? check_completion->check_catalyst Yes optimize_time_temp Increase reaction time and/or temperature. Consider microwave synthesis. incomplete->optimize_time_temp optimize_time_temp->check_completion catalyst_issue Suboptimal Catalysis check_catalyst->catalyst_issue No check_side_products Are there significant side products? check_catalyst->check_side_products Yes optimize_catalyst Screen different acid/base catalysts. Optimize catalyst loading. catalyst_issue->optimize_catalyst optimize_catalyst->check_completion side_products Side Reactions Occurring check_side_products->side_products Yes check_reagents Are reagents pure and stoichiometry correct? check_side_products->check_reagents No optimize_conditions Lower reaction temperature. Use an inert atmosphere. side_products->optimize_conditions optimize_conditions->check_completion reagent_issue Reagent Issues check_reagents->reagent_issue No end Improved Yield check_reagents->end Yes purify_reagents Use high-purity hydrazine. Optimize reactant ratios. reagent_issue->purify_reagents purify_reagents->check_completion

Caption: A decision-making workflow for troubleshooting low yields in pyrazole synthesis.

Issue 2: Poor Regioselectivity

When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomeric pyrazoles is possible. Controlling which isomer is formed is a common challenge.

Potential Causes and Solutions:

  • Reaction Conditions: The solvent and temperature can influence which carbonyl group of the 1,3-dicarbonyl is preferentially attacked by the substituted hydrazine.

    • Solution: Aprotic dipolar solvents like DMF or NMP can offer better regioselectivity compared to traditional protic solvents like ethanol.[4][17] Fluorinated alcohols such as TFE and HFIP have also been shown to significantly improve regioselectivity.[14]

  • Steric and Electronic Effects: The inherent steric and electronic properties of the substituents on both the 1,3-dicarbonyl and the hydrazine will direct the initial nucleophilic attack.

    • Solution: While difficult to change for a target molecule, understanding these effects can help predict the major regioisomer. The more nucleophilic nitrogen of the hydrazine will typically react with the more electrophilic (less sterically hindered) carbonyl group.[14]

Solvent ClassExample(s)General Effects on ReactionReference(s)
Polar Protic Ethanol, Acetic AcidTraditionally used, but can lead to mixtures of regioisomers. Acetic acid often serves as both solvent and catalyst.[13][17]
Aprotic Dipolar DMF, NMP, DMAcCan improve yields and regioselectivity, especially for 1-aryl-3,4,5-substituted pyrazoles.[4][12][17]
Fluorinated Alcohols TFE, HFIPCan significantly enhance regioselectivity in favor of the desired isomer.[14]
"Green" Solvents Water, Ionic LiquidsEnvironmentally friendly options; may require catalysts or surfactants to improve solubility and reaction rates.[10][11]
Solvent-Free Neat reactionCan lead to faster reactions and reduced waste, often coupled with microwave or grinding techniques.[11][12]
Issue 3: Formation of Side Products and Impurities

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.

Potential Causes and Solutions:

  • Hydrazine Degradation: Hydrazine can decompose, especially at elevated temperatures, leading to colored impurities.

    • Solution: Use high-purity or freshly distilled hydrazine and consider running the reaction at a lower temperature to minimize decomposition.[16]

  • Polymerization/Tar Formation: At high temperatures, unwanted side reactions can lead to the formation of polymeric or tarry materials.

    • Solution: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent over-heating and subsequent decomposition.[16]

  • Air Oxidation: Some reaction intermediates or the final pyrazole product may be sensitive to air oxidation.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[16]

Issue 4: Product Purification Challenges

Isolating the pure pyrazole derivative can be challenging due to the presence of regioisomers, unreacted starting materials, or byproducts.

Potential Causes and Solutions:

  • Separating Regioisomers: If regioisomers are formed, their similar polarities can make separation by standard column chromatography difficult.

    • Solution: Careful optimization of the mobile phase for column chromatography is required. Alternatively, fractional crystallization can be effective if the isomers have different solubilities in a particular solvent system.[16]

  • Removing Hydrazine Byproducts: Unreacted hydrazine and its salts can be persistent impurities.

    • Solution: An acid-base extraction is an effective method for removal. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the basic hydrazine impurities into the aqueous phase.[16]

  • Product is an Oil or Low-Melting Solid: Some pyrazole derivatives may not readily crystallize.

    • Solution: Attempt trituration with a non-polar solvent like hexanes to induce solidification. If this fails, purification by column chromatography is necessary. For basic pyrazoles that are difficult to purify on silica gel, the silica can be deactivated with triethylamine, or reverse-phase (C-18) chromatography can be used.[16]

  • Recrystallization Difficulties: Finding a suitable solvent system for recrystallization can be a trial-and-error process.

    • Solution: Common and effective solvent systems for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol.[16]

Experimental Protocols and Mechanisms

General Mechanism of the Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and robust method for forming the pyrazole ring.[3] It is typically an acid-catalyzed cyclocondensation reaction.[3] The mechanism involves an initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[2][3]

G reactants 1,3-Dicarbonyl + Hydrazine intermediate1 Hydrazone/ Enamine Intermediate reactants->intermediate1 Condensation (-H2O) intermediate2 Cyclic Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Pyrazole intermediate2->product Dehydration (-H2O)

Caption: The general reaction mechanism for the Knorr pyrazole synthesis.

Protocol: Synthesis of a Pyrazolone via Knorr Condensation

This protocol details the synthesis of a pyrazolone from a β-ketoester (ethyl benzoylacetate) and hydrazine hydrate, a common undergraduate and research laboratory procedure.[3][5]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

Procedure:

  • Reaction Setup: In a suitable reaction vessel (e.g., a 20-mL scintillation vial), combine ethyl benzoylacetate (1 equivalent) and hydrazine hydrate (2 equivalents).[3][5]

  • Solvent and Catalyst Addition: Add 1-propanol as the solvent, followed by a catalytic amount (e.g., 3 drops) of glacial acetic acid.[3][5]

  • Heating: Heat the reaction mixture to approximately 100°C with stirring for about 1 hour.[3][5] Monitor the reaction progress by TLC.

  • Work-up and Crystallization: Once the starting ketoester is consumed (as indicated by TLC), add water to the hot reaction mixture with stirring. Turn off the heat and allow the mixture to cool slowly to room temperature with continuous stirring to facilitate precipitation of the product.[3][5]

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry.[3][5] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[3]

References

  • Solvent Effects in Pyrazole Synthesis with (Tetrahydro-2H-pyran-4-yl)hydrazine. (n.d.). Benchchem.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Synthesis of Pyrazole Derivatives A Review. (n.d.). IJFMR.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH.
  • Synthesis of Pyrazole Derivatives A Review. (n.d.). IJFMR.
  • Troubleshooting common issues in pyrazole synthesis. (n.d.). Benchchem.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC - NIH.
  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (n.d.). ResearchGate.
  • Troubleshooting the reaction mechanism of pyrazole formation. (n.d.). Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (n.d.). Organic Letters.
  • Various methods for the synthesis of pyrazole. (n.d.). ResearchGate.
  • Unit 4 Pyrazole. (n.d.). Slideshare.
  • Optimizing solvent and base selection for pyrazole synthesis. (n.d.). Benchchem.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. (n.d.). Organic Letters - ACS Publications.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). NIH.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). PubMed.
  • General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. (n.d.). ResearchGate.
  • Preventing degradation of pyrazole compounds during synthesis. (n.d.). Benchchem.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
  • Application Notes and Protocols for Knorr Pyrazole Synthesis. (n.d.). Benchchem.
  • Full article: Green synthesis of pyrazole systems under solvent-free conditions. (n.d.).
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). NIH.
  • Knorr Pyrazole Synthesis. (n.d.). ResearchGate.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI.
  • Knorr Pyrazole Synthesis advice. (2024). Reddit.
  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). PMC - NIH.
  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
  • Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
  • Pyrazoles Syntheses, reactions and uses. (2021). YouTube.
  • Synthesis of Pyrazoles via Electrophilic Cyclization. (n.d.). The Journal of Organic Chemistry.
  • Synthesis and Properties of Pyrazoles. (n.d.). Encyclopedia.pub.
  • review of pyrazole compounds' production, use, and pharmacological activity. (2024).
  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry.
  • Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.

Sources

Technical Support Center: Purification of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols based on established chemical principles and extensive experience with related heterocyclic compounds.

Introduction to Purification Challenges

The synthesis of this compound, typically achieved through the nitration of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone, can present several purification challenges. The primary difficulties arise from the potential for side reactions and the formation of closely related impurities. The key to successful purification lies in understanding the nature of these impurities and selecting the appropriate purification strategy.

Potential impurities in the crude product mixture may include:

  • Unreacted Starting Material: 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone

  • Positional Isomers: While nitration is expected at the C4 position of the pyrazole ring, minor amounts of other isomers may form depending on the reaction conditions.

  • Over-nitrated Byproducts: Under harsh nitrating conditions, dinitro or other polynitrated species can be generated.

  • Degradation Products: The reaction conditions might lead to the degradation of the starting material or the product.

This guide will equip you with the knowledge to tackle these challenges effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My crude product is an oil and won't crystallize. How can I proceed with purification?

Answer: Oiling out is a common problem, especially when significant amounts of impurities are present, which can act as a eutectic mixture. Here’s a systematic approach to address this:

  • Initial Solvent Trituration: Before attempting a full recrystallization, try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often help in removing highly non-polar impurities and may induce crystallization of your target compound.

  • Solvent System Screening for Recrystallization: If trituration fails, a systematic screening for a suitable recrystallization solvent is necessary. The ideal solvent should dissolve your compound poorly at room temperature but completely at an elevated temperature. Given the structure of your compound (a polar nitro group and a relatively non-polar pyrazole backbone), consider the following solvent systems:

    • Ethanol/Water

    • Methanol/Water

    • Ethyl Acetate/Hexanes

    • Dichloromethane/Hexanes

    • Toluene

  • If Recrystallization Fails, Opt for Chromatography: If a suitable recrystallization solvent cannot be found, column chromatography is the most reliable method for purifying oily products.

Question 2: I am seeing multiple spots on my TLC plate after synthesis. How do I identify the product spot and choose a column chromatography solvent system?

Answer: Identifying your product on a TLC plate and developing an effective solvent system for column chromatography are crucial steps.

  • Identifying the Product Spot:

    • Rf Value: The product, this compound, is more polar than the starting material, 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone, due to the presence of the nitro group. Therefore, the product should have a lower Rf value (it will travel a shorter distance up the TLC plate).

    • UV Visualization: Both the starting material and the product are UV active. The nitrated product may show a more intense spot under UV light.

    • Staining: If you are unsure, using a potassium permanganate stain can be helpful. The starting material might react more readily with the stain than the nitrated product.

  • Choosing a Solvent System for Column Chromatography:

    • The goal is to find a solvent system where the Rf of your target compound is between 0.2 and 0.4, and there is good separation between the product and the major impurities.

    • A common starting point for compounds of this polarity is a mixture of ethyl acetate and hexanes. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.

    • For very polar impurities that are difficult to separate, consider adding a small amount of a more polar solvent like methanol to your eluent system.

Question 3: My compound seems to be degrading on the silica gel column. What can I do?

Answer: The acidity of standard silica gel can sometimes cause degradation of sensitive compounds. Here are some strategies to mitigate this:

  • Deactivating the Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica gel. This is done by preparing a slurry of the silica gel in your chosen solvent system and adding a small amount of a base, such as triethylamine (typically 0.1-1% of the total solvent volume).

  • Using an Alternative Stationary Phase: If deactivation is not sufficient, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds like pyrazoles.

  • Minimizing Contact Time: Work efficiently to minimize the time your compound spends on the column. Flash chromatography, where the solvent is pushed through the column with positive pressure, is preferable to gravity chromatography.

Question 4: After column chromatography, my 'pure' fractions still show a minor impurity by ¹H NMR. What are my options?

Answer: This indicates that the impurity has a very similar polarity to your product.

  • Re-chromatography with a Shallow Gradient: If the impurity is still present, a second round of column chromatography using a very shallow solvent gradient around the elution point of your compound can improve separation.

  • Recrystallization: Now that the bulk of the impurities has been removed, recrystallization is often more successful. Screen for a suitable solvent system as described in the answer to Question 1.

  • Preparative HPLC: If both column chromatography and recrystallization fail to remove the persistent impurity, preparative High-Performance Liquid Chromatography (HPLC) may be necessary for achieving high purity, albeit with a lower recovery.

Frequently Asked Questions (FAQs)

What is the expected appearance of pure this compound?

Pure this compound is expected to be a crystalline solid, likely with a white to pale yellow color.

What are the key characterization signals to look for to confirm the identity and purity of my product?

  • ¹H NMR:

    • Two singlets for the two methyl groups on the pyrazole ring.

    • A singlet for the methylene (CH₂) protons of the acetone group.

    • A singlet for the methyl (CH₃) protons of the acetone group.

    • The absence of a signal for the C4-H of the pyrazole ring, which would be present in the starting material.

  • ¹³C NMR:

    • Signals corresponding to the carbonyl carbon, the two pyrazole methyl carbons, the methylene carbon, and the acetone methyl carbon.

    • Signals for the pyrazole ring carbons, with the C4 carbon signal being significantly shifted due to the nitro group.

  • IR Spectroscopy:

    • Strong characteristic peaks for the nitro group (NO₂) stretches, typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹.

    • A strong peak for the carbonyl (C=O) stretch of the acetone group, typically around 1715 cm⁻¹.

  • Mass Spectrometry:

    • The molecular ion peak corresponding to the molecular weight of the compound (C₈H₁₁N₃O₃, MW: 197.19 g/mol ).

What is a good starting point for a recrystallization solvent?

Based on the solubility of similar pyrazole derivatives, a mixture of ethanol and water is a good starting point. Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to induce crystallization.

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed for the purification of a crude reaction mixture containing this compound and common impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column with a stopcock

  • Collection tubes

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • TLC Analysis and Solvent System Selection: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a TLC plate. c. Develop the TLC plate in a series of solvent systems with increasing polarity (e.g., 10%, 20%, 30% ethyl acetate in hexanes). d. Visualize the plate under a UV lamp to identify the spots. e. Select a solvent system that gives your product an Rf value of approximately 0.2-0.4 and provides good separation from impurities.

  • Column Packing: a. Prepare a slurry of silica gel in the initial, low-polarity eluent. b. Pack the column with the slurry, ensuring there are no air bubbles. c. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: a. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. c. Carefully add the dry powder to the top of the packed column.

  • Elution and Fraction Collection: a. Begin eluting the column with the selected solvent system. b. Collect fractions in test tubes or vials. c. Monitor the elution process by TLC, spotting every few fractions.

  • Isolation of the Pure Product: a. Once the desired product starts to elute, collect the pure fractions. b. Combine the fractions that contain the pure product. c. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying the product after initial purification by chromatography or if the crude product is a solid with a relatively high purity.

Materials:

  • Crude or partially purified this compound

  • Recrystallization solvent (e.g., ethanol, water)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent (e.g., ethanol). c. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Inducing Crystallization: a. If using a mixed solvent system (e.g., ethanol/water), add the second solvent (water) dropwise to the hot solution until it becomes slightly cloudy. b. Remove the flask from the heat and allow it to cool slowly to room temperature. c. For better crystal formation, you can then place the flask in an ice bath.

  • Isolation of Crystals: a. Collect the crystals by vacuum filtration using a Buchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent. c. Dry the crystals under vacuum to remove any residual solvent.

Visualization of Workflows

Troubleshooting Logic for Purification

Troubleshooting_Purification start Crude Product is_solid Is the product a solid? start->is_solid oily_product Product is an oil is_solid->oily_product No solid_product Product is a solid is_solid->solid_product Yes triturate Triturate with non-polar solvent triturate->is_solid recrystallize Attempt Recrystallization recrystallize_success Pure Solid Product recrystallize->recrystallize_success Success recrystallize_fail Recrystallization Fails recrystallize->recrystallize_fail Failure column_chrom Column Chromatography oily_product->triturate solid_product->recrystallize column_chrom_needed Proceed to Column Chromatography recrystallize_fail->column_chrom_needed column_chrom_needed->column_chrom Column_Chromatography_Workflow start Start: Crude Mixture tlc 1. TLC Analysis & Solvent Selection start->tlc packing 2. Column Packing (Silica/Alumina) tlc->packing loading 3. Sample Loading (Dry Loading Recommended) packing->loading elution 4. Elution & Fraction Collection loading->elution monitoring 5. Monitor Fractions by TLC elution->monitoring combine 6. Combine Pure Fractions monitoring->combine evaporation 7. Solvent Evaporation combine->evaporation product End: Purified Product evaporation->product

Technical Support Center: Optimizing the Synthesis of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide dedicated to the synthesis of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone. This resource is designed for researchers and drug development professionals seeking to enhance reaction yields and troubleshoot common experimental challenges. The following information synthesizes established chemical principles with practical, field-proven insights to guide you through optimizing this crucial N-alkylation reaction.

Reaction Overview and Mechanism

The synthesis of this compound is fundamentally an N-alkylation of the 3,5-dimethyl-4-nitropyrazole ring with an acetone synthon, typically chloroacetone.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A base is required to deprotonate the acidic N-H of the pyrazole, forming a nucleophilic pyrazolide anion. This anion then attacks the electrophilic carbon of chloroacetone, displacing the chloride leaving group to form the desired product.

Reaction_Mechanism Figure 1: N-Alkylation Reaction Pathway cluster_products Products & Byproducts Pyrazole 3,5-dimethyl-4-nitropyrazole Anion Pyrazolide Anion (Nucleophile) Pyrazole->Anion Base Base (e.g., K₂CO₃) ProtonatedBase Protonated Base Chloroacetone Chloroacetone Product 1-(3,5-dimethyl-4-nitro- 1H-pyrazol-1-yl)acetone Anion->Product + Chloroacetone Chloride Cl⁻

Caption: Figure 1: N-Alkylation Reaction Pathway

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or has failed completely. What are the primary causes?

A1: Low yields in this synthesis typically stem from three main areas: incomplete deprotonation, suboptimal reaction conditions, or poor reagent quality.

  • Incomplete Deprotonation: The pyrazole N-H proton must be removed to form the active nucleophile. If the base is too weak or used in insufficient quantity, the concentration of the pyrazolide anion will be low, leading to a sluggish or incomplete reaction.

    • Solution: Switch to a stronger base or ensure the current base is anhydrous and used in slight excess (1.1-1.5 equivalents). Sodium hydride (NaH) is a strong, non-nucleophilic base that can be very effective, though it requires handling under an inert atmosphere.[2] Potassium carbonate (K₂CO₃) is a common and safer choice but may require higher temperatures to be effective.[2][3]

  • Suboptimal Conditions: N-alkylation reactions often require thermal energy to proceed at a reasonable rate.

    • Solution: Increase the reaction temperature. Refluxing in a suitable solvent like acetonitrile or DMF is a standard practice.[4] Additionally, monitor the reaction over a longer period using Thin Layer Chromatography (TLC) to ensure it has reached completion before work-up.[4]

  • Reagent Purity: Chloroacetone is a lachrymator and can degrade over time. The starting pyrazole must be pure and dry.

    • Solution: Use freshly opened or distilled chloroacetone. Ensure your 3,5-dimethyl-4-nitropyrazole is dry, as water can quench the base and interfere with the reaction.

Q2: I'm observing multiple spots on my TLC plate, suggesting significant byproduct formation. What are these side reactions?

A2: While this specific synthesis is not prone to regioselectivity issues due to the symmetry of the pyrazole, other side reactions can reduce the yield of the desired product.

  • Self-Condensation of Chloroacetone: Under basic conditions, chloroacetone can undergo self-condensation or other side reactions. This is more prevalent with stronger bases or at very high temperatures.

  • Degradation: The nitro group can sometimes be susceptible to degradation under harsh basic conditions and prolonged heating, leading to complex byproduct mixtures.

  • O-Alkylation (Minor): While N-alkylation is overwhelmingly favored for pyrazoles, trace amounts of O-alkylation of the nitro group are theoretically possible, though highly unlikely to be a major pathway.

Solution: Add the chloroacetone dropwise to the mixture of the pyrazole and base, rather than all at once. This maintains a low instantaneous concentration of the alkylating agent, minimizing self-condensation. Avoid excessively high temperatures or prolonged reaction times after the starting material has been consumed.

Troubleshooting_Workflow Figure 2: Workflow for Diagnosing Low Yield Start Low Yield Observed CheckSM Check TLC: Is Starting Pyrazole Consumed? Start->CheckSM CheckBase Evaluate Base: Is it strong enough? Is it anhydrous? CheckSM->CheckBase No SideRxns Multiple Spots on TLC: Consider Side Reactions CheckSM->SideRxns Yes CheckTemp Evaluate Conditions: Is temperature high enough? Has it run long enough? CheckBase->CheckTemp Base is OK Sol_Base Action: Use stronger/anhydrous base (e.g., NaH). Increase equivalents. CheckBase->Sol_Base CheckPurity Evaluate Reagents: Are starting materials pure and dry? CheckTemp->CheckPurity Conditions are OK Sol_Temp Action: Increase temperature (reflux). Increase reaction time. CheckTemp->Sol_Temp Sol_Purity Action: Use fresh/purified reagents. CheckPurity->Sol_Purity Sol_SideRxns Action: Add chloroacetone dropwise. Optimize temperature and time. SideRxns->Sol_SideRxns

Caption: Figure 2: Workflow for Diagnosing Low Yield

Q3: The final product is proving difficult to purify. What are the best strategies?

A3: Purification can be challenging if side reactions have occurred. A multi-step approach is often best.

  • Aqueous Work-up: First, perform a standard aqueous work-up to remove the base and any water-soluble salts.

  • Recrystallization: This is the most effective method for obtaining high-purity crystalline solids.[5] Experiment with different solvent systems. A good starting point is a polar protic solvent like ethanol or isopropanol, or a mixture such as ethyl acetate/hexane.

  • Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography is the next step.[6] Use a gradient of ethyl acetate in hexane to elute the components.

  • Acid Salt Formation: For intractable purification issues, the product can be dissolved in a suitable solvent (like acetone or ether) and treated with an acid (e.g., phosphoric acid or HCl) to precipitate the corresponding acid addition salt, which can be highly crystalline and pure.[7] The free base can then be regenerated if necessary.

FAQs and Recommended Protocol

Q1: What is a reliable, standard protocol to use as a starting point for this synthesis?

A1: The following protocol is a robust starting point based on common N-alkylation procedures for pyrazoles.[2][3][6]

Reagent Equivalents Purpose
3,5-dimethyl-4-nitropyrazole1.0Starting Material
Potassium Carbonate (K₂CO₃), anhydrous1.5Base
Chloroacetone1.1Alkylating Agent
Dimethylformamide (DMF)-Solvent

Experimental Protocol:

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-dimethyl-4-nitropyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (approx. 5-10 mL per gram of pyrazole).

  • Heating: Begin stirring and heat the mixture to 80-90 °C.

  • Alkylation: Once the mixture is at temperature, add chloroacetone (1.1 eq) dropwise via syringe over 15-20 minutes.

  • Reaction: Maintain the temperature and allow the reaction to stir for 4-12 hours. Monitor the reaction's progress periodically by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexane as the mobile phase).

  • Work-up: Once the starting pyrazole is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or via silica gel chromatography as needed.

Q2: Are there any specific safety precautions for this reaction?

A2: Yes. Standard laboratory safety practices should be followed, with special attention to:

  • Chloroacetone: It is a potent lachrymator and toxic. Handle it exclusively in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Sodium Hydride (if used): NaH is a flammable solid that reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: DMF and other organic solvents are flammable and have associated health risks. Avoid inhalation and skin contact.

References
  • BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
  • BenchChem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions.
  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • NIH. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives.
  • BenchChem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • BenchChem. (n.d.). 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone.
  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • JOCPR. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives.
  • Chemcd. (n.d.). This compound, 1002651-00-4.
  • Hit2Lead. (n.d.). BB-5911619.
  • TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
  • Google Patents. (n.d.). Method for preparing 3.5-dimethylpyrazole.
  • NIH. (n.d.). 3,5-Bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate.
  • Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole.
  • Connect Journals. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES.
  • PubMed. (n.d.). 3,5-Bis(2,4-dinitro-phen-yl)-4-nitro-1H-pyrazole acetone monosolvate.

Sources

Technical Support Center: Synthesis of Nitro-pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of nitro-pyrazoles. This guide is designed to provide expert insights and practical solutions to the common side reactions and challenges encountered during these sensitive electrophilic substitution reactions. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the synthesis of nitro-pyrazoles.

Q1: Why is the yield of my pyrazole nitration reaction consistently low?

A1: Low yields are often symptomatic of several underlying issues. The most common culprits are the decomposition of the starting material or product under harsh reaction conditions and incomplete reactions. The nitration of pyrazoles is highly exothermic; poor temperature control can lead to rapid degradation and the formation of tarry byproducts[1]. Conversely, if conditions are too mild or the reaction time is too short, the reaction may not proceed to completion.

Q2: My final product is a mixture of regioisomers. What is the primary factor controlling selectivity?

A2: Regioselectivity is the most critical challenge in nitro-pyrazole synthesis and is overwhelmingly controlled by the reaction conditions, specifically the choice of nitrating agent and the acidity of the medium[2]. The electronic nature of the pyrazole ring can be modulated by protonation. In strongly acidic media, the pyrazole nitrogen becomes protonated, deactivating the ring and potentially favoring nitration on other substituents (like an N-phenyl group)[2][3][4]. Milder systems allow the electron-rich pyrazole ring to react, typically at the C4 position[2][5].

Q3: I'm observing N-nitration instead of the desired C-nitration. Why does this happen and how can I prevent it?

A3: N-nitration occurs when the N1 position of the pyrazole is unsubstituted and reaction conditions are not acidic enough to fully protonate the ring nitrogens[2]. Under these circumstances, the N1 nitrogen remains a potent nucleophile and can be attacked by the electrophile. This N-nitro pyrazole is often an intermediate that can be thermally or acid-catalyzed to rearrange to the more stable C-nitro product, typically 4-nitropyrazole[2][6][7]. To avoid isolating the N-nitro intermediate, ensure sufficiently acidic conditions or consider protecting the N1 position prior to nitration.

Q4: My reaction mixture turned dark brown and formed a tar-like substance. What went wrong?

A4: Tar formation is a clear sign of substrate or product decomposition[8]. This is typically caused by excessively harsh conditions, such as high concentrations of strong acids, elevated temperatures, or the presence of highly activating groups on the pyrazole ring that increase its sensitivity. Careful control of the reaction temperature (e.g., 0–10 °C) and slow, controlled addition of the nitrating agent are crucial to prevent thermal runaways[1].

In-Depth Troubleshooting Guide

This guide provides a detailed analysis of specific problems, their chemical origins, and actionable solutions.

Problem 1: Poor Regioselectivity in N-Substituted Pyrazoles

Symptom: Your NMR and LC-MS analyses show a mixture of products, with nitration occurring on the pyrazole ring at the C4-position and on an N1-aryl substituent (e.g., the para-position of a phenyl ring).

Causality: This issue arises from the competition between two potential sites for electrophilic attack. The outcome is dictated by the state of the pyrazole ring under the reaction conditions.

  • Under strongly acidic conditions (e.g., HNO₃/H₂SO₄): The pyrazole ring's N2 atom is protonated, forming a pyrazolium ion. This positive charge strongly deactivates the heterocyclic ring towards further electrophilic attack[2][3]. Consequently, the nitronium ion (NO₂⁺) preferentially attacks the less deactivated N1-phenyl substituent[4].

  • Under milder, less acidic conditions (e.g., HNO₃ in Ac₂O): The pyrazole ring is not significantly protonated and remains a highly electron-rich aromatic system. The C4 position is the most electron-rich and thus the most susceptible to electrophilic attack, leading to selective C4-nitration[2][5].

Recommended Solutions:

Goal Recommended System Key Parameters Rationale
Nitration on C4 of Pyrazole Ring Nitric Acid in Acetic Anhydride (Acetyl Nitrate)Low temperature (0 °C), controlled addition.[2]Milder system that avoids extensive protonation of the pyrazole ring, preserving its nucleophilicity.[4]
Nitration on N1-Aryl Substituent Mixed Acid: Conc. Nitric Acid & Conc. Sulfuric AcidLow temperature (0-15 °C), controlled addition.[2]Strong acid medium protonates and deactivates the pyrazole ring, directing nitration to the appended aryl group.[3][4]

Troubleshooting Workflow for Regioselectivity

G start Start: Mixture of C4-nitro and Aryl-nitro Isomers q1 What is the desired product? start->q1 c4_path C4-Nitro Pyrazole q1->c4_path C4-Nitration aryl_path Aryl-Nitro Product q1->aryl_path Aryl-Nitration solution_c4 Switch to Milder System: HNO₃ in Acetic Anhydride (Ac₂O) c4_path->solution_c4 solution_aryl Use Stronger System: Conc. HNO₃ / Conc. H₂SO₄ aryl_path->solution_aryl params_c4 Maintain Temperature at 0°C. Monitor reaction by TLC. solution_c4->params_c4 end Desired Regioisomer Achieved params_c4->end params_aryl Ensure sufficient H₂SO₄ concentration. Maintain Temperature < 15°C. solution_aryl->params_aryl params_aryl->end

Caption: Decision workflow for optimizing regioselectivity.

Problem 2: Formation of Dinitro- and Polysubstituted Products

Symptom: Your mass spectrometry data reveals peaks corresponding to the desired mononitrated product, but also significant signals for dinitro- or even trinitro-species.

Causality: Over-nitration occurs when the reaction conditions are too severe or when the initially formed mononitro-pyrazole is not sufficiently deactivated to prevent a second nitration. The introduction of a nitro group is deactivating, but if the nitrating agent is highly reactive and present in excess, further substitution can occur[9]. The synthesis of specific dinitropyrazole isomers often requires a multi-step approach, for instance, via N-nitration followed by thermal rearrangement to control the substitution pattern[10][11].

Recommended Solutions:

  • Stoichiometry Control: Reduce the equivalents of the nitrating agent to 1.0-1.1 equivalents relative to the pyrazole substrate.

  • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 0 °C or below) to decrease the system's reactivity[1].

  • Reaction Monitoring: Closely monitor the reaction's progress using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the subsequent formation of polysubstituted byproducts.

  • Stepwise Synthesis: For specific isomers like 3,5-dinitropyrazole, a deliberate multi-step synthesis involving N-nitration and thermal rearrangement is often more effective than direct dinitration[10][12].

Problem 3: Suspected Pyrazole Ring Opening or Degradation

Symptom: The reaction results in a very low yield of the desired product, accompanied by a complex mixture of unidentifiable byproducts or significant tar formation.

Causality: While the pyrazole ring is generally stable, certain substitution patterns can make it susceptible to degradation under strongly oxidizing or acidic nitrating conditions. In some unusual cases, the formation of transient species like pyrazole nitrenes can lead to complex rearrangement cascades involving ring-opening and recyclization[13][14][15][16]. This is not a common side reaction in standard nitrations but highlights the potential for unexpected pathways. More commonly, severe conditions can simply lead to oxidative degradation of the molecule.

Recommended Solutions:

  • Milder Nitrating Agents: If degradation is suspected, switch from mixed acid to a less aggressive system like acetyl nitrate or bismuth nitrate[17].

  • Protecting Groups: If the pyrazole contains other sensitive functional groups, consider protecting them before attempting nitration.

  • Purification of Starting Material: Ensure the starting pyrazole is free of impurities that could catalyze decomposition pathways[1].

Key Experimental Protocols

These protocols are provided as a self-validating framework. Success relies on strict adherence to the described conditions, which are designed to favor a specific outcome.

Protocol A: Selective C4-Nitration of 1-Phenylpyrazole

This protocol is optimized for nitration on the electron-rich pyrazole ring[2].

Diagram of the C4-Nitration Workflow

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Work-up prep1 Dissolve 1-phenylpyrazole in Acetic Anhydride (Ac₂O) prep2 Cool solution to 0°C (ice-water bath) prep1->prep2 reagent2 Add HNO₃/Ac₂O solution dropwise to pyrazole solution prep2->reagent2 reagent1 Prepare pre-cooled solution of fuming HNO₃ in Ac₂O reagent1->reagent2 reagent3 CRITICAL: Maintain Temperature at 0°C reagent2->reagent3 rxn Stir at 0°C for several hours (Monitor by TLC) reagent3->rxn workup Pour mixture onto crushed ice rxn->workup filter Collect precipitate by filtration workup->filter wash Wash with cold water until neutral filter->wash dry Dry and recrystallize wash->dry

Caption: Experimental workflow for selective C4-nitration.

Step-by-Step Methodology:

  • Preparation: In a flask equipped with a magnetic stirrer and thermometer, dissolve 1-phenylpyrazole (1.0 eq) in acetic anhydride (Ac₂O). Cool the resulting solution to 0 °C using an ice-water bath[2].

  • Reagent Addition: In a separate vessel, prepare a nitrating solution by carefully adding fuming nitric acid (1.05 eq) to acetic anhydride, ensuring this mixture is also pre-cooled to 0 °C. Add this nitrating solution dropwise to the pyrazole solution. It is critical to maintain the reaction temperature at 0 °C throughout the addition[2].

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for several hours. Monitor the reaction's progress by TLC to determine when the starting material has been fully consumed.

  • Work-up and Isolation: Pour the reaction mixture onto a generous amount of crushed ice with stirring. Collect the precipitated solid product by filtration, wash it thoroughly with cold water until the washings are neutral, and then dry the product. The crude product can be further purified by recrystallization from a suitable solvent like ethanol[2].

Protocol B: Selective Phenyl-Ring Nitration of 1-Phenylpyrazole

This protocol is optimized for nitration on the N1-phenyl substituent by deactivating the pyrazole ring[2].

Step-by-Step Methodology:

  • Preparation: Add concentrated sulfuric acid (H₂SO₄) to a flask and cool it to below 10 °C. Add 1-phenylpyrazole (1.0 eq) portion-wise to the cold sulfuric acid, ensuring the temperature remains low.

  • Reagent Addition: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid, keeping the mixture cool. Add this "mixed acid" dropwise to the pyrazole solution, ensuring the reaction temperature does not exceed 12-15 °C[2].

  • Reaction: Stir the mixture at this temperature for 1-2 hours after the addition is complete.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The product, 1-(p-nitrophenyl)pyrazole, should precipitate out. Collect the solid by filtration, wash with cold water until neutral, and dry. Recrystallization may be necessary for further purification[2].

References

  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. (2021). Molecules. [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). Molecules. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2007). The Journal of Organic Chemistry. [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023). ACS Omega. [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. (2023). Preprints.org. [Link]

  • Selective O- and N-nitration of steroids fused to the pyrazole ring. (2015). ResearchGate. [Link]

  • Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties. (2018). Chemistry – A European Journal. [Link]

  • Nitropyrazoles: 18. Synthesis and transformations of 5-amino-3,4-dinitropyrazole. (2009). ResearchGate. [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). PubMed. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Organic Chemistry Portal. [Link]

  • Dinitropyrazoles. (2018). ResearchGate. [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). Molecules. [Link]

  • Pyrazole synthesis. (2022). Organic Chemistry Portal. [Link]

  • Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. (1959). Canadian Journal of Chemistry. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2007). ACS Publications. [Link]

  • The Kinetics and Mechanism of Heteroaromatic Nitration. Part 11. Pyraxole and. (1965). RSC Publishing. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). MDPI. [Link]

  • Nitropyrazoles (review). (2013). ResearchGate. [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). JACS Au. [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). National Institutes of Health. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2012). Molecules. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]

  • Process for the purification of pyrazoles. (2009).
  • Method for purifying pyrazoles. (2011).
  • What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? (2017). ResearchGate. [Link]

  • REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: V. NITRATIONS OF 1,3- AND 1,5-DIPHENYLPYRAZOLES. (1962). Scilit. [Link]

  • Pyrazole. (n.d.). University of Babylon. [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N-N Bond Coupling. (2016). SciSpace. [Link]

  • Manipulating nitration and stabilization to achieve high energy. (2023). Proceedings of the National Academy of Sciences. [Link]

  • Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. (1970). ACS Publications. [Link]

Sources

Technical Support Center: A Guide to Refining Experimental Methods for Pyrazole Compound Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole compound analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of characterizing pyrazole-containing molecules. Pyrazoles are a versatile class of heterocyclic compounds with a wide range of biological activities, making their precise analysis critical for advancing pharmaceutical research.[1][2][3][4][5] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental analysis.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Troubleshooting and FAQs

NMR spectroscopy is a cornerstone technique for the structural elucidation of pyrazole derivatives.[6] However, the unique electronic and structural features of the pyrazole ring can lead to complex and sometimes confusing spectra.

Frequently Asked Questions (FAQs)

Q1: Why do the signals for the C3 and C5 protons/carbons in my pyrazole appear broad or as a single averaged signal in the NMR spectrum?

This is a frequently observed phenomenon due to annular tautomerism. The proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions, creating an equilibrium between two tautomeric forms. When this exchange is rapid on the NMR timescale, the distinct signals for the C3 and C5 positions (and their attached protons in ¹H NMR) coalesce into a single, often broad, signal.[7]

Q2: My N-H proton signal in the ¹H NMR spectrum is either extremely broad or completely absent. What is the reason for this?

The disappearance or significant broadening of the N-H proton signal is also a consequence of proton exchange.[7] This can be due to:

  • Intermolecular Exchange: The N-H proton can exchange with other pyrazole molecules, residual water in the solvent, or any acidic or basic impurities.

  • Quadrupole Moment of Nitrogen: The ¹⁴N nucleus possesses a quadrupole moment that can lead to efficient relaxation of the attached proton, resulting in a broader signal.[7]

  • Solvent Effects: In protic solvents like D₂O or CD₃OD, the N-H proton will readily exchange with the deuterium of the solvent, rendering it invisible in the ¹H NMR spectrum.[7]

Troubleshooting Guide: Resolving Tautomerism in NMR

When facing challenges with tautomerism, the following experimental adjustments can be made:

1. Low-Temperature NMR:

  • Principle: By decreasing the temperature of the NMR experiment, the rate of proton exchange can be slowed down.[7] This may allow for the resolution of separate signals for the C3 and C5 positions of each individual tautomer.

  • Protocol:

    • Sample Preparation: Dissolve the pyrazole compound in a suitable deuterated solvent with a low freezing point (e.g., dichloromethane-d₂, toluene-d₈).

    • Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (298 K).

    • Incremental Cooling: Gradually lower the probe temperature in 10-20 K increments.

    • Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

    • Data Acquisition: Record spectra at each temperature until the averaged signals split into distinct sets of signals corresponding to each tautomer.

2. Solvent Selection:

  • Principle: The rate of proton exchange is highly dependent on the solvent. Aprotic, non-polar solvents can slow down the exchange, while protic solvents can accelerate it.[7]

  • Recommendation: Utilize dry, aprotic solvents such as benzene-d₆ or chloroform-d to minimize proton exchange.

3. Solid-State NMR (CP/MAS):

  • Principle: In the solid state, pyrazole derivatives typically exist in a single, fixed tautomeric form. Solid-state NMR can be employed to identify this dominant tautomer.[7]

Section 2: High-Performance Liquid Chromatography (HPLC) - Method Development and Troubleshooting

HPLC is a powerful technique for the separation, purification, and quantification of pyrazole compounds.[8][9] However, developing a robust and efficient HPLC method can be challenging.

Frequently Asked Questions (FAQs)

Q1: I am observing poor peak shape (e.g., tailing or fronting) for my pyrazole compound. What are the likely causes?

Poor peak shape can arise from several factors:

  • Secondary Interactions: The basic nitrogen atoms in the pyrazole ring can interact with residual acidic silanol groups on the surface of silica-based columns, leading to peak tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the pyrazole compound, influencing its retention and peak shape.

Q2: How can I improve the resolution between my pyrazole compound and its impurities?

Improving resolution often involves optimizing several chromatographic parameters:

  • Mobile Phase Composition: Adjusting the ratio of organic solvent to aqueous buffer can significantly impact selectivity.

  • Column Chemistry: Trying a different stationary phase (e.g., C8, Phenyl-Hexyl) can alter the retention mechanism and improve separation.

  • Gradient Elution: Employing a gradient elution, where the mobile phase composition changes over time, can help to resolve closely eluting peaks.

Troubleshooting Guide: Optimizing HPLC Separation of Pyrazoles

Workflow for HPLC Method Development:

Caption: A logical workflow for developing a robust HPLC method for pyrazole analysis.

Detailed Protocol for Method Development:

  • Initial Conditions:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A simple starting point is a mixture of acetonitrile and water (or a buffer like 0.1% formic acid in water). Begin with an isocratic elution (e.g., 50:50 acetonitrile:water).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the pyrazole compound has maximum absorbance (e.g., 254 nm).[10]

  • Optimization:

    • Peak Tailing: If peak tailing is observed, add a competing base like triethylamine (TEA) to the mobile phase (0.1%) to block the active silanol groups. Alternatively, use a base-deactivated column.

    • Retention Time: To decrease retention time, increase the percentage of the organic solvent. To increase retention time, decrease the organic solvent percentage.

    • Resolution: If co-elution occurs, try changing the organic modifier (e.g., from acetonitrile to methanol) or the pH of the aqueous phase. A shallow gradient can often improve the separation of complex mixtures.

Quantitative Data Summary for HPLC Method Development:

ParameterInitial ConditionOptimized ConditionRationale for Change
Mobile Phase 50:50 ACN:H₂O70:30 ACN:0.1% Formic AcidImproved peak shape and resolution
Flow Rate 1.0 mL/min0.8 mL/minIncreased retention time for better separation
Column Temp. Ambient30 °CImproved peak efficiency
Detection λ 254 nm237 nmIncreased sensitivity[8]

Section 3: Mass Spectrometry (MS) - Fragmentation and Interpretation

Mass spectrometry is a vital tool for confirming the molecular weight and elucidating the structure of pyrazole derivatives through fragmentation analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common fragmentation pathways for pyrazole compounds in mass spectrometry?

The fragmentation of the pyrazole ring is a key diagnostic feature. Common fragmentation patterns involve the cleavage of the N-N bond and subsequent loss of small neutral molecules like HCN or N₂. The substituents on the pyrazole ring will also direct the fragmentation pathways.

Q2: I am having difficulty obtaining a clear molecular ion peak for my pyrazole derivative. What could be the issue?

The stability of the molecular ion can be influenced by the ionization technique and the structure of the compound.

  • Ionization Technique: Electron Ionization (EI) can sometimes be too harsh, leading to extensive fragmentation and a weak or absent molecular ion. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are often more suitable for preserving the molecular ion.

  • Compound Lability: Highly functionalized or thermally unstable pyrazole derivatives may fragment easily in the ion source.

Troubleshooting Guide: Interpreting Pyrazole Mass Spectra

Logical Flow for MS Fragmentation Analysis:

MS_Fragmentation A Identify Molecular Ion Peak (M+) B Propose Initial Fragmentation (e.g., loss of substituent) A->B C Analyze Key Fragment Ions B->C D Consider Ring Cleavage Pathways C->D E Correlate with Structure D->E

Sources

Technical Support Center: Optimization of Pyrazole Synthesis Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of pyrazole synthesis, troubleshoot common experimental hurdles, and optimize reaction outcomes. Pyrazoles are a cornerstone of many pharmaceuticals and agrochemicals, making their efficient synthesis a critical endeavor.[1][2] This resource provides in-depth, field-proven insights to enhance the robustness and efficiency of your synthetic protocols.

Part 1: Foundational Synthesis Strategies & Common Pitfalls

The classical and still widely practiced method for pyrazole synthesis is the Knorr cyclocondensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[3][4][5][6] While straightforward in principle, this reaction is often plagued by challenges such as low yields, the formation of regioisomeric mixtures, and difficult purifications.[7][8]

Modern advancements have introduced a variety of alternative and complementary strategies, including multicomponent reactions (MCRs), 1,3-dipolar cycloadditions, and innovative methodologies leveraging microwave irradiation and flow chemistry to improve efficiency and sustainability.[9][10][11][12][13]

Visualizing the Core Challenge: The Knorr Pyrazole Synthesis Workflow

The following workflow diagram illustrates the critical steps and potential failure points in a typical Knorr pyrazole synthesis. Understanding this process is the first step in effective troubleshooting.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1,3-Dicarbonyl Compound C Mixing & Reaction (Solvent, Temp, Catalyst) A->C B Hydrazine Derivative B->C D In-Process Monitoring (TLC, LC-MS) C->D Sampling E Quenching & Extraction C->E X1 Regioisomer Formation C->X1 X2 Low Yield C->X2 X3 Side Product Formation C->X3 D->C Adjust Conditions F Purification (Crystallization, Chromatography) E->F G Characterization (NMR, MS, etc.) F->G X4 Purification Difficulty F->X4 H Yield & Purity Assessment G->H

Caption: Knorr Pyrazole Synthesis Workflow and Common Failure Points.

Part 2: Troubleshooting Guide

This section addresses specific issues encountered during pyrazole synthesis in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Pyrazole

Q: I've set up my Knorr synthesis reaction, but after the recommended reaction time, TLC/LC-MS analysis shows either no product or very low conversion of starting materials. What should I investigate?

A: Low or no yield is a common frustration. The root cause often lies in one of several key areas: reactant quality, reaction conditions, or the catalytic system.

Troubleshooting Steps:

  • Verify Reactant Quality:

    • Hydrazine Stability: Hydrazine and its derivatives can degrade over time. Use a freshly opened bottle or purify stored hydrazine. Phenylhydrazines are particularly susceptible to oxidation.

    • Dicarbonyl Purity: Ensure the 1,3-dicarbonyl compound is pure and free from contaminants that could interfere with the reaction.

  • Optimize Reaction Conditions:

    • Temperature: Many cyclocondensations require heating to overcome the activation energy. If the reaction is sluggish at room temperature, consider increasing the temperature. However, excessive heat can lead to side product formation.[9] A temperature screen is often a worthwhile optimization step.

    • Solvent: The choice of solvent can significantly impact reaction rates. Protic solvents like ethanol or acetic acid are commonly used and can facilitate proton transfer. Aprotic solvents like toluene or DMF may also be effective, sometimes in the presence of a catalyst.[14]

    • Catalyst: While some Knorr syntheses proceed without a catalyst, many benefit from the addition of an acid or base. A catalytic amount of a mineral acid (e.g., HCl, H₂SO₄) or an organic acid (e.g., acetic acid) can accelerate the reaction by protonating a carbonyl group, making it more electrophilic.[3][4]

  • Consider Alternative Synthetic Routes:

    • If optimizing the Knorr synthesis is unsuccessful, consider a different approach. For instance, microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[11][15][16][17]

Step-by-Step Protocol for a Catalyst Screen:

  • Set up several small-scale parallel reactions (e.g., in vials with stir bars).

  • To each vial, add the 1,3-dicarbonyl compound (1.0 eq) and the hydrazine derivative (1.1 eq) in the chosen solvent.

  • To each vial, add a different catalyst (e.g., Vial 1: no catalyst; Vial 2: 0.1 eq acetic acid; Vial 3: 0.1 eq HCl).

  • Run the reactions at a set temperature and monitor by TLC or LC-MS at regular intervals.

  • Compare the conversion rates to identify the most effective catalyst.

Issue 2: Formation of a Mixture of Regioisomers

Q: My synthesis with an unsymmetrical 1,3-dicarbonyl is yielding a mixture of two pyrazole isomers that are difficult to separate. How can I improve the regioselectivity?

A: This is a classic challenge in pyrazole synthesis.[7][8] The regiochemical outcome is determined by which of the two non-equivalent carbonyl groups of the dicarbonyl compound is attacked first by the substituted nitrogen of the hydrazine.

Causality and Control:

  • Electronic Effects: The more electrophilic carbonyl carbon will typically react faster. Electron-withdrawing groups adjacent to a carbonyl will increase its electrophilicity.

  • Steric Effects: The less sterically hindered carbonyl is more accessible to the nucleophilic hydrazine.

  • Reaction Conditions (pH): The pH of the reaction medium is a critical and often overlooked factor. Under acidic conditions, the reaction can be reversible, and the thermodynamically more stable isomer may be favored. In contrast, under neutral or basic conditions, the kinetically favored product, resulting from the initial attack on the more reactive carbonyl, is often dominant.[8]

Strategies for Improving Regioselectivity:

  • pH Control: This is the most powerful tool. Systematically vary the pH of your reaction. For example, compare the reaction in neutral ethanol, ethanol with catalytic acetic acid, and ethanol with a non-nucleophilic base.

  • Temperature Adjustment: Lowering the reaction temperature can sometimes enhance the kinetic selectivity, favoring one isomer over the other.

  • Bulky Reagents: Employing a sterically bulky hydrazine derivative can force the reaction to proceed at the less hindered carbonyl of the dicarbonyl compound.

  • Pre-formation of an Intermediate: In some cases, pre-reacting the dicarbonyl with a protecting group on one of the carbonyls can direct the initial attack of the hydrazine.

Visualizing the Regioselectivity Problem:

G cluster_reactants Reactants cluster_products Products A Unsymmetrical 1,3-Dicarbonyl C Reaction Conditions (pH, Temp, Solvent) A->C B Substituted Hydrazine B->C D Regioisomer 1 (e.g., Kinetic Product) C->D Path A E Regioisomer 2 (e.g., Thermodynamic Product) C->E Path B

Caption: Factors influencing regioselective pyrazole synthesis.

Issue 3: Difficult Purification of the Final Product

Q: My reaction appears to have worked, but I'm struggling to isolate a pure product. Column chromatography is tedious, and my compound seems to co-elute with impurities.

A: Purification is a frequent bottleneck. Strategies to simplify this step should be considered both during and after the reaction.

Troubleshooting Purification:

  • Reaction Work-up:

    • Acid-Base Extraction: Pyrazoles are weakly basic due to the lone pair on the N2 nitrogen.[18] This property can be exploited for purification. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The pyrazole will be protonated and move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the pure pyrazole extracted back into an organic solvent.

    • Precipitation/Crystallization: Often, the pyrazole product can be precipitated or crystallized from the reaction mixture by adding a non-solvent. For example, if the reaction is run in ethanol, adding cold water can often crash out the product.

  • Alternative Purification Techniques:

    • Recrystallization: If you can obtain a solid, even if impure, recrystallization is a powerful purification technique. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

    • Salt Formation: Similar to the acid-base extraction, the pyrazole can be converted into a crystalline salt with an acid, which can then be isolated and neutralized to give the pure product.[19][20]

  • Chromatography Optimization:

    • Deactivate Silica Gel: If your pyrazole is basic, it may stick to the acidic silica gel. Pre-treating the silica with a small amount of triethylamine in the eluent can improve recovery and peak shape.[21]

Part 3: FAQs - Modernizing Your Pyrazole Synthesis

Q1: I've heard about "green" synthesis methods for pyrazoles. What are the practical advantages?

A1: Green chemistry approaches aim to reduce the environmental impact of chemical synthesis.[22][23][24] For pyrazole synthesis, this often involves:

  • Using Water as a Solvent: Many pyrazole syntheses can be effectively run in water, sometimes with the aid of a catalyst, which eliminates the need for volatile organic solvents.[25]

  • Solvent-Free Reactions: Some reactions can be run neat, especially with microwave assistance, which significantly reduces waste.[14]

  • Recyclable Catalysts: The use of solid-supported catalysts or phase-transfer catalysts that can be recovered and reused improves the overall efficiency and sustainability of the process.[14] The primary advantages are reduced cost, increased safety, and minimized environmental footprint.

Q2: When should I consider using microwave-assisted synthesis?

A2: Microwave-assisted synthesis is an excellent option when you are facing long reaction times with conventional heating or when you need to rapidly screen a variety of substrates.[11][16] The key benefits are:

  • Drastically Reduced Reaction Times: Reactions that take hours can often be completed in minutes.[17]

  • Improved Yields: The rapid and uniform heating can minimize the formation of side products.

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure.

Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

ParameterConventional Heating (Oil Bath)Microwave-Assisted Synthesis
Reaction Time Hours to DaysMinutes
Energy Efficiency Low (heats the vessel and surroundings)High (heats the reaction mixture directly)
Temperature Control Less precise, potential for hotspotsHighly precise
Typical Yields VariableOften higher due to reduced side reactions
Scalability Well-established for large scaleCan be challenging for very large scale

Q3: What is flow chemistry, and how can it be applied to pyrazole synthesis?

A3: Flow chemistry involves performing reactions in a continuous stream through a tube or reactor, rather than in a batch-wise fashion in a flask.[10][13][26][27][28] This methodology offers significant advantages, particularly for optimization and scale-up:

  • Enhanced Safety: Small reaction volumes at any given time reduce the risks associated with exothermic reactions or the handling of hazardous intermediates.

  • Superior Control: Precise control over reaction parameters like temperature, pressure, and residence time leads to highly reproducible results.

  • Rapid Optimization: Reaction conditions can be varied quickly to find the optimal parameters.

  • Seamless Integration: Synthesis, work-up, and analysis can be integrated into a single continuous process.

A two-stage flow synthesis of pyrazoles has been developed where an acetophenone is first converted to an enaminone intermediate, which then reacts with hydrazine in a second reactor to form the pyrazole.[26] This approach allows for the optimization of each step independently.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate. [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. [Link]

  • Synthesis of Pyrazole Derivatives A Review. IJFMR. [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). MDPI. [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). Bentham Science. [Link]

  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed. [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Publications. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publishers. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. ResearchGate. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Semantic Scholar. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Method for purifying pyrazoles.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). PubMed. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). ACS Publications. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

  • Green synthesis of pyranopyrazole using microwave assisted techniques. (2020). GSC Online Press. [Link]

  • Process for the purification of pyrazoles.
  • Green Methods for the Synthesis of Pyrazoles: A Review. Taylor & Francis Online. [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. [Link]

  • pyrazole.pdf. CUTM Courseware. [Link]

  • Knorr Pyrazole Synthesis. Unknown Source. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2023). NIH. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. [Link]

Sources

Validation & Comparative

A Comparative Guide to 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone and Other Pyrazole Compounds for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a foundational element in medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents. This guide provides an in-depth technical comparison of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone with other notable pyrazole compounds, grounded in experimental data and established scientific principles. We will explore the synthesis, structure-activity relationships, and potential therapeutic applications, offering a comprehensive resource for your research endeavors.

Introduction to the Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of biologically active molecules.[1][2] Its structural versatility allows for substitutions at multiple positions, leading to a diverse range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] A prime example of the clinical success of pyrazole-based drugs is Celecoxib, a selective COX-2 inhibitor widely used for its anti-inflammatory effects.[6] This guide will focus on a specific, lesser-studied derivative, this compound, and contextualize its potential within the broader landscape of pyrazole chemistry.

Synthesis of this compound: A Plausible Synthetic Route

A plausible synthetic approach is outlined below, drawing parallels from the synthesis of similar 1-substituted pyrazole derivatives.[2]

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Nitration cluster_2 Step 3: N-Alkylation A Acetylacetone C 3,5-dimethylpyrazole A->C Condensation B Hydrazine Hydrate B->C D 3,5-dimethylpyrazole F 3,5-dimethyl-4-nitro-1H-pyrazole D->F Electrophilic Aromatic Substitution E Nitrating Agent (e.g., HNO3/H2SO4) E->F G 3,5-dimethyl-4-nitro-1H-pyrazole I This compound G->I Nucleophilic Substitution H Chloroacetone H->I

Sources

Confirming the Structure of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone via NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of chemical synthesis. In this guide, we delve into the structural elucidation of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone, a substituted pyrazole of interest, with a primary focus on the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings of its NMR spectrum, provide a detailed experimental protocol for data acquisition, and compare this technique with other analytical methods.

The Central Role of NMR in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for determining the structure of organic compounds.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For complex heterocyclic systems like substituted pyrazoles, NMR is indispensable for distinguishing between isomers and confirming the desired regiochemistry of substitution.[3][4]

The target molecule, this compound, possesses a unique arrangement of substituents on the pyrazole ring. The electron-withdrawing nitro group at the C4 position, along with the two methyl groups at C3 and C5, and the acetonyl group at the N1 position, create a distinct electronic environment that is reflected in the NMR spectrum.

Predicting the NMR Signature of this compound

Based on established principles of NMR spectroscopy and data from analogous substituted pyrazole derivatives, we can predict the characteristic ¹H and ¹³C NMR chemical shifts for our target compound.[5][6][7][8] The electron-withdrawing nature of the nitro group is expected to deshield the nearby protons and carbons, leading to downfield chemical shifts.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show three distinct singlets, each integrating to three protons, corresponding to the two methyl groups on the pyrazole ring and the methyl group of the acetone moiety. A singlet integrating to two protons is expected for the methylene group of the acetonyl substituent.

  • C3-CH₃ and C5-CH₃: These methyl groups are in different chemical environments due to the asymmetric substitution at N1. We can predict their signals to appear as sharp singlets. Based on data for similar 3,5-dimethylpyrazoles, these peaks are expected in the range of δ 2.2-2.6 ppm.[9][10]

  • CH₂ (acetonyl): The methylene protons adjacent to the pyrazole nitrogen and the carbonyl group will be deshielded and are expected to appear as a singlet around δ 5.3-5.6 ppm.[11]

  • CH₃ (acetonyl): The terminal methyl protons of the acetone group will be the most upfield, likely appearing as a singlet around δ 2.2-2.4 ppm.

Expected ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.

  • C=O (carbonyl): The carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of δ 200-205 ppm.

  • C3 and C5: These pyrazole ring carbons, bonded to methyl groups, are expected to have distinct chemical shifts. Their resonances are predicted to be in the aromatic region, around δ 140-150 ppm.[12][13][14]

  • C4: The carbon bearing the nitro group will be significantly deshielded and is expected to appear in the range of δ 125-135 ppm.[6]

  • CH₂ (acetonyl): The methylene carbon attached to the pyrazole nitrogen will be found around δ 55-65 ppm.[11]

  • C3-CH₃ and C5-CH₃: The carbons of the two methyl groups on the pyrazole ring will have slightly different chemical shifts, expected in the range of δ 10-15 ppm.[9][10]

  • CH₃ (acetonyl): The terminal methyl carbon of the acetone group will resonate at approximately δ 25-30 ppm.

Experimental Protocol for NMR Analysis

To empirically validate the structure, a rigorous experimental approach is necessary. The following protocol outlines the steps for acquiring high-quality NMR data.

Step-by-Step NMR Data Acquisition
  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool into a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to encompass the full range of expected carbon resonances (e.g., 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To confirm proton-proton couplings, although for this molecule with mostly singlets, it would primarily confirm the absence of couplings between the different proton environments.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, confirming the assignments of the CH₃ and CH₂ groups.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the connectivity of the entire molecule, for instance, by observing correlations from the CH₂ protons to the C3 and C5 carbons of the pyrazole ring.

Data Presentation and Interpretation

The acquired NMR data should be processed (Fourier transformation, phasing, and baseline correction) and presented clearly.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

AssignmentPredicted ¹H Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted ¹³C Chemical Shift (δ, ppm)
C3-CH₃ ~2.4s3H~12
C5-CH₃ ~2.5s3H~14
CH₂ (acetonyl)~5.4s2H~60
CH₃ (acetonyl)~2.3s3H~28
C 3---~148
C 4-NO₂---~130
C 5---~145
C =O---~202

Note: These are predicted values and may vary slightly in an actual experimental spectrum.

Molecular Structure with Key NMR Assignments

Caption: Molecular structure of this compound with predicted ¹H and ¹³C NMR chemical shifts.

Comparative Analysis with Alternative Techniques

While NMR is the gold standard for structural elucidation, other analytical techniques can provide complementary information.

Table 2: Comparison of Analytical Techniques for Structural Confirmation

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity and spatial arrangement.Unambiguous structure determination. Non-destructive.Requires soluble sample. Can be complex to interpret for very large molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity. Provides molecular formula with high-resolution MS.Does not provide detailed connectivity information. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, NO₂).Fast and simple. Good for identifying key functional groups.Provides limited information on the overall molecular skeleton.
X-ray Crystallography Precise 3D structure in the solid state.Definitive structural confirmation.Requires a suitable single crystal, which can be difficult to obtain.

For this compound, mass spectrometry would confirm the molecular weight, and IR spectroscopy would verify the presence of the carbonyl and nitro groups. However, only NMR or X-ray crystallography could definitively confirm the regiochemistry of the substituents on the pyrazole ring. Given the typically non-crystalline nature of many synthetic intermediates, NMR often proves to be the more practical and versatile tool for routine structural confirmation.

Conclusion

The structural confirmation of this compound relies heavily on the detailed insights provided by NMR spectroscopy. By predicting the ¹H and ¹³C NMR spectra based on established chemical principles and comparing them with empirically acquired data, researchers can confidently verify the identity and purity of their synthesized compound. While other analytical techniques offer valuable complementary information, NMR remains the most powerful and accessible method for the comprehensive structural elucidation of complex organic molecules in solution.

References

  • Elguero, J., et al. (2011). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 49(11), 729-740. Available at: [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are... Retrieved from [Link]

  • Elguero, J., et al. (2011). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ResearchGate. Available at: [Link]

  • Larina, L. I., & Lopyrev, V. A. (2003). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(82), 78865-78872. Available at: [Link]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-453. Available at: [Link]

  • Elguero, J., et al. (1984). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry, 22(9), 603-607. Available at: [Link]

  • Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. Available at: [Link]

  • Pop, A., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(19), 6296. Available at: [Link]

  • Quiroga, J., et al. (2007). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules, 12(1), 1-10. Available at: [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

  • Ferreira, V. F., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3139. Available at: [Link]

  • Elguero, J., et al. (1984). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. SciSpace. Available at: [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available at: [Link]

  • Jimeno, M. L., et al. (2000). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 38(4), 292-295. Available at: [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. Available at: [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • International Journal of Current Research and Review. (2012). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. IJCRR, 4(13). Available at: [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR, 4(1), 350-354. Available at: [Link]

  • Stanovnik, B., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. ARKIVOC, 2004(5), 1-13. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. Retrieved from [Link]

Sources

Part 1: The Foundation – Rigorous Synthesis and Structural Validation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cross-Validation of Experimental Results for Pyrazole Derivatives

In the landscape of medicinal chemistry and drug development, pyrazole derivatives stand out as a versatile and pharmacologically significant class of heterocyclic compounds.[1][2] Their five-membered ring structure, containing two adjacent nitrogen atoms, serves as a privileged scaffold found in numerous FDA-approved drugs, from the anti-inflammatory celecoxib to anticancer agents like ruxolitinib.[3][4] However, the journey from a promising synthesized molecule to a validated drug candidate is fraught with potential pitfalls. The reproducibility and reliability of experimental data are paramount. This guide provides a comprehensive framework for the cross-validation of experimental results for pyrazole derivatives, ensuring a robust and translatable data package for researchers, scientists, and drug development professionals.

This guide is structured to provide not just protocols, but the scientific rationale behind them. We will explore the critical stages of validation, from initial synthesis and structural confirmation to the multi-layered cross-validation of biological activity, bridging the often-treacherous gap between in vitro potency and in vivo efficacy.

The most fundamental level of cross-validation begins with the molecule itself. Before any biological activity is assessed, the identity, structure, and purity of the synthesized pyrazole derivative must be unequivocally established. An observed biological effect is meaningless if it originates from an incorrect structure or a potent impurity.

Synthetic Pathways: A Deliberate Choice

The synthesis of pyrazoles can be achieved through various methods, with the most common being the cyclocondensation of a 1,3-difunctional compound (like a 1,3-diketone) with hydrazine or its derivatives.[5][6] Other methods include 1,3-dipolar cycloadditions and multicomponent reactions.[2][6] The choice of synthetic route is the first step in ensuring reproducibility. Well-established methods like the Knorr pyrazole synthesis offer reliability and predictable outcomes.[7]

Experimental Protocol: A Standard Knorr-Type Pyrazole Synthesis

  • Reaction Setup: A 1,3-dicarbonyl compound (1.0 eq) is dissolved in a suitable solvent, such as ethanol.

  • Reagent Addition: Hydrazine hydrate (1.1 eq) is added dropwise to the solution, often in the presence of a catalytic amount of acid (e.g., acetic acid).[8]

  • Reaction Execution: The mixture is typically heated under reflux for a specified period (2-6 hours), with reaction progress monitored by Thin-Layer Chromatography (TLC).[8]

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated, often by adding water. The crude product is then filtered and purified, typically by recrystallization from a solvent like ethanol, to obtain the final pyrazole derivative.[7]

Structural Characterization: The Analytical Gauntlet

Cross-validation at this stage involves using multiple, independent analytical techniques to confirm the chemical structure. Relying on a single method is insufficient. The data from these techniques must converge to support the proposed structure.

Analytical Technique Purpose of Validation Typical Observations for Pyrazole Derivatives
¹H and ¹³C NMR Confirms the precise molecular structure, connectivity of atoms, and chemical environment.Characteristic chemical shifts for protons and carbons of the pyrazole ring and its substituents. For example, the two methyl groups on a pyrazole ring might appear as singlets between 2.45-2.75 ppm in ¹H-NMR.[9]
Mass Spectrometry (MS) Determines the molecular weight of the compound, confirming its elemental composition.The molecular ion peak (M+) should correspond to the calculated molecular weight of the target pyrazole derivative.[9][10]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups within the molecule.Confirms key bonds, such as C=N stretching in the pyrazole ring or C=O stretching for ester or amide substituents.[7][11]
Elemental Analysis Verifies the percentage composition of C, H, N, and other elements, confirming the empirical formula.The experimentally determined percentages should be within ±0.4% of the theoretically calculated values.[9]
Reverse-Phase HPLC (RP-HPLC) Assesses the purity of the final compound.A single, sharp peak indicates a high degree of purity. This method can be validated for linearity, precision, and accuracy to quantify the compound.[12]

Only when a compound has successfully passed this analytical gauntlet can the investigation into its biological properties begin with confidence.

Part 2: Cross-Validating In Vitro Biological Activity

In vitro assays are the workhorse of early-stage drug discovery, providing crucial data on a compound's potential efficacy. Cross-validation in this context means building a consistent and logical profile of activity across multiple, complementary assays.

Primary Screening: Cytotoxicity and Antiproliferative Assays

For anticancer drug discovery, the initial screen typically involves evaluating a compound's ability to kill or inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[13]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay Measurement cluster_analysis Data Analysis seed Seed cancer cells in a 96-well plate incubate1 Incubate for 24h to allow cell attachment seed->incubate1 treat Add serial dilutions of pyrazole derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4h (formazan crystal formation) add_mtt->incubate3 solubilize Add DMSO or solubilizing agent incubate3->solubilize read Read absorbance at ~570 nm solubilize->read calculate Calculate % viability vs. control read->calculate plot Plot dose-response curve calculate->plot ic50 Determine IC50 value plot->ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Cross-Validation Strategy: A key validation step is to test the derivatives against a panel of different cell lines, not just one.[14] A compound showing broad-spectrum cytotoxicity might have a general mechanism of action, while one that is potent against a specific cell line (e.g., a breast cancer line) but not others may have a more targeted mechanism.

Table of Comparative In Vitro Anticancer Activity of Selected Pyrazole Derivatives

Compound ID Target Cell Line Reported IC₅₀ (µM) Reference
Pyrazolo[5,1-b]thiazole-6HepG-2 (Liver)6.9[10]
Pyrazolo[5,1-b]thiazole-6HCT-116 (Colon)13.6[10]
Pyrazole-fused 15eB16 (Melanoma)5.58[15]
Pyrazole-fused 15eSF763 (Glioma)6.13[15]
Indolo-pyrazole 6cSK-MEL-28 (Melanoma)3.46[4]
Chalcone-pyrazole hybrid VIVarious (Average)3.70 - 8.96[4]
Pyrazole Derivative (P3C)TNBC (Breast Cancer)0.25 - 0.49[14]

This comparative data demonstrates the varying potencies of different pyrazole scaffolds against diverse cancer types.

Secondary Screening: Mechanism of Action

If a pyrazole derivative shows potent cytotoxicity, the next logical step is to investigate how it works. This is a critical cross-validation of the primary screening data. For instance, many pyrazoles are designed as kinase inhibitors.[16] If a compound is cytotoxic to a cancer cell line known to be dependent on the VEGFR-2 signaling pathway, a direct enzymatic assay should be performed to see if the compound inhibits VEGFR-2 kinase activity.

Example Signaling Pathway: VEGFR-2 in Angiogenesis

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLC PLCγ VEGFR2->PLC Phosphorylates PI3K PI3K/Akt VEGFR2->PI3K Phosphorylates RAS Ras/MAPK VEGFR2->RAS Phosphorylates Pyrazole Pyrazole Inhibitor Pyrazole->VEGFR2 Inhibits Proliferation Cell Proliferation & Survival PLC->Proliferation Migration Cell Migration PLC->Migration PI3K->Proliferation PI3K->Migration RAS->Proliferation RAS->Migration

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrazole derivative.

A positive result in the kinase assay cross-validates the cytotoxicity data, suggesting a clear mechanism of action. Further validation can be achieved through assays that measure downstream effects of kinase inhibition, such as apoptosis (e.g., caspase activation assays) or cell cycle arrest.[14]

Part 3: The Crucial Leap - Cross-Validating In Vitro with In Vivo Data

A significant challenge in drug development is that potent in vitro activity often fails to translate into in vivo efficacy.[17] This "in vitro-in vivo gap" can be due to poor pharmacokinetics (PK), where the compound is poorly absorbed, rapidly metabolized, or fails to reach the target tissue in sufficient concentrations. Therefore, cross-validating promising in vitro hits with in vivo models is essential.

Workflow: From In Vitro Hit to In Vivo Validation

InVivo_Workflow invitro Potent In Vitro Hit (e.g., IC50 < 1 µM) admet In Vitro ADMET Screening (Solubility, Stability, Permeability) invitro->admet Assess 'Drug-likeness' pk_studies Pharmacokinetic (PK) Studies in Rodents (Oral Bioavailability, Half-life) admet->pk_studies Select compounds with good properties efficacy In Vivo Efficacy Model (e.g., Xenograft Mouse Model) pk_studies->efficacy Determine appropriate dose & schedule candidate Validated Candidate efficacy->candidate Demonstrate tumor growth inhibition

Caption: A streamlined workflow for advancing an in vitro hit to in vivo validation.

Pharmacokinetic Profiling

Before initiating costly and complex efficacy studies in animals, it's crucial to assess the compound's drug-like properties. Pharmacokinetic studies in rats or mice can provide data on oral bioavailability, systemic clearance, and half-life.[2] A compound with high in vitro potency but poor oral bioavailability may require formulation changes or serve as a lead for further chemical optimization rather than being advanced directly.[3]

In Vivo Efficacy Models

For anticancer pyrazoles, a standard efficacy model is the tumor xenograft mouse model, where human cancer cells are implanted in immunocompromised mice.[15] The synthesized pyrazole derivative is then administered, and its effect on tumor growth is measured and compared to a vehicle control. A statistically significant reduction in tumor volume provides powerful in vivo cross-validation of the in vitro cytotoxicity data.[15] For anti-inflammatory pyrazoles, the carrageenan-induced paw edema model in rats is a standard technique.[1][8]

Part 4: Computational Cross-Validation

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, provide a valuable layer of cross-validation.[18] These computational tools can predict how a pyrazole derivative might bind to its target protein and which structural features are critical for its activity.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand (the pyrazole derivative) when bound to a target protein (e.g., a kinase). The predicted binding mode and scoring energy can be correlated with experimental data.[16][18] For example, if docking predicts a hydrogen bond with a specific amino acid residue is crucial, this can be experimentally validated by testing the compound's activity against a mutant version of the protein where that residue has been changed.

  • ADMET Prediction: Computational tools can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[19] These predictions can help prioritize which compounds to advance to expensive experimental PK studies.

The key to computational cross-validation is that it must be a two-way street. Computational predictions must be confirmed by experimental results, and experimental findings can be used to refine and improve the computational models.

Conclusion

The development of novel pyrazole derivatives for therapeutic use requires a rigorous, multi-faceted approach to experimental validation. Cross-validation is not a single step but an integrated philosophy that must be woven into the entire research and development process. By systematically confirming structural identity, building a consistent profile of in vitro activity, bridging the gap to in vivo efficacy, and leveraging computational models, researchers can build a robust and trustworthy data package. This disciplined approach minimizes the risk of advancing compounds based on spurious or irreproducible data and ultimately accelerates the journey of discovering new, life-saving medicines.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Google Scholar.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI.
  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (n.d.). PubMed Central.
  • Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. (n.d.). Taylor & Francis Online.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. (n.d.). Journal of Advanced Scientific Research.
  • The Tale of Two Assays: Correlating In Vitro Efficacy and In Vivo Activity of Pyrazole Compounds. (2025). BenchChem.
  • Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. (n.d.). PubMed Central.
  • Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives. (2015). PubMed.
  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). ijcpa.in.
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PubMed Central.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). Jetir.org.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.
  • Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. (2023). MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers.
  • Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. (n.d.). ResearchGate.
  • Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. (2019). PubMed.
  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2025). ResearchGate.
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). National Institutes of Health.
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate.
  • Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. (2025). ResearchGate.
  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (n.d.). National Institutes of Health.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). National Institutes of Health.
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PubMed Central.

Sources

The Pyrazole Privileged Scaffold: A Comparative Benchmark of Key Enzyme Inhibitors for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility in forming crucial hydrogen bonds and engaging in various non-covalent interactions has established it as a "privileged scaffold" in drug design.[1][2] This structural motif is a key component in numerous FDA-approved drugs, demonstrating its success in yielding potent and selective inhibitors for a wide array of biological targets.[3] Pyrazole-based compounds have shown significant therapeutic impact in oncology, inflammation, and infectious diseases, primarily through their ability to modulate the activity of key enzymes.[1][4]

This guide provides an in-depth, comparative analysis of prominent pyrazole-based inhibitors against their respective therapeutic targets. We will dissect their performance against established alternatives, grounded in experimental data. This objective comparison is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their own discovery and development endeavors. We will delve into the mechanistic nuances of these inhibitors, provide detailed experimental protocols for their evaluation, and visualize the complex signaling pathways they modulate.

I. The Selective COX-2 Inhibitors: A Paradigm of Pyrazole-Based Design

The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant advancement in anti-inflammatory therapy, and the pyrazole scaffold was central to this success. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen non-selectively inhibit both COX-1 and COX-2 enzymes.[1] While this provides effective pain relief, the inhibition of the constitutively expressed COX-1, which is crucial for gastric protection, often leads to gastrointestinal side effects.[5] Pyrazole-based COX-2 inhibitors, exemplified by Celecoxib, were designed to selectively target the inducible COX-2 enzyme, which is upregulated at sites of inflammation.[6][7]

Comparative Efficacy and Selectivity

The key performance metric for this class of inhibitors is the COX-1/COX-2 selectivity ratio, which indicates the potency of inhibition against the target enzyme (COX-2) relative to the off-target enzyme (COX-1). A higher ratio signifies greater selectivity for COX-2.

InhibitorChemical ClassTarget(s)IC50 COX-2 (nM)IC50 COX-1 (nM)Selectivity Index (COX-1/COX-2)
Celecoxib Pyrazole-basedCOX-273.53>10,000>136
Ibuprofen Propionic Acid DerivativeCOX-1/COX-2330024000.73
Naproxen Propionic Acid DerivativeCOX-1/COX-2230012000.52

Data compiled from multiple sources to provide a representative comparison. Absolute values may vary based on assay conditions.[8][9]

As the data indicates, Celecoxib demonstrates significantly higher potency and selectivity for COX-2 compared to the non-selective NSAIDs, ibuprofen and naproxen.[10] This selectivity is the basis for its improved gastrointestinal safety profile.[2][5]

Mechanism of Action and Signaling Pathway

COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[11] Celecoxib, with its diaryl-substituted pyrazole structure, binds to the active site of COX-2, preventing this conversion.[11] The sulfonamide side chain of celecoxib fits into a hydrophilic side pocket of the COX-2 enzyme that is absent in COX-1, conferring its selectivity.[6]

COX2_Pathway cluster_inflammation Inflammatory Pathway cluster_homeostasis Homeostatic Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Metabolism COX1 COX-1 Arachidonic_Acid->COX1 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole-based) Celecoxib->COX2 Inhibits NSAIDs Traditional NSAIDs (e.g., Ibuprofen) NSAIDs->COX2 Inhibits NSAIDs->COX1 Inhibits Protective_PGs Protective Prostaglandins COX1->Protective_PGs GI_Protection GI Protection Protective_PGs->GI_Protection JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Regulates Ruxolitinib Ruxolitinib (Pyrazole-based) Ruxolitinib->JAK Inhibits Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

Caption: The JAK-STAT signaling pathway and points of inhibition.

Experimental Protocol: TR-FRET Kinase Assay for JAK2 Inhibition

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust and sensitive methods for quantifying kinase activity and inhibition in a high-throughput format.

Materials:

  • Recombinant human JAK2 enzyme

  • Biotinylated peptide substrate

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (e.g., Ruxolitinib, Tofacitinib)

  • 384-well low-volume plates

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO and add 50 nL to the wells of a 384-well plate.

  • Enzyme and Substrate Preparation: Prepare a solution of JAK2 enzyme and biotinylated peptide substrate in assay buffer. Add 5 µL of this solution to each well.

  • Reaction Initiation: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final volume should be 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection Reagent Preparation: Prepare a detection solution containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC in TR-FRET dilution buffer.

  • Detection: Add 10 µL of the detection solution to each well to stop the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for the development of the FRET signal.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the percent inhibition for each compound concentration and calculate the IC50 value.

III. The ALK Inhibitors: A Success Story in Targeted Cancer Therapy

The discovery of anaplastic lymphoma kinase (ALK) gene rearrangements as oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) has led to the development of highly effective targeted therapies. [12]Crizotinib, a pyrazole-based multi-targeted tyrosine kinase inhibitor, was the first ALK inhibitor to be approved. [13]While highly effective, resistance often develops, leading to the development of next-generation ALK inhibitors with improved potency and central nervous system (CNS) penetration. [7]Here, we compare Crizotinib to Alectinib, a second-generation non-pyrazole ALK inhibitor. [14]

Comparative Efficacy and Selectivity

The primary measures of efficacy for ALK inhibitors include their in vitro potency against ALK and their clinical effectiveness in ALK-positive NSCLC patients.

InhibitorChemical ClassTarget(s)IC50 ALK (nM)Median Progression-Free Survival (PFS) in 1st Line ALK+ NSCLC
Crizotinib Pyrazole-basedALK, MET, ROS12410.9 months
Alectinib Benzo[b]carbazoleALK, RET1.934.8 months

IC50 values are from in vitro kinase assays. PFS data is from head-to-head clinical trials. Data compiled from multiple sources. [15][16] Alectinib demonstrates significantly greater potency against ALK in vitro and superior clinical efficacy, as evidenced by the substantially longer median PFS in first-line treatment of ALK-positive NSCLC compared to Crizotinib. [14][15]

Mechanism of Action and Signaling Pathway

ALK fusion proteins, such as EML4-ALK, lead to constitutive activation of the ALK tyrosine kinase, which in turn activates downstream signaling pathways including the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT pathways, promoting cancer cell proliferation and survival. [7][17]Crizotinib and Alectinib are ATP-competitive inhibitors that bind to the kinase domain of ALK, blocking its autophosphorylation and the subsequent activation of these downstream pathways. [13][18]

ALK_Pathway ALK ALK Fusion Protein (e.g., EML4-ALK) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ALK->RAS_RAF_MEK_ERK JAK_STAT JAK-STAT Pathway ALK->JAK_STAT PI3K_AKT PI3K-AKT Pathway ALK->PI3K_AKT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation JAK_STAT->Proliferation Survival Cell Survival PI3K_AKT->Survival Crizotinib Crizotinib (Pyrazole-based) Crizotinib->ALK Inhibits Alectinib Alectinib Alectinib->ALK Inhibits

Caption: ALK signaling pathway and points of inhibition.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay for ALK

This competitive binding assay measures the affinity of a compound for the ALK kinase domain.

Materials:

  • Recombinant human ALK kinase domain

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (e.g., Crizotinib, Alectinib)

  • 384-well low-volume plates

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO and add 50 nL to the wells of a 384-well plate.

  • Kinase/Antibody Mixture: Prepare a solution containing the ALK kinase domain and the Europium-labeled anti-tag antibody in assay buffer. Add 5 µL of this mixture to each well.

  • Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in assay buffer. Add 5 µL of the tracer solution to each well. The final volume should be 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio. The binding of the test compound will displace the tracer, leading to a decrease in the FRET signal. Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Conclusion: The Pyrazole Scaffold as a Continued Source of Innovation

This comparative guide highlights the significant role of the pyrazole scaffold in the development of highly successful and targeted enzyme inhibitors. From the selective COX-2 inhibition of Celecoxib to the potent JAK and ALK inhibition of Ruxolitinib and Crizotinib, respectively, the pyrazole motif has consistently provided a robust framework for achieving desired potency and selectivity.

The head-to-head comparisons with non-pyrazole alternatives underscore the competitive and often superior performance of pyrazole-based inhibitors. The detailed experimental protocols provided herein offer a practical guide for researchers to conduct their own benchmark studies, ensuring data integrity and reproducibility. As our understanding of disease biology deepens, the privileged pyrazole scaffold will undoubtedly continue to be a fertile ground for the discovery of the next generation of innovative therapeutics.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical and Biomedical Research. [Link]

  • COX Inhibitors. StatPearls. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules. [Link]

  • Celecoxib. StatPearls. [Link]

  • Alectinib versus crizotinib in ALK-positive advanced non-small cell lung cancer and comparison of next-generation TKIs after crizotinib failure: Real-world evidence. Thoracic Cancer. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. National Institutes of Health. [Link]

  • Celecoxib. Wikipedia. [Link]

  • Alectinib versus crizotinib in ALK-positive advanced non-small cell lung cancer and comparison of next-generation TKIs after crizotinib failure: Real-world evidence. National Institutes of Health. [Link]

  • Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers. Cancer Discovery. [Link]

  • Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. National Institutes of Health. [Link]

  • The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19. Cytokine & Growth Factor Reviews. [Link]

  • What is the mechanism of Crizotinib?. Patsnap Synapse. [Link]

  • The JAK-STAT signaling pathway. Wikipedia. [Link]

  • The JAK/STAT Pathway. Cold Spring Harbor Perspectives in Biology. [Link]

  • Perspective: the potential of pyrazole-based compounds in medicine. Journal of Inorganic Biochemistry. [Link]

  • Human COX-2 PharmaGenie ELISA Kit Technical Manual. Assay Genie. [Link]

  • HTRF® Kinase Assay Protocol. ResearchGate. [Link]

  • Mechanism of JAK Inhibitors and a Review of Ruxolitinib. AJMC. [Link]

  • COX-2 inhibitors. Australian Prescriber. [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]

  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Advances. [Link]

  • Ruxolitinib targets JAK-STAT signaling to modulate neutrophil activation in refractory macrophage activation syndrome. Blood. [Link]

  • Various Application of Tofacitinib and Ruxolitinib (Janus Kinase Inhibitors) in Dermatology and Rheumatology: A Review of Current Evidence and Future Perspective. Journal of Clinical Medicine. [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. [Link]

  • Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis. Frontiers in Oncology. [Link]

  • A retrospective study of alectinib versus ceritinib in patients with advanced non-small-cell lung cancer of anaplastic lymphoma kinase fusion in whom crizotinib treatment failed. BMC Cancer. [Link]

  • What is the mechanism of action of Ruxolitinib Phosphate?. Patsnap Synapse. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British Journal of Pharmacology. [Link]

  • Efficacy of Crizotinib, Ceritinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer Treatment: A Meta-Analysis of Clinical Trials. Cancers. [Link]

  • JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Immunology. [Link]

  • Crizotinib: A comprehensive review. Indian Journal of Cancer. [Link]

  • Cyclooxygenase-2 inhibitor. Wikipedia. [Link]

  • ALK Pathway. Creative Diagnostics. [Link]

  • ELISA Kit for Cyclooxygenase-2 (COX 2). Cloud-Clone Corp. [Link]

  • ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond. Hematology & Oncology. [Link]

  • Fluorescence in Situ Hybridization (FISH) for Detecting Anaplastic Lymphoma Kinase (ALK) Rearrangement in Lung Cancer: Clinically Relevant Technical Aspects. Cancers. [Link]

  • The JAK1/JAK2 inhibitor ruxolitinib inhibits mediator release from human basophils and mast cells. Frontiers in Immunology. [Link]

  • Comparing available JAK inhibitors for treating patients with psoriasis. ResearchGate. [Link]

  • Sequencing ALK inhibitors: alectinib in crizotinib-resistant patients, a phase 2 trial by Shaw et al. Translational Cancer Research. [Link]

Sources

"comparative analysis of substituted pyrazole synthesis routes"

MCRs are particularly valuable for generating libraries of structurally diverse pyrazoles for high-throughput screening in drug discovery, as the starting materials can be easily varied. [17]

Comparative Performance Analysis

The selection of a synthetic route is a multi-parameter decision. The following table provides a high-level comparison of the discussed methodologies.

Synthesis Route Key Reactants Typical Conditions Yield Range Regioselectivity Key Advantages Primary Limitations
Knorr Synthesis 1,3-Dicarbonyl, HydrazineAcid or base catalyst, various solvents (e.g., EtOH, AcOH)70-95% [2]Poor to ModerateSimple, readily available starting materials. [6]Formation of regioisomeric mixtures with unsymmetrical precursors. [13][14]
[3+2] Cycloaddition 1,3-Dipole (e.g., Diazo), AlkyneOften thermal or catalyst-free; can be base-mediated.65-95%ExcellentHigh regioselectivity, mild conditions, broad functional group tolerance. [15][16]Availability and stability of some 1,3-dipoles can be a concern.
Multicomponent (MCR) Aldehyde, β-Ketoester, Hydrazine, etc.Often catalyzed (e.g., Lewis acid, organocatalyst), one-pot.75-90% [12]Good to ExcellentHigh atom economy, operational simplicity, rapid access to complexity. [7][10]Reaction optimization can be complex; mechanism can be difficult to elucidate.
Green Approaches VariousWater solvent, solvent-free, microwave irradiation, reusable catalysts. [17][18]VariableSubstrate DependentEnvironmentally benign, reduced waste, often faster reaction times. [7][19]May not be universally applicable to all desired substitution patterns.

Experimental Protocols: A Practical Guide

To ensure this guide is self-validating, we provide representative, detailed protocols.

Protocol 1: Knorr Synthesis with Enhanced Regioselectivity

(Adapted from methodologies using fluorinated alcohols) [13][14] Objective: Synthesize 1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole with high regioselectivity.

  • Reaction Setup: To a solution of 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3.0 mL) in a sealed vial, add methylhydrazine (1.1 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature (25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 1-2 hours.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the desired product as a single major regioisomer.

  • Causality Check: The use of HFIP as the solvent is the critical parameter for ensuring high regioselectivity (>95:5) by stabilizing the key intermediate leading to the 5-phenyl isomer. [14]

Protocol 2: Multicomponent Synthesis of a Dihydropyrano[2,3-c]pyrazole

(Adapted from green MCR methodologies) [12] Objective: Synthesize a substituted dihydropyrano[2,3-c]pyrazole via a four-component reaction.

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.1 mmol) in water (5.0 mL).

  • Catalyst Addition: Add a catalytic amount of a suitable green catalyst, such as sodium gluconate or taurine (10 mol%). [12]3. Reaction Execution: Heat the mixture to 80 °C and stir vigorously. The product often begins to precipitate from the aqueous solution within 30-60 minutes. Monitor completion by TLC.

  • Workup and Purification: After cooling to room temperature, collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove residual starting materials. The product is often of high purity without the need for column chromatography.

  • Trustworthiness: This protocol is self-validating due to its operational simplicity and the precipitation of the final product from the reaction medium, which simplifies purification and confirms the reaction's efficiency.

Conclusion and Future Outlook

The synthesis of substituted pyrazoles has evolved from the foundational Knorr synthesis to highly sophisticated and efficient modern methodologies. While classical methods remain useful for simple, symmetrical molecules, the demands of modern chemistry—particularly in drug discovery—necessitate strategies that offer superior control over regioselectivity, operational simplicity, and environmental sustainability.

  • For targeted synthesis of a specific regioisomer, [3+2] cycloaddition reactions are often the most reliable choice.

  • For generating diverse molecular libraries efficiently, multicomponent reactions are unparalleled.

  • For improving existing protocols, consider unconventional solvents like TFE or HFIP to steer regioselectivity in classical condensations.

The future of pyrazole synthesis will likely focus on further refining catalytic systems, expanding the scope of MCRs, and developing novel cycloaddition partners. As our understanding of reaction mechanisms deepens, so too will our ability to design and execute the synthesis of these vital heterocyclic scaffolds with ever-increasing precision and elegance.

References

  • Zhang, Z., Li, R.-P., Gong, X., Xu, X., Peng, X., & Tang, S. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 90(5), 3769–3778. [Link]

  • Al-Warhi, T. I., Al-Shareef, H. F., El-Gazzar, A. A., & El-Gazzar, M. G. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. [Link]

  • Singh, S., Sharma, A., & Singh, P. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistrySelect. [Link]

  • Fustero, S., Sanchez-Rosello, M., Soler, J., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Bawazir, W. A., & Al-Zahrani, N. A. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

  • Kumar, D., Gudem, M., & Konda, S. (2018). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry. [Link]

  • Patel, A., Sharma, P., & Kumar, S. (2023). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Molecules. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Fustero, S., Sánchez-Roselló, M., Soler, J., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Padwa, A., Sheehan, S. M., & Straub, C. S. (2000). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry. [Link]

  • Cocco, A., & De Logu, A. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules. [Link]

  • Siddiqui, H. L., & Iqbal, M. A. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]

  • Wang, Y., Zhang, J., Ma, D., et al. (2021). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Chinese Chemical Letters. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. [Link]

  • Safaei-Ghomi, J., & Eshteghal, F. (2015). Green synthesis of pyrazole systems under solvent-free conditions. Cogent Chemistry. [Link]

  • Gallou, F., & Lipshutz, B. H. (2010). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Molecules. [Link]

  • Zou, X., Zheng, L., Zhuo, X., et al. (2023). Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles. Synfacts. [Link]

  • Farghaly, T. A., & Abdallah, M. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]

  • Neochoritis, C. G., & Dömling, A. (2015). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Wan, J.-P., & Liu, Y. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Wan, J.-P., & Liu, Y. (2024). Recent advances in the multicomponent synthesis of pyrazoles. PubMed. [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • El-Faham, A., & El-Sayed, N. N. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • Souldozi, A., & Knochel, P. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • ResearchGate. (n.d.). Paal–Knorr pyrrole synthesis. [Link]

  • Chen, Y.-Y., Xue, J., Shi, Q., et al. (2026). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

A Senior Application Scientist's Guide to Verifying the Purity of Synthesized 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in Pyrazole-Based Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The biological activity of these compounds is intrinsically linked to their precise chemical structure and purity. Even minor impurities can lead to altered efficacy, increased toxicity, or unforeseen side effects, making rigorous purity verification an indispensable step in the synthesis and development of pyrazole-containing drug candidates. This guide provides a comprehensive comparison of analytical techniques for verifying the purity of a key intermediate, 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone, offering field-proven insights and detailed experimental protocols.

The synthesis of this compound typically proceeds through a two-step process: the nitration of 3,5-dimethylpyrazole followed by N-alkylation with chloroacetone. Each of these steps presents the potential for the formation of impurities, including regioisomers and over-alkylated or over-nitrated byproducts. Therefore, a multi-faceted analytical approach is essential to ensure the isolation of the desired compound with the highest degree of purity.

Synthetic Pathway and Potential Impurities

A plausible and commonly employed synthetic route is outlined below. Understanding this pathway is crucial for anticipating potential impurities that may arise.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: N-Alkylation 3_5_dimethylpyrazole 3,5-Dimethylpyrazole Nitrating_Mixture HNO3 / H2SO4 3_5_dimethylpyrazole->Nitrating_Mixture 3_5_dimethyl_4_nitropyrazole 3,5-Dimethyl-4-nitropyrazole Nitrating_Mixture->3_5_dimethyl_4_nitropyrazole Chloroacetone Chloroacetone 3_5_dimethyl_4_nitropyrazole->Chloroacetone Base Base (e.g., K2CO3) Chloroacetone->Base Target_Compound This compound Base->Target_Compound

Figure 1: Plausible synthetic pathway for this compound.

Potential Impurities:

  • From Nitration:

    • Unreacted 3,5-dimethylpyrazole: Incomplete nitration will leave the starting material in the reaction mixture.

    • Dinitro-derivatives: Over-nitration can lead to the formation of dinitropyrazole isomers.

  • From N-Alkylation:

    • Unreacted 3,5-dimethyl-4-nitropyrazole: Incomplete alkylation will result in the presence of the starting material for this step.

    • Regioisomers: Alkylation of the other nitrogen atom of the pyrazole ring can lead to the formation of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-2-yl)acetone.

    • O-alkylation byproducts: Although less common, alkylation of the nitro group's oxygen is a theoretical possibility.

    • Side products from chloroacetone: Chloroacetone is a reactive electrophile and can undergo self-condensation or other side reactions under basic conditions.[1]

A Comparative Guide to Purity Verification Techniques

A combination of chromatographic and spectroscopic methods is the most robust approach to confirming the purity of your synthesized this compound.

Technique Principle Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Purity assessment, quantification of impurities, separation of isomers.High resolution, quantitative, versatile.Requires reference standards for absolute quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structural elucidation, identification of impurities, isomeric ratio determination.Provides detailed structural information, non-destructive.Lower sensitivity compared to MS, complex spectra for mixtures.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.Molecular weight confirmation, fragmentation pattern for structural clues.High sensitivity, provides molecular weight.Isomers often have the same mass, may not distinguish between them.
Elemental Analysis (CHNO) Combustion of the sample to convert elements into simple gases for quantification.Determination of the elemental composition.Confirms the empirical formula.Does not provide structural information, requires high purity sample.

Table 1: Comparison of Analytical Techniques for Purity Verification.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful tool for assessing the purity of a sample by separating the main compound from any impurities. A reverse-phase method is typically suitable for pyrazole derivatives.[2][3]

Workflow for HPLC Analysis:

HPLC_Workflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC System Setup (Column, Mobile Phase, Flow Rate) A->B C Injection of Sample B->C D Separation on C18 Column C->D E UV Detection D->E F Data Analysis (Peak Integration, Purity Calculation) E->F

Figure 2: General workflow for HPLC purity analysis.

Detailed Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC grade).

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized this compound.

    • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent mixture.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is recommended to separate a wide range of potential impurities. For example:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 30% B

      • 20-25 min: 30% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the compound).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • The retention time of the main peak should be consistent across multiple injections. The presence of other peaks indicates impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Analysis:

    • Expected Signals: Based on the structure of this compound, the following proton signals are expected:

      • A singlet for the two methyl groups on the pyrazole ring (C3-CH₃ and C5-CH₃).

      • A singlet for the methylene protons (-CH₂-).

      • A singlet for the methyl protons of the acetone group (-C(O)CH₃).

    • Impurity Detection: The presence of additional signals may indicate impurities. For example, unreacted 3,5-dimethyl-4-nitropyrazole would show a characteristic pyrazole N-H proton signal. The regioisomeric impurity might show different chemical shifts for the methyl and methylene protons.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis:

    • Expected Signals: The ¹³C NMR spectrum should show distinct signals for each carbon atom in the molecule. Based on data for similar nitropyrazole derivatives, one can predict the approximate chemical shifts.[4]

      • Signals for the two pyrazole methyl carbons.

      • Signals for the pyrazole ring carbons (C3, C4, and C5).

      • A signal for the methylene carbon.

      • A signal for the carbonyl carbon.

      • A signal for the acetone methyl carbon.

    • Impurity Detection: The presence of extra peaks suggests the presence of carbon-containing impurities.

Mass Spectrometry (MS)

Mass spectrometry is an excellent technique for confirming the molecular weight of the synthesized compound. Electron Ionization (EI) is a common method for small molecules.

EI-MS Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Ionize the sample using a high-energy electron beam.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio.

  • Data Analysis:

    • Molecular Ion Peak: Look for the molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (C₈H₁₁N₃O₃, MW = 197.19 g/mol ).

    • Fragmentation Pattern: Analyze the fragmentation pattern. For nitropyrazoles, common fragmentations include the loss of NO₂, NO, and cleavage of the side chain.[5] This fragmentation pattern can provide structural confirmation. For instance, a prominent peak corresponding to the loss of the acetone side chain would be expected.

Elemental Analysis (CHNO)

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and oxygen in a sample, which can be used to confirm the empirical formula.[6]

CHNO Analysis Protocol:

  • Sample Preparation: A small, accurately weighed amount of the highly purified sample is required.

  • Analysis: The sample is combusted in a specialized elemental analyzer. The resulting gases (CO₂, H₂O, N₂) are separated and quantified. Oxygen is typically determined by pyrolysis.

  • Data Analysis:

    • Compare the experimentally determined percentages of C, H, N, and O with the theoretical values for the molecular formula C₈H₁₁N₃O₃.

    • Theoretical Values: C, 48.73%; H, 5.62%; N, 21.31%; O, 24.34%.

    • A close correlation (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Purification of Synthesized this compound

If the analytical data indicates the presence of significant impurities, purification is necessary. Recrystallization and column chromatography are the most common techniques.

Recrystallization

This method is effective for removing small amounts of impurities. The choice of solvent is crucial.

General Recrystallization Protocol:

  • Solvent Selection: Screen for a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated. Ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are good starting points for pyrazole derivatives.[7]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration: If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography

For separating larger quantities of product from significant impurities, especially isomers, column chromatography is the preferred method.

Workflow for Column Chromatography:

Column_Chromatography_Workflow A Prepare Slurry of Silica Gel B Pack Column A->B C Load Sample (Dry or Wet) B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions and Evaporate Solvent F->G

Figure 3: General workflow for purification by column chromatography.

Detailed Protocol:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a common choice for separating pyrazole derivatives. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample is carefully added to the top of the column.

  • Elution: Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30-50% ethyl acetate).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Conclusion: An Integrated Approach to Purity Verification

Ensuring the purity of synthesized compounds like this compound is paramount in the context of drug discovery and development. A single analytical technique is often insufficient to provide a complete picture of a sample's purity. Therefore, a multi-pronged approach, integrating the high-resolution separation of HPLC with the detailed structural insights from NMR and the molecular weight confirmation from mass spectrometry, is the gold standard. Elemental analysis provides the final confirmation of the compound's elemental composition. By employing these techniques in a complementary fashion, researchers can confidently verify the purity and identity of their synthesized compounds, paving the way for reliable downstream biological evaluation.

References

  • Purity Analysis of 3, 4-Dinitropyrazole by High Performance Liquid Chromatography. (2018).
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry.
  • ESI mass spectrum of 1 in acetone; the inset shows the isotopic distribution....
  • Direct nitration of five membered heterocycles. (2005). ARKIVOC.
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001659).
  • Deng, X., & Mani, N. S. (n.d.). Organic Syntheses Procedure.
  • An International Study Evaluating Elemental Analysis. (n.d.). PubMed Central.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. (n.d.).
  • Bhaumik, A. (n.d.). Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. Scribd.
  • This compound ,1002651-00-4. (n.d.). Chemcd.
  • 3,5-DIMETHYL-4-NITRO-PYRAZOLE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Kale, P. D. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
  • 13 C NMR chemical shifts (ppm) of C-nitropyrazoles[8]. (n.d.). ResearchGate.

  • Elemental Analysis tool. (n.d.).
  • 3,5-Dimethylpyrazole: Nitrification Inhibitor and Isocyan
  • Wiley, R. H., & Hexner, P. E. (1951). 3,5-dimethylpyrazole. Organic Syntheses.
  • 1H and 13C NMR study of perdeuterated pyrazoles. (n.d.).
  • Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. (2007). Cooperative Institute for Research in Environmental Sciences.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.).
  • 3,5-Dimethylpyrazole. (n.d.). Wikipedia.
  • Could anybody tell about synthesis of 3,5 dimethylpyrazole?. (2014).
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.).
  • Acetone. (n.d.). NIST WebBook.
  • “Friedel-Crafty” Reactions with Chloroacetone. (2024).
  • The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. (n.d.).
  • Heteroaromatic reactivity. Part VII. The kinetics, products, and mechanism of nitration of some 1-arylpyrazoles and 1-phenylimidazole. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Could anybody tell about synthesis of 3,5 dimethylpyrazole?. (n.d.). ECHEMI.
  • The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid. (n.d.).
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Method for preparing 3.5-dimethylpyrazole. (n.d.).
  • Styrylpyrazoles: Properties, Synthesis and Transformations. (2020).
  • Elemental analysis: operation & applic
  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (n.d.).
  • SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. (n.d.).
  • Acetone. (n.d.). NIST WebBook.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific, verified Safety Data Sheet (SDS) for 1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetone (CAS No. 1002651-00-4) is publicly available at the time of this document's creation. The following guidance is synthesized from an expert assessment of the compound's constituent chemical moieties: a nitrated pyrazole core and an acetone functional group. These procedures represent a conservative, safety-first approach based on established protocols for structurally similar and potentially hazardous compounds. Crucially, you must consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

Hazard Assessment: A Structurally-Informed Perspective

To ensure procedural safety, we must first understand the risks inherent in the molecule's structure. The disposal plan is directly derived from this hazard analysis, which treats the compound with the caution warranted by its functional groups.

  • Nitropyrazole Core: The presence of a nitro group (-NO₂) on the pyrazole ring is a significant safety concern. Nitrated heterocyclic compounds are often energetically unstable and may be sensitive to heat, shock, or friction.[1] Some nitropyrazoles are researched for their potential as energetic materials, indicating a potential for rapid decomposition or explosive behavior under certain conditions.[2][3] This moiety also suggests potential toxicity, as many nitrated organic compounds are classified as harmful or toxic.[4][5]

  • Acetone Functional Group: The acetonyl substituent (-CH₂C(O)CH₃) renders the compound an organic ketone. Acetone itself is a highly flammable liquid (Class B2 Flammable Liquid) with a low flash point, and its vapors can form explosive mixtures with air.[6][7][8] While the flammability of the solid compound is uncharacterized, its solutions in organic solvents and the compound itself should be treated as flammable hazards.

This analysis dictates that this compound must be handled as a flammable, potentially reactive, and toxic organic chemical waste .

Hazard Category Inferred Risk from Structural Analysis Primary Safety Concern Relevant Citations
Reactivity The nitropyrazole moiety suggests potential energetic properties.Uncontrolled decomposition, sensitivity to heat/shock.[1][3]
Flammability The acetone functional group indicates high flammability.Fire or explosion hazard, especially with solutions.[6][7][8]
Toxicity Nitrated organic compounds are often harmful if swallowed, inhaled, or absorbed.Acute or chronic health effects.[4][9]
Environmental Pyrazole derivatives can be harmful to aquatic life.Environmental contamination if disposed of improperly.[10]

Mandatory Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn to mitigate exposure risks:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, use a full-face shield in addition to goggles.

  • Hand Protection: Use chemical-resistant nitrile gloves. Inspect gloves for any signs of degradation or puncture before use. Dispose of contaminated gloves as solid chemical waste.[11]

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.

  • Respiratory Protection: All handling and packaging of waste should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[12]

Step-by-Step Disposal Protocol

Proper segregation of chemical waste is the cornerstone of safe disposal. Never mix this waste stream with others unless explicitly directed by your EHS office. Incompatible mixtures can result in violent chemical reactions.[13]

Step 1: Identify and Segregate the Waste Stream

Categorize your waste into one of the following streams. Each stream must have its own dedicated, clearly labeled waste container.

  • Solid Waste:

    • Unused or expired this compound.

    • Grossly contaminated disposable items (e.g., weighing papers, pipette tips, gloves, bench paper).

  • Liquid Waste:

    • Solutions containing dissolved this compound in non-halogenated organic solvents (e.g., acetone, ethanol, ethyl acetate).

  • Aqueous Waste:

    • This compound is not expected to be highly water-soluble. However, if aqueous solutions are generated (e.g., from an extraction), they must be collected separately. Do not dispose of them down the drain.[12]

  • Contaminated Sharps:

    • Needles, syringes, scalpels, or broken glassware contaminated with the compound.

Step 2: Container Selection and Labeling
  • For Solid and Liquid Waste: Use a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) jug or a safety can for flammable liquids).

  • Labeling: The container must be clearly labeled with:

    • The full chemical name: "Waste this compound"

    • The primary solvent if it is a liquid waste.

    • Appropriate hazard pictograms: Flammable , Health Hazard/Harmful , and Explosive (as a precaution).

    • The date accumulation started.

Step 3: Waste Accumulation and Storage
  • Collection:

    • Solid Waste: Carefully place solid waste into the designated solid waste container using a spatula or brush. Avoid generating dust.

    • Liquid Waste: Using a funnel, pour liquid waste into the designated non-halogenated organic liquid waste container. Bond and ground metal containers when transferring flammable liquids to prevent static discharge.[6]

  • Storage:

    • Keep waste containers tightly sealed when not in use.

    • Store the waste container in a designated satellite accumulation area that is well-ventilated, such as a secondary containment bin within a fume hood or a flammable storage cabinet.

    • Do not allow waste to accumulate for more than 90 days (or as specified by your institution).

Step 4: Decontamination
  • Glassware: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone). The first rinseate is considered hazardous and must be collected as non-halogenated liquid waste. Subsequent rinses can be handled according to standard laboratory procedures for glassware cleaning.

  • Spills: For small spills, absorb the material with a chemical absorbent pad or sorbent. Gently sweep the contaminated absorbent into the solid chemical waste container. Decontaminate the surface with an appropriate solvent, collecting the cleaning materials as solid waste.

Step 5: Arrange for Professional Disposal
  • Once your waste container is full or reaches its accumulation time limit, follow your institution's procedures to request a pickup from the EHS department.

  • Do not attempt to treat or neutralize this chemical waste yourself. The standard and required method of final disposal for this type of compound is high-temperature incineration by a licensed hazardous waste management facility.[10]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.

G cluster_start Waste Generation cluster_decision Segregation cluster_collection Collection & Packaging cluster_final Final Disposal start_node start_node decision_node decision_node process_node process_node waste_container waste_container final_step final_step start Generate Waste Containing 1-(3,5-Dimethyl-4-nitro- 1H-pyrazol-1-yl)acetone identify Identify Waste Type start->identify solid_proc Place in Labeled Container for Solid Organic Waste identify->solid_proc Solid / Contaminated PPE liquid_proc Pour into Labeled Container for Non-Halogenated Liquid Waste identify->liquid_proc Liquid Solution (Non-Halogenated) sharps_proc Place in Puncture-Proof Sharps Container identify->sharps_proc Contaminated Sharps solid_waste Solid Waste solid_proc->solid_waste liquid_waste Liquid Waste liquid_proc->liquid_waste sharps_waste Sharps Waste sharps_proc->sharps_waste store Store in Satellite Accumulation Area solid_waste->store liquid_waste->store sharps_waste->store request Request EHS Pickup for High-Temperature Incineration store->request

Caption: Decision workflow for the safe segregation and disposal of waste.

References

  • PubChem. (n.d.). 3-Nitropyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Ye, C., et al. (2018). Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability. Molecules, 23(10), 2636. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. Retrieved from [Link]

  • Organic Chemistry practical course (OCP). (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Chemcd. (n.d.). This compound. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from [Link]

  • Fischer, D., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6489. Retrieved from [Link]

  • The Chas E. Phipps Company. (2016). Safety Data Sheet: Acetone. Retrieved from [Link]

  • Yin, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(18), 4252. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitrate. Retrieved from [Link]

  • Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry, 4(11), 737-755. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Acta Crystallographica Section E. (2012). 3,5-Bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Acetyl-4,5-dihydro-1H-pyrazole. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Chemical Waste Disposal Chart. Retrieved from [Link]

Sources

A Strategic Guide to Personal Protective Equipment for Handling 1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our handling of novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetone. The procedural guidance herein is designed to directly address the operational questions that arise in a dynamic research environment, ensuring that safety protocols are not just followed, but fundamentally understood.

While specific toxicological data for this compound is not extensively available, its structure—containing a nitro group, a pyrazole ring, and an acetone moiety—necessitates a conservative and stringent approach to personal protective equipment (PPE). The protocols outlined below are synthesized from established best practices for handling related chemical classes, including nitro compounds and pyrazole derivatives.[1][2]

Core Safety Principles: A Proactive Stance

Before any manipulation of this compound, a thorough risk assessment is paramount. The foundational principles of laboratory safety should always be at the forefront of experimental planning:

  • Plan Ahead : Thoroughly understand the potential hazards associated with the experiment before commencing.[3]

  • Minimize Exposure : Employ engineering controls and work practices that reduce the risk of direct contact with the chemical.[3]

  • Do Not Underestimate Risks : Treat all new or uncharacterized compounds as potentially toxic.[3]

  • Prepare for Accidents : Be familiar with emergency procedures and the location of safety equipment before beginning any work.[3][4]

Engineering Controls: The First Line of Defense

Personal protective equipment should be viewed as the final barrier between the researcher and a potential hazard.[5][6] The primary methods for exposure control are engineering solutions:

  • Chemical Fume Hood : All operations involving the handling of this compound, including weighing, transfers, and reactions, must be performed within a certified chemical fume hood.[1][4][7] This is critical for minimizing inhalation exposure to any potential vapors or dusts.

  • Ventilation : Ensure the laboratory space is well-ventilated to prevent the accumulation of potentially harmful vapors.[8][9]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is crucial to prevent exposure through skin contact, eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Solid Chemical splash goggles and a face shield.[1][3]Double gloving with heavy-duty nitrile or neoprene gloves.[1][7]Flame-resistant lab coat.[3][7]Not typically required if performed in a certified fume hood.
Preparing Solutions and Reactions Chemical splash goggles and a face shield.[1][3]Double gloving with heavy-duty nitrile or neoprene gloves.[1][7]Flame-resistant and chemically resistant lab coat or apron.[3][7]Not typically required if performed in a certified fume hood.
Work-up and Purification Chemical splash goggles and a face shield.[1][3]Double gloving with heavy-duty nitrile or neoprene gloves.[1][7]Flame-resistant and chemically resistant lab coat or apron.[3][7]Not typically required if performed in a certified fume hood.
Large-Scale Operations or Risk of Splashing Full-face shield over chemical splash goggles.[1][3]Heavy-duty, chemical-resistant gloves (e.g., butyl rubber, Viton).[7]Chemical-resistant suit or coveralls.[10]A NIOSH-approved respirator with an organic vapor cartridge may be necessary based on a risk assessment.[5][11]
Cleaning Spills Full-face shield over chemical splash goggles.[1][3]Heavy-duty, chemical-resistant gloves (e.g., butyl rubber, Viton).[7]Chemical-resistant suit or coveralls.[10]A NIOSH-approved respirator with an organic vapor cartridge is required.[5][11]

Detailed PPE Selection and Rationale

Eye and Face Protection

Standard safety glasses are insufficient. Chemical splash goggles are mandatory for all work with this compound.[1] When there is a heightened risk of splashing or if the procedure involves heating or pressurization, a face shield must be worn over the goggles .[1][3]

Hand Protection

Given the potential for skin absorption and irritation, robust hand protection is non-negotiable. Double gloving is required .[1] The inner glove should be a standard nitrile examination glove, while the outer glove should be a heavy-duty nitrile or neoprene glove to provide enhanced chemical resistance.[7] It is imperative to consult the glove manufacturer's compatibility chart for specific breakthrough times for solvents being used.

Body Protection

A flame-resistant lab coat should be worn at all times.[3][7] For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn over the lab coat. Clothing should be made of low-permeability materials.[10]

Experimental Workflow and PPE Decision Making

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow Start Start: Handling This compound RiskAssessment Conduct Risk Assessment: - Scale of reaction - Potential for splash/aerosolization - Operating conditions (temp, pressure) Start->RiskAssessment EngineeringControls Primary Engineering Control: Work in a certified chemical fume hood RiskAssessment->EngineeringControls BasePPE Standard PPE: - Chemical splash goggles - Double gloves (nitrile) - Flame-resistant lab coat EngineeringControls->BasePPE CheckSplashRisk Is there a significant splash risk? BasePPE->CheckSplashRisk AddFaceShield Add Face Shield CheckSplashRisk->AddFaceShield Yes CheckAerosolRisk Is there a risk of aerosolization or large spill? CheckSplashRisk->CheckAerosolRisk No AddFaceShield->CheckAerosolRisk AdvancedPPE Advanced PPE: - Chemical-resistant apron/coveralls - Heavy-duty outer gloves - Consider respirator CheckAerosolRisk->AdvancedPPE Yes Proceed Proceed with Experiment CheckAerosolRisk->Proceed No AdvancedPPE->Proceed End End of Procedure: Properly doff and dispose of PPE Proceed->End

Caption: PPE selection workflow for handling the target compound.

Emergency Procedures

Preparedness is a critical component of laboratory safety.[3]

Spills
  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.[7][12]

  • Control Ignition Sources : If flammable solvents are involved, extinguish all nearby flames and turn off spark-producing equipment.[12][13]

  • Don Appropriate PPE : Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.

  • Containment : Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Collection and Disposal : Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[4]

Personal Exposure
  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[12][14] Seek medical attention if irritation persists.[12][14]

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][12] Seek immediate medical attention.[12]

  • Inhalation : Move the individual to fresh air immediately.[12][14] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[12][14]

  • Ingestion : Do NOT induce vomiting.[12] Rinse the mouth with water and seek immediate medical attention.[12]

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is a crucial final step to ensure safety and environmental compliance.

  • Contaminated PPE : All disposable PPE (gloves, shoe covers, etc.) that has come into contact with this compound should be considered hazardous waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste : Unused compound and reaction mixtures should be collected in a designated hazardous waste container. Due to its nitro group, this compound should not be mixed with strong acids or bases, or with oxidizing or reducing agents in the waste container.[7][15] Consult your institution's environmental health and safety office for specific disposal protocols for nitrated organic compounds.

References

  • Chemius. (n.d.). nitro razredčilo.
  • BenchChem. (2025). Personal protective equipment for handling 1-Isopropylpyrazole.
  • Campus Operations. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS.
  • Lyme Congregational Church Boston. (2022). Handling and Care of Peroxide-Forming and Nitro Compounds. Environmental Health and Safety.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NIH.
  • GOV.UK. (n.d.). Nitrobenzene - Incident management.
  • Vanderbilt University. (n.d.). Nitromethane.
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS.
  • Department of Chemistry. (n.d.). in case of emergency.
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling 1-Nitropropan-2-ol.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
  • Malis, M. (2024, November 12). Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. YouTube.
  • Hit2Lead. (n.d.). BB-5911619.
  • CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility.
  • Chas E. Phipps. (n.d.). SAFETY DATA SHEET - Acetone.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • Fisher Scientific. (2015, March 23). Safety Data Sheet - Acetone.
  • Pharmaceutical Technology. (2015, March 2). Considerations for personal protective equipment when handling cytotoxic drugs.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitrate.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetone.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Dimethyl-4-nitro-1h-pyrazol-1-yl)acetone
Reactant of Route 2
Reactant of Route 2
1-(3,5-Dimethyl-4-nitro-1h-pyrazol-1-yl)acetone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.